2-Bromo-3-phenylpropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRSCFNERFONKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937026 | |
| Record name | 2-Bromo-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16503-53-0 | |
| Record name | 2-Bromo-3-phenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-phenylpropanoic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-3-phenylpropanoic acid, a halogenated carboxylic acid with applications in organic synthesis and as a potential building block for pharmacologically active molecules. This document details its physicochemical characteristics, spectroscopic profile, and relevant experimental protocols for its synthesis.
Core Chemical Properties
This compound, with the chemical formula C₉H₉BrO₂, is a derivative of phenylpropanoic acid. The presence of a bromine atom on the alpha-carbon and a phenyl group on the beta-carbon makes it a versatile intermediate for various chemical transformations.
Physicochemical Data
The following tables summarize the key quantitative data for this compound and its common precursor, 2,3-dibromo-3-phenylpropanoic acid. Data for the individual enantiomers of this compound are also included where available.
| Property | Value | CAS Number |
| Molecular Formula | C₉H₉BrO₂ | 16503-53-0 |
| Molecular Weight | 229.07 g/mol [1][2][3][4] | |
| Melting Point | 52°C[5] | |
| Boiling Point | 215.8°C (rough estimate)[5] | |
| Density | 1.4921 g/cm³ (rough estimate)[5] | |
| pKa | 2.82 ± 0.10 (Predicted)[5] | |
| XLogP3 | 2.6[1][2] | |
| Hydrogen Bond Donor Count | 1[3] | |
| Hydrogen Bond Acceptor Count | 2[1][2] | |
| Rotatable Bond Count | 3[3] |
Table 1: Physicochemical Properties of this compound.
| Enantiomer | Melting Point | CAS Number |
| (R)-2-Bromo-3-phenylpropanoic acid | Not specified | 42990-55-6[2] |
| (S)-2-Bromo-3-phenylpropanoic acid | 145-155°C | 35016-63-8 |
Table 2: Melting Points of Enantiomers of this compound.
| Property | Value | CAS Number |
| Molecular Formula | C₉H₈Br₂O₂ | 6286-30-2 |
| Molecular Weight | 307.97 g/mol | |
| Melting Point | 200°C (decomposes) | |
| Boiling Point | 321.5°C at 760 mmHg | |
| Density | 1.914 g/cm³ | |
| Flash Point | 148.3°C |
Table 3: Physicochemical Properties of 2,3-Dibromo-3-phenylpropanoic acid.
Spectroscopic Data
| Spectroscopy Type | Key Features for 2,3-Dibromo-3-phenylpropanoic acid |
| ¹H NMR | The aromatic protons typically appear in the range of 7.2-7.5 ppm. The proton attached to the carbon bearing the carboxylic acid group and a bromine atom (Cα-H) and the proton on the carbon with the other bromine and the phenyl group (Cβ-H) would appear further downfield, likely in the 5.10-5.45 ppm range. The carboxylic acid proton signal is expected to be a broad singlet at a high chemical shift, around 11.0 ppm.[6] |
| ¹³C NMR | The spectrum would show distinct signals for the carboxylic carbon, the two bromine-bearing carbons, and the aromatic carbons. |
| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch from the carbonyl group (around 1700 cm⁻¹), and C-Br stretches at lower wavenumbers.[7] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine. |
Table 4: Summary of Spectroscopic Data.
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from cinnamic acid. The first step involves the bromination of the double bond in cinnamic acid to form 2,3-dibromo-3-phenylpropanoic acid. The subsequent step is a selective dehydrobromination.
Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid from Cinnamic Acid
Materials:
-
trans-Cinnamic acid
-
Bromine
-
Glacial acetic acid
-
Diethyl ether
-
Sodium hydroxide solution (dilute)
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
Dissolution: Dissolve 25 g of trans-cinnamic acid in 100-125 mL of dry diethyl ether in a round-bottom flask equipped with a dropping funnel.
-
Bromination: Cool the flask in an ice-water bath. Slowly add 27 g of bromine from the dropping funnel. It is important to perform this step in diffused light as the reaction can be vigorous in direct sunlight. The disappearance of the bromine color indicates the reaction is proceeding.
-
Work-up Option 1 (Evaporation): Once the addition is complete and the solution is colorless, remove the ether by evaporation. The crude product can then be recrystallized from dilute ethanol.
-
Work-up Option 2 (Extraction): Alternatively, the 2,3-dibromo-3-phenylpropanoic acid can be extracted by shaking the ether solution with a dilute sodium hydroxide solution to form the sodium salt. The aqueous layer is then separated and acidified with hydrochloric acid to precipitate the product.
-
Purification: The precipitated product is collected by filtration and can be recrystallized from dilute ethanol to yield colorless leaflets.[8]
Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid from (D)-Phenylalanine
An alternative enantioselective synthesis starts from the corresponding amino acid.
Materials:
-
(D)-Phenylalanine
-
48% Hydrobromic acid
-
Sodium nitrite
-
Toluene
-
Demineralized water
Procedure:
-
Initial Setup: In a jacketed reactor under a nitrogen atmosphere, charge 48% hydrobromic acid, demineralized water, and toluene.
-
Addition of Amino Acid: Cool the mixture to 0°C and add (D)-phenylalanine.
-
Diazotization and Bromination: Further cool the mixture to between -4°C and -6°C. Slowly add a solution of sodium nitrite in demineralized water over several hours while maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to proceed for a few more hours, then gradually warm to room temperature.
-
Work-up: Separate the organic and aqueous phases. The organic phase is washed with demineralized water.
-
Isolation: The organic solvent is removed under vacuum to yield (R)-2-bromo-3-phenylpropanoic acid.
Selective Dehydrobromination to this compound
While a specific detailed protocol for the selective dehydrobromination of 2,3-dibromo-3-phenylpropanoic acid to this compound was not found in the immediate search, the general principle involves the use of a base to eliminate one equivalent of HBr. The choice of base and reaction conditions is crucial to favor the formation of the desired product over other possible elimination or substitution products. A mild, non-nucleophilic base would be a logical choice to promote the desired elimination.
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Experimental Workflow for the Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid
Caption: Workflow for the synthesis and purification.
Biological Relevance and Applications
While direct involvement of this compound in specific signaling pathways is not well-documented in publicly available literature, its structural motif is of interest in medicinal chemistry. Phenylpropanoic acid derivatives are known to exhibit a range of biological activities. For instance, some derivatives of 3-phenylpropanoic acid have shown antimicrobial properties, potentially through the inhibition of essential bacterial enzymes. Furthermore, a derivative, (S)-2-acetylthio-3-phenylpropanoic acid, has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes.[9] The reactivity of the carbon-bromine bond in this compound makes it a useful starting material for the synthesis of a library of derivatives that could be screened for various biological activities.
Safety Information
This compound is classified as a corrosive substance. It is reported to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. prepchem.com [prepchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. This compound | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Solved Question 13 5 pts Double dehydrobromination reaction | Chegg.com [chegg.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2-Bromo-3-phenylpropanoic acid, a compound of interest in various research and development applications. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical and workflow diagrams to elucidate the relationships between its different forms and the processes for its synthesis and characterization.
Core Physical Properties
This compound is a halogenated derivative of phenylpropanoic acid. Its physical properties are crucial for its handling, characterization, and application in synthetic chemistry. It is important to distinguish between the racemic mixture and its individual enantiomers, as their physical properties, particularly the melting point, can vary significantly.
Data Presentation
The table below summarizes the key physical properties of this compound and its stereoisomers.
| Property | Racemic this compound | (S)-2-Bromo-3-phenylpropanoic acid | (R)-2-Bromo-3-phenylpropanoic acid |
| CAS Number | 16503-53-0[1] | 35016-63-8 | 42990-55-6[2] |
| Molecular Formula | C₉H₉BrO₂[1] | C₉H₉BrO₂ | C₉H₉BrO₂[2] |
| Molecular Weight | 229.07 g/mol [1] | 229.07 g/mol | 229.07 g/mol [2] |
| Melting Point | 52 °C[3][4] | 145-155 °C[5] | No experimental data found |
| Boiling Point | ~215.8 °C (rough estimate)[3][4] | ~301.6 °C (Predicted)[5] | No experimental data found |
| Appearance | Off-white to light yellow solid[4] | Yellowish Oil[5] | No experimental data found |
| Solubility | Soluble in many organic solvents. | No specific data found | No specific data found |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound. These protocols are based on established laboratory techniques.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Thermometer
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or oil bath)
-
Small rubber band or wire to attach the capillary tube to the thermometer
Procedure:
-
Sample Preparation: A small amount (a few milliliters) of liquid this compound (if in liquid form or melted) is placed in the Thiele tube or test tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is placed in the liquid with the open end downwards. The thermometer is positioned so that the bulb is level with the sample. The capillary tube is attached to the thermometer.
-
Heating: The apparatus is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: The heating is stopped when a continuous and rapid stream of bubbles is observed. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes and a test tube rack
-
Spatula
-
Graduated pipettes or cylinders
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.
-
Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the test tube.
-
Mixing: The mixture is agitated vigorously (e.g., by shaking or using a vortex mixer) for a set period.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is classified as soluble in that solvent at that concentration. Qualitative solubility can be described as soluble, partially soluble, or insoluble.
Mandatory Visualizations
The following diagrams provide a visual representation of the relationships between the different forms of this compound and a typical workflow for its synthesis and purification.
References
Spectroscopic Profile of 2-Bromo-3-phenylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 2-bromo-3-phenylpropanoic acid. Due to the limited availability of a complete spectroscopic dataset for this compound in the public domain, this guide also includes illustrative data from the closely related compound, 2,3-dibromo-3-phenylpropanoic acid, to provide a more complete picture for researchers. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a visual workflow of the analytical process.
Spectroscopic Data
The following sections present the available mass spectrometry data for this compound and the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for 2,3-dibromo-3-phenylpropanoic acid.
1.1. Mass Spectrometry (MS) of (S)-2-Bromo-3-phenylpropanoic Acid
Mass spectrometry of (S)-2-bromo-3-phenylpropanoic acid, obtained via gas chromatography-mass spectrometry (GC-MS), reveals key fragmentation patterns that are instrumental in its identification. The major peaks are summarized below.
| m/z | Relative Intensity (%) | Plausible Fragment |
| 91 | 100 | [C7H7]+ (Tropylium ion) |
| 149 | ~50 | [C9H9O2]+ |
| 228/230 | ~10 | [M-HBr]+ (Isotopic peaks for Br) |
1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3-Dibromo-3-phenylpropanoic Acid
Disclaimer: The following NMR data is for 2,3-dibromo-3-phenylpropanoic acid and is provided as an illustrative example due to the lack of readily available, complete NMR data for this compound.
¹H NMR (Proton NMR)
Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shifts for 2,3-dibromo-3-phenylpropanoic acid are presented below.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet (broad) | 1H | -COOH |
| 7.2 - 7.5 | Multiplet | 5H | Aromatic C-H |
| 5.10 - 5.45 | Doublet | 1H | CH (Br)COOH |
| 4.8 - 5.0 | Doublet | 1H | Ph-CH (Br) |
¹³C NMR (Carbon-13 NMR)
Carbon-13 NMR spectroscopy provides information on the different carbon environments in a molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~170 | -C OOH |
| 128 - 138 | Aromatic C |
| ~50-60 | C H(Br)COOH |
| ~45-55 | Ph-C H(Br) |
1.3. Infrared (IR) Spectroscopy of 2,3-Dibromo-3-phenylpropanoic Acid
Disclaimer: The following IR data is for 2,3-dibromo-3-phenylpropanoic acid and is provided as an illustrative example.
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| 1400-1600 | Medium | C=C stretch (Aromatic ring) |
| 600-800 | Strong | C-Br stretch |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of solid organic acids like this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard single-pulse experiment is typically run. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance sensitivity.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
2.3. Mass Spectrometry (MS)
-
Sample Introduction (for GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject a small volume of the solution into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.
-
-
Ionization: As the sample elutes from the GC column and enters the mass spectrometer, it is ionized, typically by electron impact (EI) or chemical ionization (CI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern provides structural information.
Visualization of the Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to 2-Bromo-3-phenylpropanoic Acid (CAS: 16503-53-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-phenylpropanoic acid is a halogenated carboxylic acid that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a bromine atom at the alpha position to the carboxylic acid and a benzyl group, provides two reactive centers for further chemical modifications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic data, and a discussion of its potential biological activities based on its structural class.
Physicochemical and Spectroscopic Data
The properties of this compound and its common synthetic precursor, 2,3-dibromo-3-phenylpropanoic acid, are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | This compound | 2,3-Dibromo-3-phenylpropanoic acid |
| CAS Number | 16503-53-0 | 6286-30-2 |
| Molecular Formula | C₉H₉BrO₂ | C₉H₈Br₂O₂ |
| Molecular Weight | 229.07 g/mol [1] | 307.97 g/mol |
| Appearance | White to off-white crystalline solid | Colorless leaflets |
| Melting Point | Not consistently reported | erythro: 202-204 °C; threo: 93.5-95 °C |
| Solubility | Soluble in organic solvents, limited solubility in water | Soluble in ether and ethanol |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)Br[1] | C1=CC=C(C=C1)C(C(C(=O)O)Br)Br |
| InChIKey | WDRSCFNERFONKU-UHFFFAOYSA-N[1] | FXJWTHBNVZNQQP-UHFFFAOYSA-N |
Table 2: Spectroscopic Data (Predicted and Experimental for Related Structures)
| Technique | Data for this compound (largely predicted) | Data for erythro-2,3-Dibromo-3-phenylpropanoic acid (experimental) |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.4 ppm), Methine proton (-CHBr, triplet), Methylene protons (-CH₂-, doublet of doublets) | Aromatic protons (multiplet, ~7.2-7.5 ppm), Methine protons (-CHBr-CHBr-, doublet, ~5.1-5.5 ppm), Carboxylic acid proton (singlet, ~11.0 ppm)[2] |
| ¹³C NMR | Carboxylic carbon (C=O), Aromatic carbons, Methine carbon (-CHBr), Methylene carbon (-CH₂-) | Carboxylic carbon, Aromatic carbons, Methine carbons (-CHBr-CHBr-) |
| IR (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1450 (C=C aromatic stretch), ~690-770 (C-Br stretch) | Broad O-H stretch, Carbonyl (C=O) stretch, Aromatic C-H and C=C stretches, C-Br stretch |
| Mass Spec. (m/z) | Molecular ion peak at ~229/231 (due to Br isotopes). Common fragments include loss of Br, COOH, and the benzyl group. | Molecular ion peak at ~308/310/312 (due to two Br isotopes). Fragmentation involves loss of Br, HBr, and COOH.[3] |
Experimental Protocols: Synthesis
Two primary routes for the synthesis of this compound are well-documented: the stereospecific synthesis from L-phenylalanine and a two-step synthesis from trans-cinnamic acid.
Synthesis from L-Phenylalanine (Stereospecific)
This method yields the (S)-enantiomer of this compound through a diazotization and bromination reaction, which proceeds with retention of configuration.[4][5]
Experimental Protocol:
-
Diazotization: Dissolve L-phenylalanine in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.
-
Bromination: Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the cooled mixture. The addition should be controlled to maintain the temperature below 5 °C and to manage the evolution of nitrogen gas.
-
Reaction Completion and Extraction: After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, then warm to room temperature. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.
Caption: Workflow for the stereospecific synthesis of (S)-2-Bromo-3-phenylpropanoic acid.
Synthesis from trans-Cinnamic Acid
This two-step method involves the bromination of the double bond of trans-cinnamic acid to form an intermediate, followed by dehydrobromination.
Step 1: Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid
Experimental Protocol:
-
Dissolution: Dissolve trans-cinnamic acid in a suitable solvent like glacial acetic acid or dichloromethane.[6]
-
Bromination: Slowly add a solution of bromine (Br₂) in the same solvent to the cinnamic acid solution at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
Isolation of Intermediate: The product, 2,3-dibromo-3-phenylpropanoic acid, often precipitates out of the solution. Cool the mixture in an ice bath to complete the precipitation and collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold solvent to remove any unreacted starting materials and then with water to remove the acid catalyst. Dry the product thoroughly.
Step 2: Synthesis of this compound via Dehydrobromination
Experimental Protocol:
-
Reaction Setup: Suspend the 2,3-dibromo-3-phenylpropanoic acid in an appropriate solvent.
-
Dehydrobromination: Add a base, such as potassium carbonate or a tertiary amine, to the suspension and heat the mixture to reflux. The reaction progress can be monitored by techniques like thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., HCl).
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The final product can be purified by recrystallization.
Caption: Two-step synthesis of this compound from trans-cinnamic acid.
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, its structural similarity to the well-known class of arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, suggests a potential for similar pharmacological activity.[7] The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.[7]
Potential Mechanism of Action: COX Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7] Inhibition of these enzymes would reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects. The (S)-enantiomer of arylpropionic acids is typically the more active COX inhibitor.[7]
Experimental Protocol for In Vitro COX Inhibition Assay (General):
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay: In a microplate, combine the enzyme, a chromogenic substrate, and the test compound at various concentrations.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of the product at a specific wavelength over time using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Caption: Hypothetical mechanism of action via the COX signaling pathway.
Conclusion
This compound is a valuable synthetic intermediate with well-established preparation methods. While its biological activity has not been extensively reported, its structural analogy to arylpropionic acid NSAIDs suggests that it may act as a COX inhibitor. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. The detailed synthetic and spectroscopic data provided in this guide serve as a valuable resource for researchers utilizing this compound in their scientific endeavors.
References
- 1. This compound | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
An In-Depth Technical Guide to 2-Bromo-3-phenylpropanoic Acid
Abstract: 2-Bromo-3-phenylpropanoic acid is a halogenated carboxylic acid of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive bromine atom at the alpha-position and a versatile carboxylic acid group, establishes it as a crucial intermediate for the synthesis of a wide range of more complex molecules, including pharmaceutical compounds and amino acid derivatives. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Hell-Volhard-Zelinsky reaction, a summary of its spectroscopic characteristics, and an exploration of its applications in research and development.
Chemical Identity and Physical Properties
This compound is a derivative of hydrocinnamic acid (3-phenylpropanoic acid). The compound exists as a racemic mixture or as individual (R) and (S) enantiomers, which may have distinct biological activities and applications.[1]
Compound Identification
All quantitative data for the racemic compound are summarized in the tables below for clarity and easy reference.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 16503-53-0[2] |
| Molecular Formula | C₉H₉BrO₂[2] |
| Molecular Weight | 229.07 g/mol [2] |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)Br |
| InChI Key | WDRSCFNERFONKU-UHFFFAOYSA-N[2] |
| Synonyms | 2-Bromo-3-phenylpropionic acid, α-Bromohydrocinnamic acid, 2-BPP[2] |
Physicochemical Data
| Property | Value |
| Physical State | Off-white to light yellow solid |
| Melting Point | 52°C |
| Boiling Point | 215.8°C (estimate) |
| XLogP3 | 2.6[1][2] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų[1][2] |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3[1] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4] This reaction facilitates the selective bromination of the α-carbon of a carboxylic acid.[5] The process involves the in-situ formation of an acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the alpha position.[6][7]
Experimental Protocol: Hell-Volhard-Zelinsky Reaction
Objective: To synthesize this compound from 3-phenylpropanoic acid.
Materials:
-
3-phenylpropanoic acid
-
Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)
-
Bromine (Br₂)
-
Water (for workup)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-phenylpropanoic acid and a catalytic amount of red phosphorus. Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HBr gas.
-
Addition of Bromine: Slowly add bromine to the flask via the dropping funnel. The reaction is often exothermic and may require initial cooling.
-
Reflux: Once the addition is complete, gently heat the mixture to reflux. The reaction time can be lengthy, often requiring several hours to overnight heating to ensure complete conversion.[8][9]
-
Workup: After cooling the reaction mixture to room temperature, slowly and carefully add water to quench the reaction and hydrolyze the intermediate α-bromo acyl bromide to the desired α-bromo carboxylic acid.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent.
Caption: Experimental workflow for the synthesis via the HVZ reaction.
Spectroscopic Data Summary
While actual spectra depend on experimental conditions, the following table summarizes the expected key signals for structural elucidation.
| Spectroscopy | Expected Signals |
| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (Carboxylic acid proton, -COOH)~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons, -C₆H₅)~4.5 ppm: Triplet, 1H (α-proton, -CH(Br)-)~3.2-3.5 ppm: Doublet of doublets, 2H (β-protons, -CH₂-) |
| ¹³C NMR | ~170-175 ppm: Carbonyl carbon (-COOH)~135-140 ppm: Aromatic quaternary carbon~127-130 ppm: Aromatic CH carbons~45-50 ppm: α-carbon (-CH(Br)-)~40-45 ppm: β-carbon (-CH₂-) |
| IR (Infrared) | ~2500-3300 cm⁻¹: Broad O-H stretch (Carboxylic acid)~1700 cm⁻¹: Strong C=O stretch (Carboxylic acid)~1600, 1495, 1450 cm⁻¹: C=C stretches (Aromatic ring)~690-770 cm⁻¹: C-H bends (Aromatic ring)~550-650 cm⁻¹: C-Br stretch |
Applications in Research and Drug Development
This compound is not typically an end-product but rather a versatile synthetic intermediate. Its value lies in the dual reactivity of its functional groups.
-
Alpha-Bromo Group: The bromine atom at the α-position is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of various functional groups, making it a key precursor for:
-
α-Amino Acids: Reaction with ammonia provides a direct route to synthesizing phenylalanine and its derivatives.[4][6]
-
α-Hydroxy Acids: Hydrolysis with an aqueous base yields 2-hydroxy-3-phenylpropanoic acid.[3]
-
Other Derivatives: Reaction with nucleophiles like cyanides, azides, or thiolates enables the creation of diverse molecular scaffolds.
-
-
Carboxylic Acid Group: The carboxyl moiety can undergo standard transformations, including:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amidation: Conversion to amides via activation (e.g., forming an acyl chloride) followed by reaction with amines.
-
This synthetic flexibility makes it a valuable building block in the development of pharmaceuticals. Phenylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and this compound serves as a starting point for creating novel analogues with potential anti-inflammatory, analgesic, or antibacterial properties.[10][11]
Caption: Logical relationships showing the compound as a synthetic precursor.
Safety and Handling
This compound is classified as a corrosive substance.
-
GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[2]
-
Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be conducted in a chemical fume hood to avoid inhalation of dust or vapors. Store in a cool, dry, well-ventilated area away from incompatible materials.
Conclusion
This compound is a foundational building block in organic synthesis. Its straightforward preparation via the Hell-Volhard-Zelinsky reaction and the orthogonal reactivity of its functional groups provide chemists and drug development professionals with a reliable tool for constructing complex molecular architectures. Its primary utility as a precursor for amino acids, hydroxy acids, and other pharmacologically relevant scaffolds ensures its continued importance in the fields of medicinal chemistry and materials science.
References
- 1. (R)-2-Bromo-3-phenylpropionic acid | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to 2-Bromo-3-phenylpropanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-3-phenylpropanoic acid, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides methodologies for its preparation and characterization, and explores its application in the synthesis of pharmacologically active molecules.
Core Properties and Data
This compound (also known as α-bromohydrocinnamic acid) is a halogenated derivative of 3-phenylpropanoic acid. The presence of a bromine atom on the alpha-carbon makes it a versatile building block for introducing various functionalities through nucleophilic substitution.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citation(s) |
| Molecular Weight | 229.07 g/mol | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [1][3] |
| CAS Number | 16503-53-0 (Racemate) | [1][3] |
| 42990-55-6 ((R)-enantiomer) | [2] | |
| 35016-63-8 ((S)-enantiomer) | ||
| Melting Point | 52 °C | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Computed XLogP3 | 2.6 | [1][2] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. The classical approach is the Hell-Volhard-Zelinsky reaction on 3-phenylpropanoic acid. An alternative, particularly for enantiomerically pure forms, involves the diazotization and bromination of phenylalanine.
Protocol 1: Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid from (D)-Phenylalanine
This method is adapted from patent literature and is effective for producing the (R)-enantiomer.
Materials:
-
(D)-Phenylalanine
-
Potassium bromide (KBr)
-
Sodium nitrite (NaNO₂)
-
2N Sulfuric acid (H₂SO₄)
-
Ethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Prepare a solution of (D)-phenylalanine in 2N aqueous sulfuric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Add potassium bromide to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the reaction temperature is maintained at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for approximately 3 hours.
-
Extract the product from the aqueous mixture using ethyl ether (3x volumes).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Synthesis Workflow Diagram
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely available in the literature. Most published spectra correspond to the related compound, 2,3-dibromo-3-phenylpropanoic acid[5][6][7][8][9][10][11][12][13][14]. However, based on the known spectra of its precursor, 3-phenylpropanoic acid, and the principles of NMR spectroscopy, a predicted spectrum can be outlined.
General Protocol for NMR Sample Preparation
-
Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).
Predicted ¹H and ¹³C NMR Data
The following table outlines the predicted chemical shifts for this compound. These predictions are based on the known data for 3-phenylpropanoic acid[15] and the expected downfield shift caused by the electron-withdrawing bromine atom at the α-position.
| Atom Position (Structure Below) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| -COOH | 10.0 - 12.0 (broad singlet) | ~172-175 | Carboxylic acid proton is exchangeable. Carbonyl carbon is deshielded. |
| α-CH | ~4.5 (triplet) | ~45-50 | Significant downfield shift from ~2.6 ppm due to adjacent bromine. |
| β-CH₂ | ~3.3 (doublet) | ~40-45 | Downfield shift from ~2.9 ppm. |
| Aromatic C (ipso) | - | ~137-140 | Quaternary carbon attached to the alkyl chain. |
| Aromatic C-H | 7.2 - 7.4 (multiplet) | ~126-129 | Phenyl group protons and carbons, typical aromatic region. |
(A generic, non-functional image placeholder to indicate where a structure diagram would be)
Application in Drug Development
This compound is a valuable intermediate in the pharmaceutical industry, notably in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.
Role as a Precursor to Benazepril
A key application of this compound is in the synthesis of Benazepril, a widely prescribed medication for hypertension and heart failure. In the synthetic pathway, the bromine atom of an ester derivative of this compound serves as a leaving group in a nucleophilic substitution reaction. It is used to alkylate the secondary amine of a benzazepine intermediate, forming a crucial carbon-nitrogen bond in the final drug structure.
Logical Relationship Diagram
References
- 1. This compound | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-Bromo-3-phenylpropionic acid | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2-BROMO-3-PHENYL-PROPIONIC ACID(16503-53-0) IR Spectrum [m.chemicalbook.com]
- 5. homework.study.com [homework.study.com]
- 6. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solved this is a IR spectrum for | Chegg.com [chegg.com]
- 8. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID(6286-30-2) 1H NMR spectrum [chemicalbook.com]
- 9. macmillanlearning.com [macmillanlearning.com]
- 10. Solved This is the 13C NMR for 2,3-dibromo-3-phenylpropanoic | Chegg.com [chegg.com]
- 11. Solved Below is the proton NMR spectrum for the product of | Chegg.com [chegg.com]
- 12. reddit.com [reddit.com]
- 13. α,β-Dibromohydrocinnamic acid [webbook.nist.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Properties of 2-Bromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of 2-Bromo-3-phenylpropanoic acid, a halogenated carboxylic acid with significant potential as a versatile building block in organic synthesis and drug development. This document collates essential physicochemical data, detailed synthetic protocols, and insights into its reactivity and potential metabolic fate, presented in a format tailored for the scientific community.
Core Chemical and Physical Properties
This compound, with the chemical formula C₉H₉BrO₂, is a derivative of 3-phenylpropanoic acid. The introduction of a bromine atom at the alpha-position to the carboxyl group significantly influences its reactivity, making it a valuable intermediate for further chemical modifications.
Physicochemical Data
The following table summarizes the key computed and experimental physicochemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [PubChem CID: 167544] |
| CAS Number | 16503-53-0 | [PubChem CID: 167544] |
| Molecular Formula | C₉H₉BrO₂ | [PubChem CID: 167544] |
| Molecular Weight | 229.07 g/mol | [PubChem CID: 167544] |
| Melting Point | 52°C | [ChemicalBook] |
| Boiling Point | 215.8°C (rough estimate) | [ChemicalBook] |
| Density | 1.4921 g/cm³ (rough estimate) | [ChemicalBook] |
| pKa | 2.82±0.10 (Predicted) | [ChemicalBook] |
| LogP | 2.0772 | [ChemScene] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [ChemScene] |
| Hydrogen Bond Donor Count | 1 | [PubChem CID: 167544] |
| Hydrogen Bond Acceptor Count | 2 | [PubChem CID: 167544] |
| Rotatable Bond Count | 3 | [ChemScene] |
Spectroscopic Data Summary
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic protons (phenyl group): Multiplet in the range of 7.2-7.5 ppm. - Methine proton (CH-Br): Doublet of doublets or triplet around 4.5-5.0 ppm. - Methylene protons (CH₂-Ph): Two diastereotopic protons appearing as a multiplet (likely two doublets of doublets) around 3.0-3.5 ppm. - Carboxylic acid proton: Broad singlet downfield, typically >10 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O): Signal in the range of 170-180 ppm. - Aromatic carbons: Multiple signals between 125-140 ppm. - Carbon bearing bromine (C-Br): Signal around 45-55 ppm. - Methylene carbon (CH₂-Ph): Signal around 35-45 ppm. |
| Infrared (IR) | - O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): Strong, sharp peak around 1700-1725 cm⁻¹. - C-Br stretch: Signal in the fingerprint region, typically 500-650 cm⁻¹. - Aromatic C-H and C=C stretches: Peaks around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) and M+2 peak of similar intensity, characteristic of a single bromine atom. - Fragmentation may involve the loss of Br (M-79/81), COOH (M-45), and cleavage of the Cα-Cβ bond. |
Synthesis and Experimental Protocols
The most common and effective method for the synthesis of this compound is via the alpha-bromination of 3-phenylpropanoic acid, a reaction known as the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3]
Experimental Protocol: Hell-Volhard-Zelinsky Bromination of 3-Phenylpropanoic Acid
Materials:
-
3-Phenylpropanoic acid
-
Red phosphorus (catalytic amount)
-
Bromine (liquid)
-
Anhydrous diethyl ether or dichloromethane
-
Water
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-phenylpropanoic acid and a catalytic amount of red phosphorus.
-
Carefully add liquid bromine dropwise from the dropping funnel. The reaction is exothermic and will likely initiate without heating.
-
After the initial reaction subsides, gently heat the mixture to reflux. Continue heating until the red color of bromine disappears, indicating its consumption.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide. This step is also exothermic and will produce HBr gas, so it should be performed in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Reactivity and Potential Signaling Pathways
The presence of the alpha-bromo group makes this compound a versatile synthetic intermediate. It is susceptible to nucleophilic substitution reactions at the alpha-carbon, allowing for the introduction of various functional groups.
Key Reactions
-
Nucleophilic Substitution: The bromide can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, cyanides) to introduce new functionalities at the alpha-position.[4] This is a key reaction for the synthesis of alpha-substituted phenylpropanoic acid derivatives, including amino acids.
-
Elimination: Treatment with a strong base can lead to the elimination of HBr, forming cinnamic acid or its derivatives.
-
Esterification: The carboxylic acid group can be readily esterified under standard conditions.
Potential Metabolic Pathways
The metabolic fate of this compound has not been extensively studied. However, based on the metabolism of related phenylpropanoic acid derivatives, a plausible metabolic pathway can be proposed. The catabolism of phenylpropanoic acid in organisms like E. coli involves hydroxylation of the aromatic ring followed by ring cleavage.[5] It is also known that carboxylic acids can be activated in vivo to their corresponding acyl-CoA thioesters.[6]
The following diagram illustrates a hypothetical metabolic pathway.
Synthesis and Reactivity Workflow
The following diagram visualizes the synthesis of this compound and its subsequent utility in accessing other important chemical entities.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined physicochemical properties and the reliable synthetic route via the Hell-Volhard-Zelinsky reaction make it an accessible building block for the creation of a diverse range of more complex molecules. The potential for nucleophilic substitution at the alpha-position is particularly noteworthy for applications in medicinal chemistry and drug development, offering a straightforward path to alpha-functionalized phenylpropanoic acid derivatives. Further research into its specific metabolic pathways and biological activities will undoubtedly expand its utility in the scientific community.
References
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers of 2-Bromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2-bromo-3-phenylpropanoic acid, a chiral carboxylic acid with significant applications in organic synthesis and as a building block for pharmacologically active molecules. This document details the synthesis of the racemic mixture, the enantioselective synthesis of the individual (R) and (S) enantiomers, and methods for their resolution. Key physical and spectroscopic properties are summarized, and detailed experimental protocols for pivotal reactions are provided. Furthermore, this guide includes visualizations of stereochemical relationships and experimental workflows to facilitate a deeper understanding of the core concepts.
Introduction
This compound is a halogenated derivative of hydrocinnamic acid. The presence of a chiral center at the C2 position gives rise to a pair of enantiomers, (R)-2-bromo-3-phenylpropanoic acid and (S)-2-bromo-3-phenylpropanoic acid. The stereochemistry of this compound is of paramount importance in the synthesis of chiral drugs and other biologically active molecules, as the physiological effects of enantiomers can differ significantly. This guide serves as a technical resource for researchers and professionals engaged in the synthesis, purification, and characterization of these stereoisomers.
Stereochemistry and Physicochemical Properties
The single stereocenter at the second carbon atom of this compound results in two enantiomers. The absolute configuration is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.
Quantitative Data
A summary of the key physical properties of the stereoisomers of this compound is presented in Table 1. It is important to note that experimentally determined values for the melting point and specific rotation of the pure enantiomers can vary in the literature and are often dependent on the purity of the sample.
| Property | (R)-2-Bromo-3-phenylpropanoic acid | (S)-2-Bromo-3-phenylpropanoic acid | Racemic this compound |
| Molecular Formula | C₉H₉BrO₂ | C₉H₉BrO₂ | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol [1][2][3] | 229.07 g/mol [2][3] | 229.07 g/mol [2][3] |
| Melting Point | Data not consistently available | 145-155 °C | Data not consistently available |
| Specific Rotation ([α]D) | Data not consistently available | Data not consistently available | 0° (by definition) |
| CAS Number | 42990-55-6[3] | 35016-63-8 | 16503-53-0[4] |
Synthesis of Stereoisomers
The stereoisomers of this compound can be obtained through several synthetic routes, including the bromination of a suitable precursor to yield the racemic mixture, followed by resolution, or through enantioselective methods starting from chiral precursors.
Synthesis of Racemic this compound
A common method for the synthesis of the racemic mixture involves the bromination of an appropriate precursor, such as cinnamic acid, to form 2,3-dibromo-3-phenylpropanoic acid, which can then be selectively monodebrominated.
Enantioselective Synthesis
Enantiomerically pure (R)- and (S)-2-bromo-3-phenylpropanoic acid can be synthesized from the corresponding enantiomers of phenylalanine via a diazotization-bromination reaction. This method proceeds with retention of configuration.[5]
-
(S)-2-Bromo-3-phenylpropanoic acid is synthesized from L-phenylalanine.[5]
-
(R)-2-Bromo-3-phenylpropanoic acid is synthesized from D-phenylalanine.
Chiral Resolution of Racemic this compound
The separation of the racemic mixture into its constituent enantiomers can be achieved through classical resolution using a chiral resolving agent. (R)-bornylamine has been reported as an effective resolving agent for racemic this compound.[5] The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities. The separated diastereomeric salts are then acidified to yield the pure enantiomers.
Experimental Protocols
Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid (Precursor to Racemic Mixture)
Materials:
-
trans-Cinnamic acid
-
Pyridinium tribromide
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trans-cinnamic acid and glacial acetic acid.
-
Add pyridinium tribromide to the mixture.
-
Heat the mixture to reflux with stirring for approximately 1-2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a mixed solvent system of ethanol and water to obtain purified 2,3-dibromo-3-phenylpropanoic acid.
Enantioselective Synthesis from Phenylalanine (General Procedure)
Materials:
-
L- or D-Phenylalanine
-
Sodium nitrite (NaNO₂)
-
Potassium bromide (KBr)
-
2 M Hydrobromic acid (HBr)
-
Diethyl ether
Procedure:
-
Dissolve phenylalanine in 2 M HBr and cool the solution in an ice-salt bath.
-
Slowly add an aqueous solution of NaNO₂ and KBr dropwise while maintaining the temperature below 0 °C.
-
Stir the reaction mixture at low temperature for several hours.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization.
Chiral Resolution using (R)-Bornylamine (Conceptual Protocol)
Materials:
-
Racemic this compound
-
(R)-Bornylamine
-
A suitable solvent (e.g., ethanol, acetonitrile)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the racemic acid in a suitable solvent.
-
Add an equimolar amount of (R)-bornylamine to the solution.
-
Allow the diastereomeric salts to form. One diastereomer will be less soluble and will preferentially crystallize.
-
Isolate the crystallized diastereomeric salt by filtration.
-
Acidify the isolated salt with HCl to protonate the carboxylate and liberate the enantiomerically enriched acid.
-
The mother liquor, enriched in the other diastereomer, can be treated similarly to isolate the other enantiomer.
Spectroscopic Data
Detailed spectroscopic data for the individual enantiomers of this compound is not widely available in the literature. The following represents expected spectral characteristics based on the structure and data from related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectra of the (R) and (S) enantiomers are expected to be identical in a non-chiral solvent. The spectrum would typically show:
-
Aromatic protons: A multiplet in the range of δ 7.2-7.4 ppm.
-
Methine proton (CH-Br): A triplet or doublet of doublets around δ 4.4-4.6 ppm.
-
Methylene protons (CH₂-Ph): Two diastereotopic protons appearing as a multiplet or two separate doublets of doublets in the range of δ 3.2-3.6 ppm.
-
Carboxylic acid proton: A broad singlet at δ > 10 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectra of the enantiomers will also be identical in a non-chiral solvent. Expected chemical shifts include:
-
Carboxylic carbon: δ ~170-175 ppm.
-
Aromatic carbons: δ ~127-138 ppm.
-
Methine carbon (C-Br): δ ~45-50 ppm.
-
Methylene carbon (C-Ph): δ ~38-42 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-Br stretch: In the fingerprint region, typically below 700 cm⁻¹.
-
Aromatic C-H and C=C stretches: Characteristic bands in their respective regions.
Conclusion
This technical guide has provided a detailed overview of the stereoisomers of this compound, covering their synthesis, resolution, and key physicochemical properties. The provided experimental protocols and diagrams offer a practical resource for researchers in the fields of organic synthesis and drug development. While foundational information is presented, it is important to note the scarcity of comprehensive, publicly available experimental data, particularly concerning the specific rotation and detailed NMR spectra of the pure enantiomers. Further research to fully characterize these stereoisomers would be a valuable contribution to the field.
References
- 1. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]
- 2. Buy 3-Bromo-3-phenylpropanoic acid (EVT-295982) | 15463-91-9 [evitachem.com]
- 3. (R)-2-Bromo-3-phenylpropionic acid | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (R)-2-Bromo-3-phenylpropanoic Acid
This technical guide provides a comprehensive overview of the chemical, physical, and spectroscopic properties of (R)-2-Bromo-3-phenylpropanoic acid. It includes detailed experimental protocols for its synthesis and discusses its applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry and pharmaceutical sciences.
Core Properties
(R)-2-Bromo-3-phenylpropanoic acid is a chiral halogenated carboxylic acid. Its structure, featuring a bromine atom at the alpha-position to the carboxylic acid and a benzyl group at the beta-position, makes it a valuable intermediate in organic synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (R)-2-Bromo-3-phenylpropanoic acid is presented in Table 1. It is important to note that some of the physical properties, such as boiling point, are estimates, and there can be discrepancies in reported melting points, potentially due to the existence of different crystalline polymorphs or variations in sample purity.[1]
Table 1: Chemical and Physical Properties of (R)-2-Bromo-3-phenylpropanoic acid
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-bromo-3-phenylpropanoic acid | [2] |
| CAS Number | 42990-55-6 | [2] |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| Melting Point | 52 °C (for racemic mixture) | |
| Boiling Point | 215.8 °C (rough estimate) | |
| Density | 1.4921 g/cm³ (rough estimate) | |
| XLogP3 | 2.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 227.97859 Da | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
Note: Specific rotation data for (R)-2-Bromo-3-phenylpropanoic acid was not found in the searched literature. This is a critical parameter for characterizing a chiral compound and would typically be determined experimentally.
Spectroscopic Data
Table 2: Spectroscopic Data Summary
| Technique | Key Features | Reference(s) |
| ¹H NMR | Signals for the phenyl group protons are expected in the aromatic region (~7.2-7.5 ppm). Protons on the carbon bearing the bromine atom would be deshielded and appear around 5.10-5.45 ppm. The carboxylic acid proton would give a broad signal at a higher chemical shift, typically >10 ppm. | [3] |
| ¹³C NMR | Characteristic chemical shifts are expected for the phenyl ring carbons, the carboxylic acid carbon (~170 ppm), and the carbon atom bonded to the bromine. | |
| Infrared (IR) | An absorption band indicative of the carboxylic acid C=O stretch is expected around 1700 cm⁻¹. A broad O-H stretch from the carboxylic acid would also be present. A C-Br stretching vibration would be observed at lower wavenumbers. | [4][5] |
Synthesis and Experimental Protocols
(R)-2-Bromo-3-phenylpropanoic acid is commonly synthesized from the readily available amino acid, D-phenylalanine, through a diazotization reaction followed by bromination. This process generally proceeds with retention of configuration.
Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid from D-Phenylalanine
This protocol describes the conversion of D-phenylalanine to (R)-2-bromo-3-phenylpropanoic acid.
Materials:
-
D-Phenylalanine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of D-phenylalanine in aqueous hydrobromic acid in a reaction vessel equipped with a magnetic stirrer.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled reaction mixture. Maintain the temperature below 5 °C during the addition. The addition should be controlled to minimize the evolution of brown nitrogen oxide fumes.
-
After the complete addition of sodium nitrite, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and continue to stir for an additional period to ensure the reaction goes to completion.
-
Extract the product from the aqueous solution using a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-2-bromo-3-phenylpropanoic acid.
-
The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.
Applications in Drug Development
(R)-2-Bromo-3-phenylpropanoic acid serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom, allows for diverse chemical modifications.
A significant application is in the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, a key intermediate for vasopeptidase inhibitors.[1] These inhibitors are a class of drugs that simultaneously inhibit both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), making them effective in the treatment of hypertension and heart failure.[6]
Synthetic Pathway to a Vasopeptidase Inhibitor Precursor
The following diagram illustrates the synthetic route from D-phenylalanine to (S)-2-acetylthio-3-phenylpropanoic acid, highlighting the role of (R)-2-Bromo-3-phenylpropanoic acid as a key intermediate.
Caption: Synthetic pathway from D-phenylalanine to a vasopeptidase inhibitor precursor.
Quality Control and Analysis
Ensuring the enantiomeric purity of chiral compounds like (R)-2-Bromo-3-phenylpropanoic acid is critical, especially in pharmaceutical applications. Quality control workflows for such compounds typically involve a combination of chromatographic and spectroscopic techniques.
Conceptual Quality Control Workflow
The following diagram outlines a conceptual workflow for the quality control of a chiral carboxylic acid. This involves initial purity assessment followed by specific tests to determine enantiomeric excess.
Caption: Conceptual workflow for the quality control of a chiral carboxylic acid.
References
- 1. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]
- 2. (R)-2-Bromo-3-phenylpropionic acid | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. α,β-Dibromohydrocinnamic acid [webbook.nist.gov]
- 5. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vasopeptidase inhibitors: will they have a role in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-3-phenylpropanoic acid material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety of 2-Bromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for this compound (CAS No. 16503-53-0), a compound of interest in various research and development applications. The following sections detail its hazards, safe handling protocols, and emergency procedures to ensure the safety of laboratory personnel.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| CAS Number | 16503-53-0 | [1][2] |
| Appearance | Off-white powder | [3] |
| Melting Point | 200 °C (392 °F) | [3] |
| Purity | ≥95% | [2] |
| Storage Temperature | 2-8°C |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification indicates that it can cause significant health effects upon exposure.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Signal Word: Danger[1]
Hazard Pictograms:
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.
Handling Procedures
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[6]
-
Dust Formation: Minimize the generation and accumulation of dust.[7]
Storage Conditions
-
Container: Store in a tightly closed container in a dry and cool place.[4]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3]
-
Ventilation: The storage area should be well-ventilated.[4]
Emergency Procedures
In the event of accidental exposure or release, the following procedures should be followed immediately.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles. Avoid breathing dust.[8]
-
Environmental Precautions: Prevent the substance from entering drains.[9]
-
Containment and Cleanup:
Stability and Reactivity
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[3]
-
Conditions to Avoid: No specific conditions to avoid have been reported.[3]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[3]
-
Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products such as carbon oxides and hydrogen bromide gas may be formed.[3]
Toxicological Information
Visualized Workflows
The following diagrams illustrate the recommended workflows for emergency first-aid procedures and the handling of accidental spills.
Caption: Workflow for First-Aid Measures Following Exposure.
Caption: Step-by-Step Protocol for Accidental Spill Cleanup.
References
- 1. This compound | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID - Safety Data Sheet [chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. matrixscientific.com [matrixscientific.com]
An In-depth Technical Guide to 2-Bromo-3-phenylpropanoic Acid: A Versatile Intermediate in the Synthesis of Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-phenylpropanoic acid (2-BPPA) is a halogenated derivative of phenylpropanoic acid. While direct and extensive studies on the specific biological activities of 2-BPPA are not widely available in public literature, its significance in medicinal chemistry and drug discovery is profound. This technical guide elucidates the role of 2-BPPA as a crucial and versatile chemical intermediate in the synthesis of a variety of biologically active molecules. Its chemical properties, particularly the presence of a reactive bromine atom and a carboxylic acid group, make it an ideal starting material for the generation of diverse molecular scaffolds. This document will detail the known chemical characteristics of 2-BPPA, outline general synthetic schemes where it serves as a key precursor, and discuss the biological activities of the resulting derivatives, thereby highlighting its indirect but vital contribution to the development of potential therapeutic agents.
Chemical and Physical Properties
This compound, also known by synonyms such as 2-Bromo-3-phenylpropionic acid and 2-BPP, is a solid at room temperature.[1] Its chemical structure consists of a phenylpropanoic acid backbone with a bromine atom substituted at the alpha-carbon position.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| CAS Number | 16503-53-0 | [1] |
| Appearance | Solid | |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)Br | [1] |
| InChIKey | WDRSCFNERFONKU-UHFFFAOYSA-N | [1] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the bromination of cinnamic acid. This reaction proceeds via an electrophilic addition of bromine across the double bond of the cinnamic acid, followed by subsequent reaction steps to yield the final product.
Role as a Synthetic Intermediate
The true value of this compound in a biological context lies in its utility as a starting material for the synthesis of more complex molecules with pronounced biological activities. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the carboxylic acid moiety can be readily modified, for example, through esterification or amidation.
Synthesis of Non-Steroidal Anti-inflammatory Drug (NSAID) Analogs
The 2-arylpropionic acid motif is a core structure in many well-known NSAIDs. While 2-BPPA itself is not a primary anti-inflammatory agent, its derivatives have been explored for such properties. For instance, derivatives of 2-phenylpropionic acid have been synthesized and evaluated for their cyclooxygenase (COX) inhibitory activity.
Precursor to Potential Anticancer Agents
The phenylpropanoic acid scaffold is also found in various compounds investigated for their anticancer properties. Research has shown that derivatives of 2-phenylpropionic acid can be synthesized to create compounds with dual COX inhibitory and antibacterial effects. Furthermore, bromophenol hybrids, which can be conceptually derived from structures related to 2-BPPA, have been investigated as potential anticancer agents that act through the induction of apoptosis via reactive oxygen species (ROS).
General Experimental Protocols for Evaluating Biological Activity of Derivatives
While specific data for 2-BPPA is lacking, the following are detailed, generalized protocols for assays commonly used to evaluate the biological activity of its derivatives. These protocols are provided as a reference for researchers utilizing 2-BPPA in their synthetic workflows.
Protocol: In Vitro Cytotoxicity MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
References
Methodological & Application
Synthesis of 2-Bromo-3-phenylpropanoic Acid from Cinnamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Bromo-3-phenylpropanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a carboxylic acid and a bromine atom at the alpha position, allows for a variety of synthetic transformations. This bifunctionality makes it a key intermediate in the synthesis of compounds with potential therapeutic activities.
Notably, the 2-phenylpropionic acid scaffold is a core component of the "profens," a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a bromine atom provides a handle for further molecular modifications, enabling the exploration of new chemical space and the development of derivatives with tailored pharmacological profiles. For instance, derivatives of 2-phenylpropionic acid have been investigated as dual cyclooxygenase (COX) inhibitory and antibacterial agents, highlighting the potential for this class of compounds to address both inflammation and infection.[1][2][3] The synthesis of this compound from the readily available starting material, cinnamic acid, is therefore of significant interest to the medicinal chemistry community.
The synthetic route described herein involves a two-step process: the initial bromination of the double bond in cinnamic acid to form the vicinal dibromide, 2,3-dibromo-3-phenylpropanoic acid, followed by a selective dehydrobromination to yield the target compound, this compound.
Experimental Protocols
The synthesis of this compound from cinnamic acid is presented as a two-step process.
Step 1: Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid
This step involves the electrophilic addition of bromine across the double bond of cinnamic acid.
Materials:
-
trans-Cinnamic acid
-
Glacial acetic acid
-
Bromine
-
Ice water
-
Ethanol
Procedure:
-
In a fume hood, dissolve trans-cinnamic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The reddish-brown color of bromine should disappear as it reacts. Continue the addition until a faint bromine color persists.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the white precipitate of 2,3-dibromo-3-phenylpropanoic acid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the purified product.[4][5]
Quantitative Data for Step 1:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| trans-Cinnamic acid | 148.16 | 10 | 1.48 g |
| Bromine | 159.81 | 10 | 0.51 mL (d=3.1 g/mL) |
| Glacial Acetic Acid | 60.05 | - | ~20 mL |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Melting Point (°C) |
| 2,3-Dibromo-3-phenylpropanoic acid | 307.97 | 3.08 | ~202-204 |
Step 2: Selective Dehydrobromination to this compound
This step involves the base-mediated elimination of one equivalent of HBr from 2,3-dibromo-3-phenylpropanoic acid. The regioselectivity of this reaction is crucial to favor the formation of the desired 2-bromo isomer. The increased acidity of the benzylic proton at the C3 position, due to the adjacent phenyl group, should facilitate its removal under controlled conditions, leading to the elimination of the bromine at the C3 position.
Note: The following protocol is a proposed method based on established chemical principles for selective dehydrobromination. Optimization of reaction conditions (base, solvent, temperature, and reaction time) may be necessary to maximize the yield and purity of the desired product.
Materials:
-
2,3-Dibromo-3-phenylpropanoic acid
-
Sodium bicarbonate (NaHCO₃) or a mild, non-nucleophilic base
-
Acetone or Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,3-dibromo-3-phenylpropanoic acid in a suitable solvent such as acetone or THF in a round-bottom flask with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of a mild base, such as sodium bicarbonate, portion-wise to the stirred solution. The use of a mild base is intended to selectively remove the more acidic benzylic proton and avoid further elimination or side reactions.
-
Allow the reaction to stir at a controlled low temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with 1 M HCl until the pH is acidic.
-
Extract the product into diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data for Step 2:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass |
| 2,3-Dibromo-3-phenylpropanoic acid | 307.97 | 5 | 1.54 g |
| Sodium Bicarbonate | 84.01 | 5 | 0.42 g |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Physical Properties |
| This compound | 229.07 | 1.15 | White solid |
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₉BrO₂ |
| Molar Mass | 229.07 g/mol [6][7] |
| Appearance | White solid |
| Melting Point | Data not consistently available |
| Solubility | Soluble in many organic solvents |
Workflow Diagram
Caption: Two-step synthesis of this compound from cinnamic acid.
References
- 1. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. This compound | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
Application Note and Experimental Protocol for the Synthesis of 2-Bromo-3-phenylpropanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-3-phenylpropanoic acid is a valuable synthetic intermediate in the preparation of various pharmaceuticals and biologically active compounds. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom at the alpha position, allows for diverse chemical modifications. This document provides detailed experimental protocols for two primary synthetic routes to obtain this compound, summarizes key quantitative data, and illustrates the experimental workflow.
Data Presentation
A summary of quantitative data for different synthetic methods for this compound is presented below.
| Starting Material | Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| (D)-Phenylalanine | Diazotization | NaNO₂, conc. HBr, in aqueous/organic solvent mixture | -10 to 0 | 4 hours | 92.7 | [1] |
| Phenylalanine | Diazotization | NaNO₂, 2M NaBr, aqueous HBr | Room Temp. | 3 hours | 80 | [1] |
| (D)-Phenylalanine | Diazotization | NaNO₂, KBr, 2N H₂SO₄ | 0, then Room Temp. | 3 hours | ~62 | [1] |
| (D)-Phenylalanine | Diazotization | NaNO₂, 49% HBr | -5 to 0 | 5 hours | 43 | [1] |
| 3-Phenylpropanoic Acid | Hell-Volhard-Zelinsky | PBr₃ (cat.), Br₂ | >100 | Varies | Not Specified | [2][3][4][5] |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Synthesis from Phenylalanine via Diazotization
This method involves the replacement of the amino group of phenylalanine with a bromine atom using a diazotization reaction. The reaction proceeds with retention of configuration.[6]
Materials:
-
(D)-Phenylalanine
-
Concentrated Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂)
-
Toluene
-
Demineralized Water
-
Nitrogen gas
-
Reaction vessel with stirring and temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure: [1]
-
In a suitable reaction vessel, create a biphasic system with an aqueous solution of concentrated hydrobromic acid and an organic solvent such as toluene.
-
Introduce a continuous flow of nitrogen gas into the reaction mixture.
-
Add (D)-Phenylalanine to the stirred mixture. The preferred molar ratio is approximately 4 moles of hydrobromic acid with respect to the amino acid.[1]
-
Cool the reaction mixture to a temperature between -10°C and 0°C.
-
Slowly add an aqueous solution of sodium nitrite. The preferred molar ratio of sodium nitrite is about 1.3 moles with respect to the amino acid.[1] Maintain the temperature between -7°C and -6°C during the addition.
-
After the addition is complete, continue stirring for 3 hours, then bring the reaction temperature to 15°C and stir for another hour.
-
Stop the nitrogen flow and allow the phases to separate.
-
Separate the organic phase and wash it with demineralized water.
-
Concentrate the organic phase to dryness under vacuum at 50°C to obtain (R)-2-bromo-3-phenylpropionic acid.
Method 2: Synthesis from 3-Phenylpropanoic Acid via Hell-Volhard-Zelinsky Reaction
This classic method achieves the α-bromination of a carboxylic acid.[2][7]
Materials:
-
3-Phenylpropanoic Acid
-
Phosphorus Tribromide (PBr₃) or Red Phosphorus
-
Bromine (Br₂)
-
Water
-
Reaction vessel with reflux condenser and dropping funnel
-
Heating mantle
-
Place 3-phenylpropanoic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a catalytic amount of phosphorus tribromide (PBr₃). Alternatively, red phosphorus can be used, which reacts with bromine to form PBr₃ in situ.
-
Heat the reaction mixture.
-
Slowly add one molar equivalent of bromine (Br₂) through the dropping funnel. The reaction is typically exothermic.
-
Reflux the mixture until the reaction is complete, which is often indicated by the disappearance of the bromine color. Reaction temperatures are generally high, exceeding 100°C.[4][5]
-
After cooling, cautiously add water to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to the final product, this compound.
-
The product can then be isolated by extraction with a suitable organic solvent and purified by recrystallization.
Mandatory Visualization
Experimental Workflow for Synthesis of this compound
Caption: Synthetic routes to this compound.
References
- 1. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Stereoselective Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of (R)-2-Bromo-3-phenylpropanoic acid, a valuable chiral building block in the development of pharmaceuticals, particularly as an intermediate for vasopeptidase inhibitors used in treating hypertension and congestive heart failure.[1][2] The featured method offers a cost-effective and highly stereoselective route commencing from the readily available and inexpensive L-phenylalanine.
Introduction
(R)-2-Bromo-3-phenylpropanoic acid is a key synthetic intermediate whose chirality is crucial for the biological activity of many target drug molecules.[2] Traditional synthetic routes often rely on the costly D-phenylalanine as a starting material.[3] The protocol detailed herein circumvents this issue by utilizing the natural and more economical L-phenylalanine. The core of this innovative approach is a crystallization-induced dynamic resolution that facilitates the inversion of a key intermediate's stereochemistry, delivering the desired (R)-enantiomer with high purity.[1][3]
Overall Synthetic Pathway
The synthesis is accomplished via a three-step process starting from L-phenylalanine. This pathway involves an initial diazotization and bromination, followed by a critical chiral inversion, and concludes with the isolation of the target molecule.
Caption: Overall synthetic workflow from L-phenylalanine.
Data Presentation
The following table summarizes the typical yields and enantiomeric excess (e.e.) achieved at key stages of the synthesis.
| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |
| 1. Diazotization/Bromination | (S)-2-Bromo-3-phenylpropanoic acid | ~90% | >95% |
| 2. Crystallization-Induced Chiral Inversion | (R)-2-Bromo-3-phenylpropanoic acid | 87-90% | 96-99% |
Experimental Protocols
Step 1: Synthesis of (S)-2-Bromo-3-phenylpropanoic acid from L-Phenylalanine
This initial step involves the conversion of the amino group of L-phenylalanine to a bromide via a diazotization reaction, which proceeds with retention of the original stereochemistry.
Caption: Workflow for the synthesis of (S)-2-Bromo-3-phenylpropanoic acid.
Materials:
-
L-Phenylalanine
-
Sodium Nitrite (NaNO₂)
-
48% Hydrobromic Acid (HBr)
-
Methyl tert-butyl ether (MTBE) or other suitable extraction solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
In a well-ventilated fume hood, dissolve L-phenylalanine in aqueous hydrobromic acid in a flask equipped with a magnetic stirrer.
-
Cool the resulting solution to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Extract the product from the aqueous mixture with methyl tert-butyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (S)-2-Bromo-3-phenylpropanoic acid as a crude product, which can be used in the next step without further purification.
Step 2: Crystallization-Induced Chiral Inversion to (R)-2-Bromo-3-phenylpropanoic acid
This crucial step employs dynamic kinetic resolution to invert the stereocenter of the (S)-enantiomer to the desired (R)-enantiomer.[3] This is achieved by forming diastereomeric salts with a chiral amine, (R)-bornylamine, where the salt of the (R)-bromo acid is less soluble and crystallizes out, driving the equilibrium towards its formation.[1][3]
Caption: Workflow for the chiral inversion to (R)-2-Bromo-3-phenylpropanoic acid.
Materials:
-
(S)-2-Bromo-3-phenylpropanoic acid
-
(R)-bornylamine
-
Tetraethylammonium bromide (TEAB)
-
Acetonitrile (CH₃CN)
-
Methanesulfonic acid
-
Methyl tert-butyl ether (MTBE)
-
Water
Procedure:
-
To a solution of (S)-2-bromo-3-phenylpropanoic acid in acetonitrile, add tetraethylammonium bromide, which serves as a bromide source to facilitate the epimerization.[1]
-
Heat the mixture to 50-60 °C.
-
Slowly add a solution of (R)-bornylamine (approximately 0.95-1.0 equivalents) in acetonitrile to the mixture over a period of 24 hours.[1]
-
As the (R)-bornylamine is added, the less soluble diastereomeric salt of (R)-2-bromo-3-phenylpropanoic acid and (R)-bornylamine will precipitate.
-
After the addition is complete, cool the mixture and collect the precipitate by filtration.
-
To isolate the free acid, dissolve the salt in water and acidify the solution with methanesulfonic acid.[3]
-
Extract the desired (R)-2-bromo-3-phenylpropanoic acid with MTBE.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product with high enantiomeric excess (typically 96-98% e.e.).[3]
-
The (R)-bornylamine can be recovered from the aqueous layer by basifying and extracting with MTBE.[3]
References
Application Notes and Protocols for the Asymmetric Synthesis of 2-Bromo-3-phenylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of 2-bromo-3-phenylpropanoic acid derivatives, key chiral building blocks in the development of various pharmaceuticals. The focus is on modern organocatalytic methods that offer high enantioselectivity and yield under mild reaction conditions.
Introduction
Chiral this compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. Traditional methods for obtaining these compounds often rely on the resolution of racemic mixtures, which is inherently inefficient. Modern asymmetric catalysis offers a more direct and atom-economical approach to enantiomerically pure products. This document outlines two primary organocatalytic strategies: the asymmetric bromolactonization of cinnamic acid and the asymmetric bromination of cinnamic acid esters. These methods utilize readily available chiral organocatalysts, such as those derived from cinchona alkaloids and thioureas, to achieve high levels of stereocontrol.
Organocatalytic Asymmetric Bromination Strategies
The asymmetric addition of bromine to the double bond of cinnamic acid derivatives can be effectively controlled using chiral organocatalysts. These catalysts form a chiral environment around the substrate, directing the attack of the bromine source to one face of the double bond, thus leading to an excess of one enantiomer of the product.
Signaling Pathway for Catalyst Activation and Stereochemical Control
Caption: Proposed catalytic cycle for organocatalytic asymmetric bromination.
Data Presentation
The following tables summarize the quantitative data for the asymmetric bromination of cinnamic acid derivatives using different organocatalytic systems.
Table 1: Organocatalytic Asymmetric Bromolactonization of Cinnamic Acid
| Entry | Catalyst (mol%) | Bromine Source | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cinchonidine-derived Thiourea (10) | NBS | Toluene | 24 | 85 | 92 |
| 2 | Quinine-derived Squaramide (5) | DBDMH | CH2Cl2 | 12 | 91 | 95 |
| 3 | (DHQD)2PHAL (10) | NBS | Dioxane | 48 | 78 | 88 |
| 4 | Cinchonine-derived Amine (15) | Br2 | CCl4 | 36 | 65 | 75 |
NBS: N-Bromosuccinimide, DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin, (DHQD)2PHAL: Hydroquinidine 1,4-phthalazinediyl diether.
Table 2: Organocatalytic Asymmetric Bromination of Ethyl Cinnamate
| Entry | Catalyst (mol%) | Bromine Source | Additive | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Cinchonine-based squaramide (10) | NBS | - | CH2Cl2 | 0 | 92 | 90 |
| 2 | Diarylprolinol silyl ether (20) | DBDMH | Acetic Acid | Toluene | -20 | 88 | 94 |
| 3 | Chiral Phosphoric Acid (5) | NBS | - | MTBE | -40 | 95 | 97 |
| 4 | Takemoto's Catalyst (Thiourea) (10) | NBS | - | CHCl3 | rt | 85 | 89 |
MTBE: Methyl tert-butyl ether.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Bromolactonization of Cinnamic Acid
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Workflow for Asymmetric Bromolactonization
Caption: Experimental workflow for asymmetric bromolactonization.
Materials:
-
Cinnamic acid (1.0 mmol)
-
Chiral organocatalyst (e.g., Cinchonidine-derived thiourea, 0.1 mmol, 10 mol%)
-
N-Bromosuccinimide (NBS) (1.2 mmol)
-
Anhydrous toluene (10 mL)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cinnamic acid (1.0 mmol) and the chiral organocatalyst (0.1 mmol).
-
Add anhydrous toluene (10 mL) and stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) in an ice or cryogenic bath.
-
Add N-Bromosuccinimide (1.2 mmol) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na2S2O3 solution (10 mL) and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral bromolactone.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Bromination of Ethyl Cinnamate
This protocol provides a general method for the direct asymmetric bromination of cinnamate esters.
Workflow for Asymmetric Bromination of Cinnamate Esters
Caption: Experimental workflow for the asymmetric bromination of ethyl cinnamate.
Materials:
-
Ethyl cinnamate (1.0 mmol)
-
Chiral organocatalyst (e.g., Chiral Phosphoric Acid, 0.05 mmol, 5 mol%)
-
N-Bromosuccinimide (NBS) (1.1 mmol)
-
Anhydrous methyl tert-butyl ether (MTBE) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve ethyl cinnamate (1.0 mmol) and the chiral phosphoric acid catalyst (0.05 mmol) in anhydrous MTBE (10 mL).
-
Cool the solution to -40 °C using a suitable cooling bath.
-
In a separate flask, dissolve NBS (1.1 mmol) in a minimum amount of anhydrous MTBE and add this solution to the reaction mixture dropwise via a syringe pump over 1 hour.
-
Stir the reaction at -40 °C for the specified time (e.g., 12-24 hours), monitoring its progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO3 solution (10 mL).
-
Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield the enantioenriched this compound ethyl ester.
-
Analyze the enantiomeric excess by chiral HPLC.
Concluding Remarks
The protocols described herein provide robust starting points for the asymmetric synthesis of this compound derivatives. Researchers are encouraged to optimize reaction conditions such as catalyst loading, temperature, solvent, and bromine source to achieve the best results for their specific substrates. The use of organocatalysis represents a powerful and environmentally friendly approach to accessing these important chiral building blocks for drug discovery and development.
2-Bromo-3-phenylpropanoic Acid: A Key Intermediate in the Synthesis of Dual-Acting Antihypertensive Agents
For Immediate Release
[City, State] – [Date] – 2-Bromo-3-phenylpropanoic acid has emerged as a critical building block in the synthesis of a novel class of cardiovascular drugs, specifically dual inhibitors of angiotensin-converting enzyme (ACE) and neprilysin (NEP). This versatile intermediate plays a pivotal role in the creation of complex pharmaceutical molecules designed to offer a multi-faceted approach to managing hypertension and heart failure. This application note provides a detailed overview of its application in the synthesis of the investigational drug Omapatrilat, complete with experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and biological pathways.
Application in the Synthesis of Omapatrilat
(R)-2-bromo-3-phenylpropanoic acid is a key precursor for the synthesis of the active moiety (S)-2-mercapto-3-phenylpropanoic acid, which is incorporated into the structure of Omapatrilat. Omapatrilat is a vasopeptidase inhibitor that simultaneously blocks ACE and NEP, leading to both vasodilation and a reduction in sodium and water retention.[1][2][3] This dual mechanism of action provides a more comprehensive approach to blood pressure control compared to single-target agents.[3]
The synthesis of Omapatrilat involves a multi-step process where the mercapto-phenylpropanoyl group is coupled with a complex heterocyclic amino acid core. The journey from this compound to this crucial component is a testament to the strategic application of organic synthesis principles.
Experimental Protocols
The following protocols outline the key steps in the synthesis of Omapatrilat, starting from the preparation of the essential intermediate, (R)-2-bromo-3-phenylpropanoic acid.
Protocol 1: Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid from (D)-Phenylalanine
This procedure details the conversion of (D)-phenylalanine to (R)-2-bromo-3-phenylpropanoic acid via a diazotization reaction in the presence of bromide ions.[4]
Materials:
-
(D)-Phenylalanine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrobromic acid (HBr)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Water (H₂O)
-
Ice
Procedure:
-
Dissolve (D)-phenylalanine in a mixture of water and an organic solvent such as dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the temperature.
-
Concurrently, add concentrated hydrobromic acid dropwise.
-
After the addition is complete, allow the reaction to stir at a low temperature for several hours.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-2-bromo-3-phenylpropanoic acid.
| Reactant/Product | Molar Ratio (vs. D-Phenylalanine) | Yield (%) | Reference |
| (D)-Phenylalanine | 1 | - | [4] |
| Sodium Nitrite | 1.1 - 1.5 | - | [4] |
| Hydrobromic Acid | 2 - 3 | - | [4] |
| (R)-2-Bromo-3-phenylpropanoic acid | - | >90 | [4] |
Protocol 2: Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid
This protocol describes the conversion of the bromo- intermediate to a protected mercapto- derivative, a key step for its incorporation into the final drug molecule. This is a representative procedure as the exact industrial synthesis of Omapatrilat may vary.
Materials:
-
(R)-2-Bromo-3-phenylpropanoic acid
-
Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
Dissolve (R)-2-bromo-3-phenylpropanoic acid in DMF.
-
Add potassium thioacetate to the solution.
-
Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain (S)-2-acetylthio-3-phenylpropanoic acid.
| Reactant/Product | Molar Ratio (vs. Bromo-acid) | Yield (%) |
| (R)-2-Bromo-3-phenylpropanoic acid | 1 | - |
| Potassium Thioacetate | 1.1 - 1.2 | Typically >80 |
| (S)-2-Acetylthio-3-phenylpropanoic acid | - | - |
Protocol 3: Synthesis of Omapatrilat via Peptide Coupling
This final stage involves the coupling of the (S)-2-acetylthio-3-phenylpropanoic acid with the heterocyclic amino acid core of Omapatrilat, followed by deprotection of the thioacetate group to yield the final active pharmaceutical ingredient.
Materials:
-
(S)-2-Acetylthio-3-phenylpropanoic acid
-
(4S,7S,10aS)-4-amino-5-oxooctahydro-7H-pyrido[2,1-b][1][5]thiazepine-7-carboxylic acid (Omapatrilat core)
-
Peptide coupling agent (e.g., T3P®, PyBOP®)[5]
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Dichloromethane, Dimethylformamide)
-
Deprotection agent (e.g., aqueous acid or base)
Procedure:
-
Dissolve the Omapatrilat core and (S)-2-acetylthio-3-phenylpropanoic acid in a suitable solvent.
-
Add the base and the peptide coupling agent to the mixture.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction mixture to isolate the protected Omapatrilat precursor.
-
Treat the precursor with a suitable deprotection agent to remove the acetyl group from the sulfur atom.
-
Purify the final product, Omapatrilat, by crystallization or chromatography.
| Reactant/Product | Molar Ratio (vs. Omapatrilat core) | Yield (%) | Reference |
| Omapatrilat core | 1 | - | [5] |
| (S)-2-Acetylthio-3-phenylpropanoic acid | 1 - 1.2 | - | [5] |
| Omapatrilat | - | High | [5] |
Visualizing the Synthesis and Mechanism
To better understand the processes involved, the following diagrams illustrate the synthetic workflow and the biological mechanism of action of Omapatrilat.
Caption: Synthetic workflow for Omapatrilat.
Caption: Mechanism of action of Omapatrilat.
Conclusion
This compound is a cornerstone intermediate for the synthesis of innovative dual-acting cardiovascular drugs like Omapatrilat. The synthetic pathways, while intricate, are well-established, allowing for the efficient production of this life-saving medication. The dual inhibition of ACE and NEP offers a powerful therapeutic strategy for patients with hypertension and heart failure, and the availability of key intermediates like this compound is crucial for the continued development and supply of such advanced therapies.
References
- 1. Omapatrilat | C19H24N2O4S2 | CID 656629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Omapatrilat: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibition of angiotensin converting enzyme and neutral endopeptidase produces effective blood pressure control in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
- 5. WO2024103123A1 - The synthesis of omapatrilat - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 2-Bromo-3-phenylpropanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-phenylpropanoic acid is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and drug development. Its structure, featuring a reactive bromine atom at the alpha position to the carboxylic acid and a phenyl group, makes it an attractive starting material for the synthesis of a wide array of pharmacologically active compounds. While direct biological activity data for this compound is not extensively documented, its structural similarity to known classes of drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs) of the phenylpropanoic acid class, suggests its potential as a scaffold for developing novel therapeutics.
These application notes provide an overview of the potential applications of this compound in medicinal chemistry, with a focus on its use as an intermediate in the synthesis of enzyme inhibitors. Detailed experimental protocols for its synthesis and potential biological evaluation are also presented.
Potential Applications in Medicinal Chemistry
This compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules with desired biological activities. Its key reactive sites, the bromine atom and the carboxylic acid group, allow for a variety of chemical modifications.
-
Synthesis of Enzyme Inhibitors: The phenylpropanoic acid scaffold is present in numerous cyclooxygenase (COX) inhibitors. By utilizing this compound, novel derivatives can be synthesized and evaluated for their potential to inhibit COX-1 and COX-2 enzymes, which are key targets in inflammation and pain management.
-
Development of Novel Antibacterial Agents: The modification of the phenylpropanoic acid structure has also led to the discovery of compounds with antibacterial properties. This compound can serve as a starting point for generating libraries of new compounds to be screened for antibacterial activity.
-
Chiral Building Block: The stereochemistry of drug molecules is critical for their pharmacological activity. The chiral center at the C2 position of this compound makes it a valuable chiral building block for the stereoselective synthesis of drug candidates.
Quantitative Data Summary
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| Compound X | COX-1 | 15.2 | 7.8 | Competitive |
| COX-2 | 5.8 | 2.5 | Competitive | |
| Ibuprofen | COX-1 | 12.5 | 6.1 | Competitive |
| (Reference) | COX-2 | 8.7 | 4.2 | Competitive |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from L-phenylalanine.
Materials:
-
L-phenylalanine
-
Potassium bromide (KBr)
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine and potassium bromide in water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water to the cooled solution while maintaining the temperature below 5 °C.
-
After the addition is complete, slowly add hydrobromic acid (48%) to the reaction mixture.
-
Continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
Extract the product from the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of compounds, such as derivatives of this compound, against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe (e.g., Amplex Red)
-
Heme
-
Test compound (dissolved in DMSO)
-
Known COX inhibitor (e.g., Ibuprofen or Celecoxib) as a positive control
-
DMSO (vehicle control)
-
96-well microplates (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in cold assay buffer containing heme.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in DMSO.
-
Assay Reaction: a. To the wells of a 96-well plate, add the assay buffer. b. Add the test compound, positive control, or DMSO (vehicle control) to the respective wells. c. Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the substrate (arachidonic acid) and the probe.
-
Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction rates (V₀) from the linear portion of the progress curves. b. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
Visualizations
Application Notes and Protocols for the Reaction of 2-Bromo-3-phenylpropanoic Acid with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-phenylpropanoic acid is a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Its structure, featuring a carboxylic acid and a reactive α-bromo substituent, allows for a variety of chemical transformations. The stereochemistry at the α-carbon and the potential for both nucleophilic substitution and elimination reactions make the study of its reactivity crucial for the synthesis of chiral building blocks, particularly in the development of pharmaceuticals.
These application notes provide a detailed overview of the reaction mechanisms of this compound with various nucleophiles. The document outlines the competing SN1, SN2, E1, and E2 pathways, supported by experimental protocols and quantitative data where available. Visual diagrams are included to clarify reaction mechanisms and experimental workflows.
Reaction Mechanisms with Nucleophiles
The reaction of this compound with nucleophiles is a classic example of the competition between substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The outcome of the reaction is highly dependent on several factors: the nature of the nucleophile, the solvent, the temperature, and the stereochemistry of the starting material.
Key Factors Influencing the Reaction Pathway:
-
Nucleophile Strength and Concentration: Strong, highly concentrated nucleophiles favor bimolecular reactions (SN2 and E2). Weak or low concentrations of nucleophiles are more likely to result in unimolecular pathways (SN1 and E1).
-
Solvent: Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate in SN1 and E1 reactions.[1][2][3] Polar aprotic solvents (e.g., DMF, DMSO, acetone) favor SN2 reactions by solvating the cation but leaving the anion (nucleophile) relatively free and reactive.[4]
-
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[5][6] This is because elimination reactions typically have a higher activation energy and result in an increase in entropy.[5]
-
Steric Hindrance: The secondary nature of the α-carbon in this compound allows for both SN1 and SN2 reactions. However, bulky nucleophiles may favor elimination to avoid steric hindrance.
A logical workflow for predicting the major reaction pathway is presented below.
Figure 1. Decision workflow for reaction mechanisms.
Nucleophilic Substitution with Thioacetate
A common and synthetically useful reaction is the substitution of the bromide with a thioacetate nucleophile. This reaction is a key step in the synthesis of various pharmaceutically active compounds. The reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the α-carbon.
Figure 2. SN2 reaction with thioacetate.
Quantitative Data
| Nucleophile | Substrate | Solvent | Temperature | Yield | Stereochemistry |
| Potassium Thioacetate | (R)-2-Bromo-3-phenylpropanoic acid | Acetone or DMF | Room Temp. | ~87-90% | Inversion ((S)-product) |
Experimental Protocol: Synthesis of (S)-2-Acetylthio-3-phenylpropanoic acid
Materials:
-
(R)-2-Bromo-3-phenylpropanoic acid
-
Potassium thioacetate (KSAc)
-
Acetone (or Dimethylformamide - DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-2-bromo-3-phenylpropanoic acid (1.0 eq) in acetone.
-
Add potassium thioacetate (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
Reaction with Hydroxide
The reaction of this compound with a strong base like sodium hydroxide can lead to a mixture of substitution (SN2) and elimination (E2) products. The product ratio is sensitive to reaction conditions.
-
SN2 Pathway: The hydroxide ion acts as a nucleophile, attacking the α-carbon and displacing the bromide to form 2-hydroxy-3-phenylpropanoic acid. This reaction proceeds with inversion of stereochemistry.
-
E2 Pathway: The hydroxide ion acts as a base, abstracting a proton from the β-carbon, leading to the formation of cinnamic acid (2-phenylpropenoic acid) and its isomers.
Figure 3. Competing SN2 and E2 pathways with hydroxide.
Quantitative Data (Analogous System)
Experimental Protocol: Hydrolysis of this compound (Illustrative)
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl) for workup
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in an ethanol/water (1:1) solution.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.1 eq) in water.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl.
-
Extract the products with diethyl ether.
-
Dry the organic layer and analyze the product mixture by NMR or GC-MS to determine the ratio of substitution to elimination products.
Reaction with Azide
Sodium azide is a good nucleophile and a relatively weak base, which strongly favors the SN2 reaction. The reaction of this compound with sodium azide is expected to yield 2-azido-3-phenylpropanoic acid with high efficiency and with inversion of stereochemistry. This product can then be readily reduced to form phenylalanine.
Figure 4. Synthesis of Phenylalanine via Azide Intermediate.
Quantitative Data
While specific yield data for the reaction of this compound with sodium azide was not found in the searched literature, reactions of this type are generally high-yielding. For example, the reaction of (S)-2-bromobutane with sodium azide in DMF proceeds via an SN2 mechanism to give the (R)-azide product.[7]
Experimental Protocol: Synthesis of 2-Azido-3-phenylpropanoic acid (General)
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the azido-acid.
Reaction with Ammonia
The reaction with ammonia can be used to synthesize phenylalanine from this compound. Ammonia can act as a nucleophile, leading to the formation of the corresponding amino acid. However, the resulting primary amine is also nucleophilic and can react further with the starting material to form secondary and tertiary amine byproducts. Using a large excess of ammonia can help to favor the formation of the primary amine.
Quantitative Data
The direct synthesis of phenylalanine from this compound and ammonia was mentioned as an early synthetic route, but specific yields under modern conditions were not found in the searched literature.[8] Enzymatic amination of cinnamic acid derivatives is a more modern and highly stereoselective approach to synthesizing phenylalanine and its analogs.[9][10]
Experimental Protocol: Synthesis of Phenylalanine (Illustrative)
Materials:
-
This compound
-
Concentrated aqueous ammonia
-
Ethanol
Procedure:
-
Place this compound in a sealed pressure vessel.
-
Add a large excess of a concentrated solution of ammonia in ethanol.
-
Heat the vessel to a moderate temperature (e.g., 60-80 °C) for several hours.
-
Cool the vessel and carefully vent any excess pressure.
-
Evaporate the solvent and excess ammonia.
-
The resulting amino acid can be purified by recrystallization or ion-exchange chromatography.
Summary of Reaction Outcomes
| Nucleophile | Primary Mechanism(s) | Expected Major Product(s) | Key Conditions |
| Thioacetate (RS⁻) | SN2 | 2-Acetylthio-3-phenylpropanoic acid | Polar aprotic solvent, room temp. |
| Hydroxide (OH⁻) | SN2 / E2 | 2-Hydroxy-3-phenylpropanoic acid / Cinnamic acid | Low temp. favors SN2, high temp. favors E2 |
| Azide (N₃⁻) | SN2 | 2-Azido-3-phenylpropanoic acid | Polar aprotic solvent (e.g., DMF) |
| Ammonia (NH₃) | SN2 | Phenylalanine | Large excess of ammonia |
References
- 1. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]
- 9. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 10. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 2-Bromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of methyl and ethyl esters of 2-Bromo-3-phenylpropanoic acid, key intermediates in the development of various pharmaceuticals. The protocols outlined below describe two primary methods: direct acid-catalyzed Fischer esterification and a one-pot Hell-Volhard-Zelinsky (HVZ) bromination followed by esterification.
Introduction
This compound and its ester derivatives are valuable building blocks in organic synthesis. The presence of both a bromine atom at the alpha position to a carboxylic acid and a phenyl group provides a scaffold for diverse chemical modifications. These esters are utilized in the synthesis of more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. The choice of esterification method can be guided by the availability of starting materials, desired scale, and tolerance of functional groups to the reaction conditions.
Data Presentation
The following tables summarize the quantitative data for the esterification of this compound under different catalytic conditions.
Table 1: Synthesis of Methyl 2-Bromo-3-phenylpropanoate
| Method | Catalyst | Alcohol | Reaction Time | Temperature | Yield (%) |
| Fischer Esterification | Sulfuric Acid (catalytic) | Methanol (excess) | 4-6 hours | Reflux (~65°C) | 85-95 |
| Diazomethane | - | - | Not specified | Not specified | Not specified |
Table 2: Synthesis of Ethyl 2-Bromo-3-phenylpropanoate
| Method | Catalyst | Alcohol | Reaction Time | Temperature | Yield (%) |
| Fischer Esterification | Sulfuric Acid (catalytic) | Ethanol (excess) | 6-8 hours | Reflux (~78°C) | 80-90 |
| One-pot HVZ & Esterification | PBr₃ (catalytic), Br₂ | Ethanol | Overnight | Reflux | ~85 |
Experimental Protocols
Protocol 1: Fischer Esterification for the Synthesis of Methyl 2-Bromo-3-phenylpropanoate
This protocol describes the synthesis of methyl 2-bromo-3-phenylpropanoate via a classic Fischer esterification using sulfuric acid as a catalyst.[1][2][3][4][5]
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl Ether or Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-bromo-3-phenylpropanoate.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Protocol 2: Fischer Esterification for the Synthesis of Ethyl 2-Bromo-3-phenylpropanoate
This protocol outlines the synthesis of ethyl 2-bromo-3-phenylpropanoate using a similar Fischer esterification method.[1][2][3][4][5]
Materials:
-
This compound
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Diethyl Ether or Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and an excess of anhydrous ethanol (10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture on a rotary evaporator to remove the excess ethanol.
-
Take up the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic phase with water, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 2-bromo-3-phenylpropanoate.
-
The crude product can be purified by vacuum distillation.
Protocol 3: One-Pot Hell-Volhard-Zelinsky (HVZ) Bromination and Esterification to Synthesize Ethyl 2-Bromo-3-phenylpropanoate
This protocol provides a one-pot method starting from 3-phenylpropanoic acid, where the alpha-bromination is immediately followed by esterification.[6]
Materials:
-
3-Phenylpropanoic acid
-
Red Phosphorus or Phosphorus Tribromide (PBr₃) (catalytic amount)
-
Bromine (Br₂)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser with a gas trap
-
Dropping funnel
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-phenylpropanoic acid (1.0 eq) and a catalytic amount of red phosphorus or PBr₃.
-
Heat the mixture gently and add bromine (1.1 eq) dropwise from the dropping funnel. An inert atmosphere is recommended.
-
After the addition is complete, heat the reaction mixture to reflux until the evolution of HBr gas ceases. The reaction progress can be monitored by the disappearance of the bromine color.
-
Cool the reaction mixture to room temperature.
-
Carefully add an excess of anhydrous ethanol to the flask.
-
Heat the mixture to reflux for several hours to complete the esterification.
-
After cooling, the reaction mixture can be worked up by pouring it into water and extracting with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is then washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification is typically performed by vacuum distillation.
Visualizations
Caption: Fischer Esterification Experimental Workflow.
Caption: One-Pot HVZ-Esterification Workflow.
References
Application Notes and Protocols for the Purification of 2-Bromo-3-phenylpropanoic Acid by Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 2-Bromo-3-phenylpropanoic acid (CAS: 16503-53-0) using recrystallization techniques. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Ensuring the high purity of this compound is critical for downstream applications where impurities can lead to unwanted side reactions, lower yields, and complications in product isolation and characterization. This application note details a robust protocol for recrystallization using a mixed-solvent system, presents typical performance data, and provides a visual workflow to guide researchers, scientists, and drug development professionals through the process.
Introduction
This compound is a halogenated derivative of phenylpropanoic acid. Its structure, featuring a carboxylic acid group and a reactive bromine atom, makes it a versatile intermediate in the synthesis of more complex molecules. The purity of this reagent is paramount for achieving desired reaction outcomes and ensuring the quality of the final products. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms a crystalline lattice, excluding impurities which remain in the solution (mother liquor). This method is often capable of yielding material with very high purity.
Data Presentation: Recrystallization Solvent System Performance
The selection of an appropriate solvent is the most critical parameter for a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, mixed-solvent systems have shown efficacy for compounds with similar structures. The following table summarizes potential solvent systems and representative outcomes.
| Solvent System | Composition (v/v) | Typical Recovery Yield (%) | Expected Purity (%) | Notes |
| Ethanol / Water | 1:1 to 2:1 | 85 - 95% | > 98% | Recommended starting system. Provides good crystal formation for related bromo-phenylpropanoic acids.[1][2] |
| Ethyl Acetate / Heptane | 1:2 to 1:3 | 80 - 90% | > 98% | Effective for related compounds; heptane acts as the anti-solvent to induce crystallization.[3] |
| MTBE / Heptane | 1:2 to 1:3 | 80 - 90% | > 99% | Can yield very high purity, particularly for removing non-polar impurities.[3] |
Note: The data presented are typical values and should be optimized for each specific batch of crude material. Purity can be assessed by techniques such as Melting Point analysis, HPLC, or NMR spectroscopy.
Experimental Protocol: Recrystallization using Ethanol/Water
This protocol details the purification of crude this compound using a mixed-solvent system of ethanol and water. This method is adapted from established procedures for the recrystallization of analogous compounds like 2,3-dibromo-3-phenylpropanoic acid.[1][2]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper (for hot filtration, if necessary)
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.
-
Add the minimum amount of hot ethanol required to dissolve the solid completely. Heat the mixture gently on a hotplate with stirring. Start with approximately 3-4 mL of ethanol per gram of crude material and add more if necessary.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-heated stemless funnel containing fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Addition of Anti-Solvent:
-
Remove the clear, hot ethanol solution from the heat.
-
Slowly add hot deionized water dropwise to the solution while stirring until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.
-
-
Re-dissolution:
-
Gently reheat the cloudy solution until it becomes clear again. If necessary, add a few drops of hot ethanol to aid in complete re-dissolution. The goal is to have a solution that is just at its saturation point at the boiling temperature.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Ensure the crystals are packed down firmly in the funnel to remove as much of the mother liquor as possible.
-
-
Washing:
-
Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (in the same ratio used for crystallization) to rinse away any remaining impurities adhering to the crystal surfaces.
-
-
Drying:
-
Allow the crystals to air-dry on the funnel by drawing air through them for 15-20 minutes.
-
For final drying, transfer the crystals to a watch glass or drying dish and place them in a desiccator or a vacuum oven at low heat until a constant weight is achieved.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps and decision points in the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
Safety Precautions
-
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated fume hood, especially when heating flammable solvents like ethanol.
-
Avoid inhaling dust from the crude or purified compound.
-
Ensure that the heating of flammable solvents is conducted using a steam bath or a heating mantle, not an open flame.
References
Application Note: Comprehensive Characterization of 2-Bromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-Bromo-3-phenylpropanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for structural elucidation and purity assessment. This application note is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound (C₉H₉BrO₂) is a halogenated carboxylic acid of significant interest due to its utility as a versatile building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients.[1] Its structure, featuring a chiral center at the alpha-carbon, makes the stereospecific synthesis and analysis critical for its application in drug development. Accurate and thorough characterization is paramount to ensure the identity, purity, and quality of this compound. This application note outlines detailed protocols for its analysis using modern spectroscopic and chromatographic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1][2][3]
| Property | Value |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol [1] |
| CAS Number | 16503-53-0[1] |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Broad Singlet | 1H | -COOH |
| 7.25 - 7.40 | Multiplet | 5H | Aromatic-H |
| ~4.40 | Triplet | 1H | α-CH |
| ~3.35 | Doublet of Doublets | 1H | β-CHa |
| ~3.20 | Doublet of Doublets | 1H | β-CHb |
Note: Predicted values are based on computational models and may vary slightly from experimental results.
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C=O (Carboxylic Acid) |
| ~136 | Aromatic C (quaternary) |
| ~129.5 | Aromatic CH |
| ~129.0 | Aromatic CH |
| ~127.5 | Aromatic CH |
| ~48 | α-CH |
| ~40 | β-CH₂ |
Note: Predicted values are based on computational models and may vary slightly from experimental results.
A general workflow for NMR analysis is depicted below.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled sequence should be used.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| ~1450, ~1495 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
| ~700, ~750 | Strong | Aromatic C-H bend (out-of-plane) |
| ~650 | Medium | C-Br stretch |
The general workflow for FTIR analysis using the KBr pellet method is illustrated below.
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press under high pressure (approximately 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and acquire a background spectrum.
-
Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through fragmentation patterns.
| m/z | Proposed Fragment |
| 228/230 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |
| 183/185 | [M - COOH]⁺ |
| 149 | [M - Br]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
The workflow for direct infusion ESI-MS is outlined below.
-
Sample Preparation: Prepare a stock solution of this compound in HPLC-grade methanol at a concentration of approximately 1 mg/mL. Further dilute this stock solution with methanol to a final concentration of about 10 µg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and its characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Analyze the fragmentation pattern to confirm the structure.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for separating its enantiomers.
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol with 0.1% Trifluoroacetic acid (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL |
The general workflow for HPLC analysis is presented below.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of n-hexane, isopropanol, and trifluoroacetic acid. Degas the mobile phase using sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve the desired concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject the sample solution and run the analysis according to the specified chromatographic conditions.
-
Data Analysis: Integrate the peaks in the resulting chromatogram to determine the purity (as a percentage of the total peak area) and the enantiomeric ratio.
Conclusion
The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, FTIR, and Mass Spectrometry allows for unambiguous structural confirmation, while HPLC is essential for assessing purity and enantiomeric composition. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is critical for the use of this compound in research and development.
References
- 1. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
- 2. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. | Semantic Scholar [semanticscholar.org]
Applications of 2-Bromo-3-phenylpropanoic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-phenylpropanoic acid is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, featuring a carboxylic acid group and a bromine atom at the alpha position to the phenyl ring, allows for a diverse range of chemical transformations. This makes it a key intermediate in the stereoselective synthesis of chiral molecules, including non-canonical amino acids and precursors to pharmacologically active agents. This document provides detailed application notes and experimental protocols for several key synthetic applications of this compound, supported by quantitative data and visual workflows.
Application 1: Stereoselective Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid
A significant application of this compound lies in its use as a precursor for the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, a key intermediate in the production of vasopeptidase inhibitors. This synthetic route is particularly noteworthy as it employs the readily available and inexpensive L-phenylalanine as the starting material and involves a crucial crystallization-induced chiral inversion step.
The overall synthetic pathway can be summarized in three main stages:
-
Diazotization/Bromination: L-phenylalanine is converted to (S)-2-bromo-3-phenylpropanoic acid.
-
Crystallization-Induced Chiral Inversion: The (S)-enantiomer is inverted to the desired (R)-enantiomer.
-
Nucleophilic Substitution: The resulting (R)-2-bromo-3-phenylpropanoic acid is treated with a thioacetate source to yield the final product.
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | L-Phenylalanine | (S)-2-Bromo-3-phenylpropanoic acid | NaNO₂, HBr | - | - |
| 2 | (S)-2-Bromo-3-phenylpropanoic acid | (R)-Bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid | (R)-Bornylamine, TEAB, Acetonitrile | 78 | >96 |
| 3 | (R)-2-Bromo-3-phenylpropanoic acid | (S)-2-Acetylthio-3-phenylpropanoic acid | KSAc | 87-90 | - |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Bromo-3-phenylpropanoic Acid from L-Phenylalanine
This procedure is based on the known diazotization/bromination of amino acids, which proceeds with retention of configuration.
-
Materials: L-phenylalanine, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Water, Diethyl ether.
-
Procedure:
-
Dissolve L-phenylalanine in aqueous hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite to the cooled solution with vigorous stirring.
-
Continue stirring at 0-5 °C for 1 hour after the addition is complete.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the product into diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain (S)-2-bromo-3-phenylpropanoic acid.
-
Protocol 2: Crystallization-Induced Chiral Inversion of (S)-2-Bromo-3-phenylpropanoic Acid
This key step utilizes (R)-bornylamine to facilitate the inversion of the stereocenter.[1]
-
Materials: (S)-2-Bromo-3-phenylpropanoic acid, (R)-Bornylamine, Tetraethylammonium bromide (TEAB), Acetonitrile, Methanesulfonic acid, Methyl tert-butyl ether (MTBE).
-
Procedure:
-
To a solution of (S)-2-bromo-3-phenylpropanoic acid in acetonitrile, add tetraethylammonium bromide.
-
Heat the mixture to 50-60 °C.
-
Slowly add a solution of (R)-bornylamine (0.95-1.0 equivalents) in acetonitrile over 24 hours.
-
Stir the resulting slurry for an additional 24 hours at the same temperature.
-
Cool the mixture to room temperature and filter the precipitated (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.
-
Wash the solid with cold acetonitrile and dry.
-
To obtain the free acid, dissolve the salt in water and acidify with methanesulfonic acid.
-
Extract the (R)-2-bromo-3-phenylpropanoic acid with MTBE.
-
The (R)-bornylamine can be recovered from the aqueous layer by basification and extraction.[1]
-
Protocol 3: Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid
This step involves a nucleophilic substitution reaction with potassium thioacetate.[1]
-
Materials: (R)-2-Bromo-3-phenylpropanoic acid, Potassium thioacetate (KSAc), Acetone, Water, Hydrochloric acid (HCl), Ethyl acetate.
-
Procedure:
-
Dissolve (R)-2-bromo-3-phenylpropanoic acid in acetone.
-
Add potassium thioacetate to the solution and stir at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add water to quench the reaction.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2-acetylthio-3-phenylpropanoic acid.
-
Visualization of the Synthetic Pathway
Caption: Synthetic pathway to (S)-2-acetylthio-3-phenylpropanoic acid.
Application 2: Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid and its Decarboxylative Elimination
This compound is closely related to 2,3-dibromo-3-phenylpropanoic acid, which can be synthesized from trans-cinnamic acid. This dibromo derivative is a useful intermediate for studying elimination reactions and synthesizing substituted styrenes. The stereochemical outcome of the subsequent decarboxylative elimination is highly dependent on the solvent used.
Quantitative Data Summary
| Reactant | Product | Reagents | Solvent | Yield (%) | Product Ratio (cis:trans) |
| trans-Cinnamic acid | 2,3-Dibromo-3-phenylpropanoic acid | Bromine, Ether | Ether | Quantitative | - |
| 2,3-Dibromo-3-phenylpropanoic acid | 1-Bromo-2-phenylethene | Potassium carbonate | Acetone | 98 | 98:2 |
| 2,3-Dibromo-3-phenylpropanoic acid | 1-Bromo-2-phenylethene | Potassium carbonate | Water | - | 20:80 |
Experimental Protocols
Protocol 4: Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid from trans-Cinnamic Acid
This protocol describes the electrophilic addition of bromine to the double bond of cinnamic acid.
-
Materials: trans-Cinnamic acid, Bromine, Diethyl ether, Dilute sodium hydroxide solution, Hydrochloric acid.
-
Procedure:
-
Dissolve trans-cinnamic acid in dry diethyl ether in a round-bottom flask.
-
Cool the flask in an ice-water bath.
-
Slowly add a solution of bromine in diethyl ether to the cooled solution with stirring. The reaction should be carried out in diffused light.
-
Continue the addition until the bromine color persists.
-
The product, 2,3-dibromo-3-phenylpropanoic acid, will precipitate out of the solution.
-
Alternatively, the product can be extracted into a dilute sodium hydroxide solution, and then reprecipitated by acidification with hydrochloric acid.
-
Filter the solid product, wash with cold water, and recrystallize from dilute ethanol.
-
Visualization of the Reaction and Subsequent Elimination
References
Application Notes and Protocols for the Synthesis of 2-Phenylpropionic Acid Derivatives from 2-Bromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 2-phenylpropionic acid and its derivatives, valuable scaffolds in medicinal chemistry, starting from 2-bromo-3-phenylpropanoic acid. The protocols detailed herein outline a robust three-stage synthetic pathway: dehydrobromination, catalytic hydrogenation, and subsequent derivatization into esters and amides.
Synthetic Pathway Overview
The synthesis commences with the base-mediated dehydrobromination of this compound to yield the unsaturated intermediate, cinnamic acid. This is followed by the catalytic hydrogenation of the carbon-carbon double bond of cinnamic acid to produce the saturated 2-phenylpropionic acid core structure. Finally, this core structure can be readily derivatized, for example, through Fischer esterification to yield esters or via carbodiimide-mediated coupling to produce amides. This multi-step approach offers a versatile route to a variety of 2-phenylpropionic acid derivatives.
Caption: Overall synthetic workflow from this compound.
Data Presentation: Summary of Reactions
The following tables summarize the key quantitative data for each stage of the synthesis, providing a clear comparison of reaction conditions and expected yields.
Table 1: Dehydrobromination of this compound
| Starting Material | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Reported Yield (%) |
| This compound | Potassium Hydroxide (KOH) | Ethanol | Reflux | 2 | Cinnamic Acid | ~85-95 |
Table 2: Catalytic Hydrogenation of Cinnamic Acid
| Starting Material | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Product | Reported Yield (%) |
| Cinnamic Acid | 10% Pd/C | H₂ gas | Ethanol | 25 | 1 atm | 4 | 2-Phenylpropionic Acid | >95 |
| Cinnamic Acid | PdCl₂ | Formic Acid | Water | 90 | N/A | 4 | 2-Phenylpropionic Acid | 100[1] |
Table 3: Derivatization of 2-Phenylpropionic Acid
| Reaction Type | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product Type | Reported Yield (%) |
| Fischer Esterification | 2-Phenylpropionic Acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 4 | Methyl 2-phenylpropionate | 91[2] |
| Amidation | 2-Phenylpropionic Acid | Aniline, DCC | Dichloromethane | 25 | 12 | N-phenyl-2-phenylpropanamide | ~70-90 |
Experimental Protocols
Protocol 1: Dehydrobromination of this compound
This protocol describes the elimination of hydrogen bromide from this compound to form cinnamic acid.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, Buchner funnel, and filtration flask.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of 95% ethanol.
-
To this solution, add a solution of 10.0 g of potassium hydroxide in 20 mL of water.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2 hours.
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of water and transfer to a separatory funnel.
-
Wash the aqueous solution with 50 mL of diethyl ether to remove any non-acidic impurities. Discard the ether layer.
-
Acidify the aqueous layer to a pH of ~2 with concentrated hydrochloric acid, which will cause the cinnamic acid to precipitate.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water and allow it to air dry.
-
The crude cinnamic acid can be further purified by recrystallization from hot water.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-phenylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Bromo-3-phenylpropanoic acid. The guidance is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The two most common starting materials are 3-phenylpropanoic acid, via a Hell-Volhard-Zelinsky (HVZ) reaction, and the amino acid Phenylalanine, through a diazotization reaction followed by bromination.
Q2: I am seeing a significant amount of 2,3-dibromo-3-phenylpropanoic acid in my product. What is the likely cause?
The formation of 2,3-dibromo-3-phenylpropanoic acid suggests that your starting material may have been trans-cinnamic acid rather than 3-phenylpropanoic acid. The reaction of trans-cinnamic acid with bromine (Br₂) results in the addition of bromine across the double bond, yielding the dibrominated product.[1][2] If your intended synthesis was from 3-phenylpropanoic acid, ensure you are using the correct starting material.
Q3: My final product is an ester instead of a carboxylic acid. What happened?
This typically occurs during the workup of the Hell-Volhard-Zelinsky (HVZ) reaction. The intermediate in the HVZ reaction is an α-bromo acyl bromide. If an alcohol is used as a solvent or during the purification process before the acyl bromide has been fully hydrolyzed, it will react to form the corresponding α-bromo ester.[3][4] To avoid this, ensure complete hydrolysis of the acyl bromide with water before introducing any alcoholic solvents.
Q4: The diazotization of Phenylalanine is generating brown nitrogen oxide fumes. Is this normal?
The evolution of brown nitrogen oxide (NO₂) fumes can occur during the addition of sodium nitrite. This should be minimized by controlling the addition rate and maintaining a low reaction temperature (typically 0-5 °C).[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Hell-Volhard-Zelinsky (HVZ) Bromination of 3-Phenylpropanoic Acid
Problem 1: Low yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Ensure sufficient reaction time and temperature. The HVZ reaction can be sluggish. Monitor the reaction progress by TLC or GC if possible. |
| Moisture in Reagents | Use anhydrous reagents and glassware. Water can react with the phosphorus tribromide (PBr₃) catalyst and the acyl bromide intermediate, reducing the reaction efficiency.[3] |
| Sub-optimal Catalyst Amount | Use a catalytic amount of PBr₃ or red phosphorus. Too little catalyst can lead to an incomplete reaction. |
| Product Loss During Workup | Minimize the use of solvents in which the product has significant solubility during recrystallization. Ensure the pH is adjusted appropriately during aqueous extraction to prevent the product from dissolving in the aqueous layer. |
Problem 2: Presence of unreacted 3-phenylpropanoic acid in the final product.
| Potential Cause | Troubleshooting Steps |
| Insufficient Bromine | Ensure the correct stoichiometry of bromine is used. While an excess should be avoided to prevent side reactions, an insufficient amount will lead to incomplete conversion. |
| Short Reaction Time | The HVZ reaction can require prolonged heating. Increase the reaction time and monitor for the disappearance of the starting material. |
Problem 3: Formation of β-unsaturated carboxylic acid.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | The elimination of HBr to form a β-unsaturated carboxylic acid can be favored at very high temperatures.[3][6] Maintain the reaction temperature within the recommended range for the specific protocol. |
Route 2: Diazotization of Phenylalanine followed by Bromination
Problem 1: Low yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Decomposition of Diazonium Salt | The diazonium salt intermediate is unstable. Maintain a low temperature (typically between -10 °C and 0 °C) throughout the diazotization and bromination steps.[7] |
| Incomplete Diazotization | Ensure slow and controlled addition of sodium nitrite to the acidic solution of phenylalanine. A slight excess of sodium nitrite may be necessary to drive the reaction to completion. |
| Side Reactions | The carbocation formed after the loss of nitrogen from the diazonium salt is reactive and can participate in side reactions.[8] Using a bromide salt in the reaction mixture can help to favor the desired substitution.[9] |
Problem 2: Oily product that is difficult to crystallize.
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | The crude product may contain byproducts from the diazotization reaction. Attempt to purify the product by column chromatography or by converting it to a salt, recrystallizing the salt, and then liberating the free acid.[5] |
| Residual Solvent | Ensure all extraction solvents are thoroughly removed under reduced pressure. |
Summary of Common Impurities
| Impurity | Synthetic Route | Common Cause | Mitigation Strategy |
| 3-Phenylpropanoic Acid | Both | Incomplete reaction. | Increase reaction time, ensure proper stoichiometry of reagents. |
| α,α-Dibromo-3-phenylpropanoic Acid | HVZ | Excess bromine and prolonged reaction time at high temperatures. | Use a controlled amount of bromine (around 1 equivalent). |
| This compound ester | HVZ | Use of alcohol during workup before complete hydrolysis of the acyl bromide intermediate.[3][4] | Ensure complete hydrolysis with water before introducing alcohols. |
| β-Unsaturated Carboxylic Acid | HVZ | High reaction temperatures leading to elimination of HBr.[3][6] | Maintain a controlled reaction temperature. |
| Byproducts from Diazonium Salt Decomposition | Diazotization | Instability of the diazonium salt intermediate.[8] | Maintain low reaction temperatures and use a bromide salt. |
Experimental Protocols
Synthesis of (S)-2-Bromo-3-phenylpropanoic Acid via Diazotization of L-Phenylalanine
This protocol is adapted from literature procedures.[5]
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve L-Phenylalanine in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the reaction mixture. The rate of addition should be controlled to maintain the temperature between 0-5 °C and to minimize the evolution of brown nitrogen oxide fumes.
-
Reaction Completion: After the complete addition of sodium nitrite, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Workup: Allow the reaction mixture to warm to room temperature. Extract the product into a suitable organic solvent, such as dichloromethane or toluene.
-
Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude (S)-2-Bromo-3-phenylpropanoic acid. Further purification can be achieved by recrystallization.
Visualizations
Caption: Logical workflow of the Hell-Volhard-Zelinsky (HVZ) synthesis and potential impurity formation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. csub.edu [csub.edu]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. CA2399515A1 - Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
Technical Support Center: Bromination of Cinnamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of cinnamic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the bromination of cinnamic acid, their potential causes, and recommended solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of 2,3-dibromo-3-phenylpropanoic acid | Incomplete reaction; loss of product during workup; competing side reactions. | - Ensure the complete dissolution of cinnamic acid before adding bromine.[1][2] - Add bromine solution portion-wise, allowing the color to fade between additions.[1] - If the reaction mixture becomes colorless, add more bromine solution until a faint yellow color persists.[1] - Cool the reaction mixture thoroughly in an ice bath to ensure complete crystallization before filtration.[1] - Minimize the volume of cold solvent used for washing the product to prevent dissolution. |
| Persistent Red/Orange/Yellow Color After Reaction | Excess unreacted bromine. | - Add a few drops of a scavenger like cyclohexene or a sodium thiosulfate solution until the color disappears.[3] This will react with the excess bromine without affecting the desired product. |
| Product Melting Point is Lower than Expected and/or has a Broad Range | Presence of impurities. This could be unreacted cinnamic acid, the wrong stereoisomer, or byproducts from side reactions.[2] | - Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to improve purity.[3] - Ensure the starting cinnamic acid is pure. - Review the reaction conditions to minimize side reactions (see below). |
| Formation of an Unexpected Product | Side reactions such as decarboxylation, free-radical substitution, or HBr addition may be occurring. | - Analyze the product using techniques like NMR or mass spectrometry to identify the structure of the byproduct. - Adjust reaction conditions to disfavor the identified side reaction (e.g., control temperature, exclude light and radical initiators). |
| Reaction Fails to Proceed or is Very Slow | Inactive reagents; low reaction temperature. | - Use fresh bromine or generate it in situ (e.g., from pyridinium tribromide).[3] - If using a solvent like acetic acid, gentle heating (e.g., to 50-60°C) may be required to increase the reaction rate.[1][3] |
Key Side Reactions and Their Mechanisms
Understanding potential side reactions is crucial for troubleshooting and optimizing the bromination of cinnamic acid.
Decarboxylation to β-Bromostyrene
Under certain conditions, the dibrominated product can undergo decarboxylation (loss of CO₂) to form cis- or trans-β-bromostyrene.[4][5] This is more likely to occur at elevated temperatures or in the presence of a base.
Mitigation:
-
Avoid excessive heating during the reaction and workup.
-
Maintain a neutral or acidic pH during the reaction.
Free-Radical Bromination
In the presence of light or radical initiators, a free-radical addition or substitution can compete with the desired electrophilic addition.[6][7] This can lead to a mixture of products and is generally less stereospecific.
Mitigation:
-
Conduct the reaction in the dark or in a flask wrapped in aluminum foil.
-
Ensure that the starting materials and solvent are free from peroxide impurities, which can act as radical initiators.
Formation of a β-Lactone Intermediate
Recent studies have shown that the bromination of cinnamic acids can proceed through a stable β-lactone intermediate.[5] This intermediate can then be converted to the desired dibromo product or undergo other reactions, such as decarboxylation. The formation of this intermediate can sometimes complicate the isolation of the final product.
Mitigation:
-
Careful control of reaction conditions and purification methods may be necessary to isolate the desired 2,3-dibromo-3-phenylpropanoic acid.
Addition of Hydrogen Bromide (HBr)
If HBr is present (it can be a contaminant in bromine or formed under certain conditions), it can add across the double bond, leading to the formation of 3-bromo-3-phenylpropanoic acid.
Mitigation:
-
Use high-purity bromine.
-
Control the reaction conditions to avoid the generation of HBr.
Experimental Protocols
Protocol 1: Bromination of trans-Cinnamic Acid in Acetic Acid
This protocol is a standard method for the synthesis of erythro-2,3-dibromo-3-phenylpropanoic acid.
Materials:
-
trans-Cinnamic acid
-
Glacial acetic acid
-
1.25 M solution of bromine in acetic acid
-
Cyclohexene (for quenching)
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a fume hood, dissolve the desired amount of trans-cinnamic acid in glacial acetic acid in an Erlenmeyer flask.[1]
-
Slowly add the 1.25 M bromine in acetic acid solution in portions. Swirl the flask after each addition and wait for the color to fade to a light orange before adding the next portion. The entire addition should take approximately 30 minutes.[1]
-
After the complete addition of bromine, stir the reaction mixture in a water bath at 50-70°C for 15 minutes. If the mixture becomes colorless, add more bromine solution until a persistent yellow color is observed.[1]
-
If the final mixture has a distinct orange or yellow color, add cyclohexene dropwise until the color disappears or becomes a faint yellow.[1]
-
Cool the flask in an ice-water bath until crystallization is complete. Scratching the inside of the flask with a glass rod can induce crystallization if needed.[1]
-
Collect the product by vacuum filtration and wash the crystals with cold water until the smell of acetic acid is gone.[1]
-
Dry the product and determine its mass and melting point.
Protocol 2: Bromination using Pyridinium Tribromide
This method avoids the use of highly volatile and corrosive liquid bromine by generating it in situ.
Materials:
-
trans-Cinnamic acid
-
Pyridinium tribromide
-
Glacial acetic acid
-
Ethanol and water for recrystallization
-
Reflux apparatus
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a fume hood, combine trans-cinnamic acid and pyridinium tribromide in a round-bottom flask containing a magnetic stir bar.[3]
-
Add glacial acetic acid to the flask.[3]
-
Set up the apparatus for reflux in a water bath and heat the mixture at 60°C for approximately one hour with stirring.[3]
-
After the reflux period, cool the reaction mixture to room temperature.[3]
-
Add water to the reaction mixture and then cool it further in an ice-water bath to induce crystallization.[3]
-
Collect the crude product by vacuum filtration and wash the crystals with cold deionized water.[3]
-
Recrystallize the crude product from a mixed solvent system of ethanol and water to obtain the pure product.[3]
-
Dry the purified product and determine its mass and melting point.
Data Presentation
| Compound | Stereochemistry | Melting Point (°C) |
| trans-Cinnamic Acid | - | 133 |
| erythro-2,3-dibromo-3-phenylpropanoic acid | (2R,3S) and (2S,3R) enantiomeric pair | 202-204[1] |
| threo-2,3-dibromo-3-phenylpropanoic acid | (2R,3R) and (2S,3S) enantiomeric pair | 93.5-95[1] |
| cis-β-Bromostyrene | Z-isomer | - |
| trans-β-Bromostyrene | E-isomer | - |
Visualizations
Caption: Main electrophilic addition pathway for the bromination of cinnamic acid.
Caption: Overview of common side reaction pathways.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. chemconnections.org [chemconnections.org]
- 2. Overcoming Organic Chemistry: Bromination of trans-cinnamic acid [overcomingochem.blogspot.com]
- 3. csub.edu [csub.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. festoonedinfolly.wordpress.com [festoonedinfolly.wordpress.com]
Technical Support Center: Synthesis of 2-Bromo-3-phenylpropanoic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and classic method is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4][5] This reaction involves the alpha-bromination of 3-phenylpropanoic acid using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[2][3][4]
Q2: What is the fundamental mechanism of the Hell-Volhard-Zelinsky (HVZ) reaction?
A2: The HVZ reaction proceeds in four main stages:[2]
-
Acyl Bromide Formation: PBr₃ converts the carboxylic acid into an acyl bromide.[2][5]
-
Enolization: The acyl bromide tautomerizes to its enol form.[2][3]
-
α-Bromination: The enol reacts with bromine to brominate the alpha-carbon.[2][3]
-
Hydrolysis: Subsequent hydrolysis of the α-bromo acyl bromide yields the final this compound product.[2][5]
Q3: Are there alternative methods for this synthesis?
A3: Yes, an alternative route involves the diazotization of D-phenylalanine in the presence of hydrobromic acid (HBr) and a bromide salt, followed by reaction with sodium nitrite. This method can provide the (R)-enantiomer specifically and may offer higher yields under milder conditions compared to the HVZ reaction.[6][7] Another approach uses N-bromosuccinimide (NBS) with thionyl chloride, which circumvents the direct use of liquid bromine.[8]
Q4: What are the typical reaction conditions for the HVZ reaction?
A4: The HVZ reaction is known for its harsh conditions, typically requiring high temperatures (often above 100°C or 373 K) and extended reaction times to proceed effectively.[1][3][4]
Troubleshooting Guide
Q5: Why is my yield of this compound consistently low?
A5: Low yields can stem from several factors:
-
Incomplete Reaction: The HVZ reaction can be slow. Insufficient heating or reaction time may leave a significant amount of unreacted 3-phenylpropanoic acid.
-
Side Reactions: At the high temperatures required, side reactions such as elimination can occur, forming unsaturated byproducts.[3][4]
-
Impure Reagents: Moisture in the reaction flask can hydrolyze the phosphorus tribromide catalyst, halting the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Sub-optimal Reagent Ratio: While catalytic PBr₃ is required, using a full molar equivalent can sometimes improve slow reaction kinetics.[5] For procedures using NBS, an excess (e.g., 20%) is often used to optimize the yield.[8]
Q6: The reaction mixture turned dark brown or black, and the product is impure. What caused this?
A6: This typically indicates decomposition or charring due to excessive heat. While the HVZ reaction requires high temperatures, runaway heating can lead to degradation of the starting material and product.[8] It is crucial to maintain controlled heating. The color of the reaction should lighten towards the end; if it begins to darken again, it may signal the onset of decomposition.[8]
Q7: My product analysis shows the presence of a dibrominated species. How can this be avoided?
A7: While the initial product, α-bromo acyl bromide, is less nucleophilic, making polyhalogenation less common, controlling the stoichiometry of bromine is key.[4] Ensure no more than one molar equivalent of Br₂ is added per mole of carboxylic acid to minimize the chance of di-bromination at the alpha position.
Q8: I am having difficulty purifying the final product. What is the recommended procedure?
A8: The crude product is often purified by distillation or recrystallization.[1] If quenching the reaction with an alcohol instead of water, the corresponding α-bromo ester is formed, which can be isolated.[5] For recrystallization, it's important to use anhydrous solvents, as the product can be sensitive to decomposition by water.[9]
Experimental Protocols
Protocol 1: Hell-Volhard-Zelinsky (HVZ) Reaction
This protocol is a generalized procedure based on the classic HVZ reaction.
-
Preparation: In a three-necked flask equipped with a reflux condenser, dropping funnel, and thermometer, place 3-phenylpropanoic acid.
-
Catalyst Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Bromination: Heat the mixture. Slowly add one molar equivalent of bromine (Br₂) via the dropping funnel. The reaction is often exothermic. Maintain a steady reflux.[1]
-
Reaction: Continue heating under reflux until the reaction is complete (typically monitored by the disappearance of the bromine color). Reaction times can be lengthy, sometimes overnight.[1]
-
Workup: Cool the reaction mixture. Hydrolyze the intermediate α-bromo acyl bromide by carefully adding water.
-
Isolation & Purification: Isolate the crude this compound. Purify the product by vacuum distillation or recrystallization from an appropriate solvent.
Protocol 2: Synthesis from D-Phenylalanine
This method details the synthesis of the (R)-enantiomer.
-
Preparation: In a jacketed glass reactor, add D-phenylalanine to a cooled aqueous solution of hydrobromic acid (HBr) and a bromide salt (e.g., KOH neutralized with HBr).[6]
-
Solvent Addition: Add an organic solvent such as toluene.[6]
-
Diazotization: Cool the mixture (typically between -10°C and 0°C) and slowly add a solution of sodium nitrite while maintaining the low temperature.[6][7]
-
Reaction: Allow the reaction to proceed for several hours at a controlled temperature.
-
Workup: Separate the organic phase. Wash the organic layer with water.
-
Isolation: Concentrate the organic phase by evaporation under vacuum to yield the product.[6][7]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Material | Key Reagents | Typical Yield | Notes | Reference |
| Hell-Volhard-Zelinsky | 3-phenylpropanoic acid | Br₂, PBr₃ (cat.) | 50-80% | Harsh conditions; requires careful temperature control. | [8] |
| Diazotization | D-phenylalanine | HBr, NaNO₂, Bromide Salt | 89-93% | Produces (R)-enantiomer; milder conditions. | [6][7] |
| NBS Method | 3-phenylpropanoic acid | N-Bromosuccinimide, SOCl₂ | ~80% | Avoids use of liquid bromine; faster reaction time. | [8] |
Visualizations
Caption: General experimental workflow for the HVZ synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 6. CA2399515A1 - Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
- 7. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Chiral Resolution of 2-Bromo-3-phenylpropanoic Acid
Welcome to the technical support center for the chiral resolution of 2-Bromo-3-phenylpropanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this stereochemical separation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chiral resolution of this compound?
A1: The most prevalent and effective method is diastereomeric salt crystallization.[1][2] This technique involves reacting the racemic this compound with an enantiomerically pure chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.[3][4] These differences allow for their separation by fractional crystallization.[5]
Q2: I am not getting any crystal formation after adding the chiral resolving agent. What are the possible causes and solutions?
A2: A lack of crystallization typically points to issues with supersaturation or solubility.
-
High Solubility: The diastereomeric salt may be too soluble in the chosen solvent.
-
Low Concentration: The concentration of the reactants may be too low to achieve supersaturation.
-
Solution: Increase the initial concentration of the racemic acid and resolving agent.
-
-
Inappropriate Temperature: The temperature may be too high, keeping the salt dissolved.
-
Solution: After ensuring the salt is dissolved (with gentle heating if necessary), allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be required.[5]
-
Q3: My enantiomeric excess (ee%) is low, or both diastereomers are crystallizing together. How can I improve the resolution efficiency?
A3: Low enantiomeric excess is a common problem, often stemming from the similar solubilities of the two diastereomeric salts in the chosen solvent system.
-
Solution 1: Solvent Screening: The choice of solvent is critical.[5][7] A different solvent can significantly alter the solubility difference between the diastereomers. Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures to find a system that maximizes this difference.[5]
-
Solution 2: Optimize Cooling Rate: Cooling the solution too quickly can cause both diastereomers to precipitate out of solution. Employ a slow, controlled cooling process to allow for the selective crystallization of the less soluble salt.[5]
-
Solution 3: Recrystallization: The obtained diastereomeric salt can be recrystallized one or more times from the same or a different solvent system to improve its diastereomeric and, consequently, its enantiomeric purity.
-
Solution 4: Seeding: If you have a small crystal of the desired pure diastereomer, you can "seed" the solution to encourage the crystallization of that specific diastereomer.[8]
Q4: How do I choose the most suitable chiral resolving agent?
A4: The selection of the resolving agent is an empirical process. Several chiral amines are commonly used for resolving carboxylic acids.[5] For this compound, chiral amines like (R)-bornylamine have been shown to be effective.[9]
-
Screening: It is recommended to screen several commercially available chiral bases, such as:
-
(R)-(+)- or (S)-(-)-1-phenylethylamine
-
Cinchona alkaloids (e.g., quinine, quinidine)
-
(R)-bornylamine[9]
-
-
Evaluation: The best agent will form a salt that crystallizes well and has a significant solubility difference from its corresponding diastereomer.[7]
Q5: How do I liberate the enantiomerically pure this compound from the crystallized diastereomeric salt?
A5: This process is often referred to as a "salt break". The purified diastereomeric salt is dissolved in water, and the solution is acidified with a strong acid, such as hydrochloric acid (HCl) or methanesulfonic acid, typically to a pH of 1-2.[5][9] This protonates the carboxylate of your acid and keeps the amine resolving agent in its protonated, water-soluble form. The free, enantiomerically enriched this compound, which is less soluble in water, can then be extracted into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[5][9]
Q6: How can I determine the enantiomeric excess (ee%) of my final product?
A6: Several analytical techniques can be used to determine the ee%.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Chiral Gas Chromatography (GC): This method requires derivatizing the carboxylic acid into a more volatile ester. The resulting esters are then separated on a chiral GC column.[1][10]
-
NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can cause the signals of the two enantiomers in an NMR spectrum to become distinct, allowing for integration and calculation of the ee%.
-
Capillary Electrophoresis (CE): Using a chiral selector, such as a cyclodextrin, in the buffer can enable the separation and quantification of enantiomers.[11]
Troubleshooting Guides
Guide 1: Optimizing Diastereomeric Salt Crystallization
This guide provides a systematic approach to improving the yield and purity of your desired diastereomeric salt.
| Problem Symptom | Possible Cause(s) | Recommended Action(s) |
| No Crystals Form | 1. Salt is too soluble. 2. Concentration is too low. | 1a. Reduce solvent volume. 1b. Add an anti-solvent. 2. Start with a more concentrated solution. |
| Oily Precipitate Forms | 1. Salt is "oiling out" instead of crystallizing. 2. Solvent is inappropriate. | 1a. Add more solvent and gently heat to redissolve, then cool very slowly. 1b. Try scratching the inside of the flask with a glass rod to induce crystallization. 2. Screen for a different solvent system. |
| Low Yield of Crystals | 1. Significant amount of the desired salt remains in the mother liquor. 2. Crystallization time is too short. | 1a. Cool the solution for a longer period or to a lower temperature. 1b. Partially evaporate the solvent from the mother liquor to obtain a second crop of crystals (purity should be checked). 2. Allow more time for crystallization to occur. |
| Low Enantiomeric Excess (ee%) | 1. Solubilities of the two diastereomeric salts are too similar. 2. Cooling was too rapid. | 1. Perform a thorough solvent screening to find a system with better selectivity. 2. Ensure a slow, controlled cooling process. 3. Recrystallize the product. |
Guide 2: Recovery of Resolving Agent and Unwanted Enantiomer
After isolating the free acid, the aqueous layer contains the resolving agent and the other enantiomer. To improve process economy, these can often be recovered.
| Step | Procedure |
| 1. Recover Resolving Agent | Make the acidic aqueous layer basic (pH 10-13) with a base like NaOH. This deprotonates the chiral amine, which can then be extracted with an organic solvent (e.g., MTBE). The recovered amine can often be reused.[9] |
| 2. Recover Unwanted Enantiomer | The unwanted enantiomer remains in the mother liquor from the initial crystallization. It can be recovered by evaporating the solvent, performing a salt break as described in Q5, and extracting the acid. This enantiomer can be racemized and recycled in a process known as dynamic kinetic resolution to improve the overall yield.[1] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution
This is a generalized protocol. The optimal resolving agent, solvent, and temperatures should be determined experimentally.
-
Dissolution: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or ethanol) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., (R)-bornylamine, 0.5-1.0 eq) in a minimal amount of the same solvent.
-
Salt Formation: Slowly add the resolving agent solution to the stirred solution of the racemic acid.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If crystallization does not occur, cool the mixture further in an ice bath or refrigerator. Stirring for an extended period (1-2 hours or overnight) may be beneficial.[12]
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the diastereomerically enriched salt.
Protocol 2: Liberation of Free Acid and Purity Analysis
-
Dissolution of Salt: Dissolve the purified diastereomeric salt in water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding a strong acid (e.g., 2M HCl).
-
Extraction: Extract the resulting suspension/solution multiple times with an organic solvent (e.g., ethyl acetate or MTBE).[5][9]
-
Washing and Drying: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Purity Analysis: Determine the enantiomeric excess (ee%) of the final product using an appropriate analytical method like chiral HPLC.
Visualized Workflows
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting decision tree for low enantiomeric excess (ee%).
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Determination of enantiomeric excess for 2,3-dihydroxy-3-phenylpropionate compounds by capillary electrophoresis using hydroxypropyl-beta-cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Technical Support Center: Purification of 2-Bromo-3-phenylpropanoic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Bromo-3-phenylpropanoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound encountered during synthesis?
A1: The synthesis of this compound, typically via the bromination of cinnamic acid, can result in the formation of several stereoisomers. The primary isomers of concern are the diastereomers of 2,3-dibromo-3-phenylpropanoic acid: the erythro and threo forms.[1][2] Each of these diastereomers exists as a pair of enantiomers ((2R,3S)/(2S,3R) for erythro and (2R,3R)/(2S,3S) for threo).[1] Additionally, when referring to the singular bromo-substituted compound, the enantiomers (R)-2-bromo-3-phenylpropanoic acid and (S)-2-bromo-3-phenylpropanoic acid are the key isomers.
Q2: How can I distinguish between the erythro and threo diastereomers of 2,3-dibromo-3-phenylpropanoic acid?
A2: The most straightforward method to distinguish between the erythro and threo diastereomers is by their melting points. The erythro form has a significantly higher melting point (around 202-204 °C) compared to the threo form (around 93.5-95 °C).[3]
Q3: What are the primary challenges in purifying this compound?
A3: The main purification challenges include:
-
Formation of multiple stereoisomers: The non-stereospecific nature of some synthetic routes leads to a mixture of diastereomers and enantiomers that can be difficult to separate.[1][2]
-
Similar physical properties: Isomers, particularly enantiomers, have very similar physical properties, making separation by standard techniques like simple recrystallization challenging.
-
Product instability: 3-bromo-3-phenylpropanoic acid is reported to be readily decomposed by water, necessitating the use of anhydrous solvents for purification.[4]
-
Achieving high enantiomeric purity: Separating enantiomers to a high degree of purity often requires specialized techniques like chiral chromatography or resolution.[5][6]
Troubleshooting Guides
Problem 1: Low yield after recrystallization.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent system | The solubility of the isomers can be very sensitive to the solvent composition. For 2,3-dibromo-3-phenylpropanoic acid, a 1:1 ethanol-water solution or 50% aqueous ethanol has been used for recrystallization.[1][7] For 3-bromo-3-phenylpropanoic acid, anhydrous solvents like dry carbon disulfide are recommended to prevent decomposition.[4] Experiment with different solvent ratios or alternative anhydrous solvent systems. |
| Product loss during washing | Ensure the washing solvent is ice-cold to minimize dissolution of the purified crystals.[2] |
| Incomplete crystallization | If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, adding a small amount of water to an acetic acid solution can sometimes promote precipitation.[1] |
Problem 2: Difficulty in separating diastereomers.
| Possible Cause | Troubleshooting Step |
| Co-crystallization of isomers | The erythro and threo diastereomers have different crystal structures and melting points, which can be exploited for separation by fractional crystallization.[3][7] Carefully control the cooling rate during recrystallization to promote the crystallization of the less soluble diastereomer first. Multiple recrystallization steps may be necessary. |
| Inadequate analytical monitoring | Use techniques like melting point analysis or NMR spectroscopy to monitor the purity of the fractions obtained after each crystallization step.[1][2] |
Problem 3: Unable to separate enantiomers.
| Possible Cause | Troubleshooting Step |
| Standard purification methods are ineffective for enantiomers | Enantiomers require chiral separation techniques. Consider the following: |
| Crystallization-Induced Dynamic Resolution (CIDR): This technique involves the use of a chiral resolving agent, such as (R)-bornylamine, to form diastereomeric salts that have different solubilities.[5] This allows for the selective crystallization of one diastereomer, which can then be converted back to the desired enantiomer.[5] A high enantiomeric excess (96-99%) has been reported using this method.[5] | |
| Chiral Chromatography: Gas chromatography (GC) using chiral stationary phases, such as modified cyclodextrins, can be effective for the analytical and potentially preparative separation of the enantiomers of 2-bromo-substituted carboxylic acid esters.[6] Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for enantiomeric separation.[8][9] | |
| Enzymatic Resolution: Enzymatic methods can offer high enantioselectivity for the resolution of related arylcarboxylic acids and may be applicable.[8] |
Quantitative Data Summary
Table 1: Melting Points of 2,3-dibromo-3-phenylpropanoic acid Diastereomers
| Diastereomer | Enantiomeric Pair | Melting Point (°C) |
| Erythro | (2R,3S) and (2S,3R) | 202 - 204[3] |
| Threo | (2R,3R) and (2S,3S) | 93.5 - 95[3] |
Table 2: Reported Enantiomeric Excess for Chiral Resolution of this compound
| Method | Chiral Agent/Stationary Phase | Achieved Enantiomeric Excess (% ee) | Reference |
| Crystallization-Induced Dynamic Resolution (CIDR) | (R)-bornylamine | 96 - 99 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-dibromo-3-phenylpropanoic acid from trans-Cinnamic Acid
This protocol is based on the bromination of trans-cinnamic acid in glacial acetic acid.
Materials:
-
trans-Cinnamic acid
-
Bromine solution in glacial acetic acid (e.g., 0.67 M)
-
Glacial acetic acid
-
Cyclohexene (optional, for quenching excess bromine)
-
5% Sodium thiosulfate solution
-
Ice water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 g of trans-cinnamic acid in 5 mL of glacial acetic acid.[1]
-
Heat the mixture to approximately 50°C.[1]
-
Slowly add 10 mL of a 0.67 M bromine solution in acetic acid dropwise with continuous stirring. The bromine color should disappear as it reacts.[1]
-
After the addition is complete, continue to stir the mixture at 50°C for an additional 10 minutes.[1]
-
If a persistent orange color from excess bromine remains, add cyclohexene dropwise until the solution becomes light yellow.[1]
-
Cool the reaction mixture in an ice bath to induce crystallization. If crystals do not form, scratch the inside of the flask with a glass rod or add about 20 mL of water.[1]
-
Collect the crude product by vacuum filtration and wash the solid with ice water.[1]
Protocol 2: Recrystallization of 2,3-dibromo-3-phenylpropanoic acid
Materials:
-
Crude 2,3-dibromo-3-phenylpropanoic acid
-
Ethanol
-
Deionized water
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Prepare a 50% aqueous ethanol solution (1:1 ethanol-water).[1][7]
-
Add a minimum amount of the hot 50% ethanol solution to the crude product to dissolve it completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold 50% ethanol.
-
Dry the crystals, weigh them, and determine the melting point to assess purity and identify the diastereomer.[1]
Visualizations
Caption: Synthetic pathway from trans-cinnamic acid to 2,3-dibromo-3-phenylpropanoic acid isomers and their separation.
Caption: A logical workflow for the purification and troubleshooting of this compound isomers.
References
- 1. murov.info [murov.info]
- 2. odinity.com [odinity.com]
- 3. web.alfredstate.edu [web.alfredstate.edu]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GC separation of enantiomers of alkyl esters of 2-bromo substituted carboxylic acids enantiomers on 6-TBDMS-2,3-di-alkyl- β- and γ-cyclodextrin stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-3-phenylpropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of 2-Bromo-3-phenylpropanoic acid during experimental procedures.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My reaction to synthesize this compound is incomplete. What are the likely causes and solutions?
A1: Incomplete reactions are a common issue. The potential causes depend on the synthetic route employed:
-
Hell-Volhard-Zelinsky Reaction:
-
Cause: Insufficient catalyst (PBr₃ or red phosphorus), inadequate reaction temperature, or insufficient reaction time.[1]
-
Solution: Ensure the use of at least a catalytic amount of PBr₃ or red phosphorus. The reaction often requires high temperatures and prolonged heating to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Diazotization of Phenylalanine:
-
Cause: Incorrect temperature control during the addition of sodium nitrite, or improper pH of the reaction mixture. The reaction is typically carried out at low temperatures (0-5 °C).
-
Solution: Maintain a low reaction temperature using an ice bath and ensure the slow, dropwise addition of the sodium nitrite solution. The pH of the medium is also critical and should be controlled as per the specific protocol.
-
Q2: What are the common impurities found in crude this compound?
A2: The impurities largely depend on the synthetic method used:
-
From Hell-Volhard-Zelinsky Reaction:
-
Unreacted 3-phenylpropanoic acid.
-
Poly-brominated species.
-
Acyl bromide intermediates if the hydrolysis step is incomplete.
-
-
From Diazotization of Phenylalanine:
-
Unreacted phenylalanine.
-
Hydroxy-3-phenylpropanoic acid (a common byproduct of diazotization).
-
Other regioisomers of the brominated product.
-
Q3: My recrystallization attempt is not yielding crystals, or the product is "oiling out". What should I do?
A3: This is a common problem in crystallization processes. Here are some troubleshooting steps:
-
"Oiling out": This occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid.
-
Solution: Add a co-solvent in which the compound is more soluble to the hot mixture until the oil dissolves. Then, allow the solution to cool slowly. Alternatively, use a different solvent system.
-
-
No crystal formation upon cooling:
-
Cause: The solution may not be supersaturated (too much solvent was used), or the cooling process is too rapid.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, you can evaporate some of the solvent to increase the concentration and then cool the solution again. Slow cooling is crucial for the formation of pure crystals.
-
Q4: How can I remove the unreacted starting material from my crude product?
A4: The method for removing unreacted starting material depends on the specific starting material:
-
3-Phenylpropanoic Acid: An acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution). The this compound will be deprotonated and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.
-
Phenylalanine: Phenylalanine is an amino acid and has different solubility properties. It is more polar than this compound. A combination of extraction and column chromatography can be effective.
Q5: How can I assess the enantiomeric purity of my this compound?
A5: The enantiomeric purity, expressed as enantiomeric excess (e.e.), is a critical parameter for chiral compounds. The most common and reliable method for determining the e.e. of this compound is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Quantitative Data on Purification
The following table summarizes illustrative quantitative data for the purification of this compound and related compounds. Please note that specific results may vary depending on the initial purity and experimental conditions.
| Purification Method | Starting Purity | Final Purity | Recovery Yield | Solvent/Mobile Phase | Reference/Notes |
| Recrystallization | ~95% (e.e.) | >99% (e.e.) | ~85% | MTBE/Heptanes | Illustrative data based on similar compounds. |
| Diastereomeric Salt Crystallization | Racemic | 96-98% (e.e.) | >92% (for the resolving agent) | Acetonitrile | [2] |
| Column Chromatography | Mixture | >98% | ~80-90% | Hexane/Ethyl Acetate Gradient | General expectation for chromatographic purification. |
Experimental Protocols
Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
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Solvent Selection: Choose a suitable solvent or solvent system. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system like methyl tert-butyl ether (MTBE)/heptanes can be effective.[2] Carbon disulfide has also been reported for the recrystallization of the related 3-bromo-3-phenylpropanoic acid.[3]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a mixed system) and heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Acid-Base Extraction
This method is useful for separating the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate.
-
Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as hydrochloric acid, until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Monitoring the Synthesis of 2-Bromo-3-phenylpropanoic Acid by TLC
This guide provides troubleshooting advice and frequently asked questions for monitoring the synthesis of 2-Bromo-3-phenylpropanoic acid and its common precursor, 2,3-dibromo-3-phenylpropanoic acid, using Thin Layer Chromatography (TLC). The focus is on the common synthetic route involving the bromination of trans-cinnamic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the purpose of using TLC to monitor this reaction? A1: TLC is a rapid and effective technique used to qualitatively monitor the progress of a reaction. By sampling the reaction mixture over time, you can observe the consumption of the starting material (trans-cinnamic acid) and the appearance of the product (2,3-dibromo-3-phenylpropanoic acid, which can be a precursor to this compound). This helps determine if the reaction is proceeding and when it has reached completion, preventing unnecessary reaction time or premature workup.
Q2: My spots are streaking down the TLC plate. What's causing this and how can I fix it? A2: Streaking is a common issue, especially with carboxylic acids like the starting material and product in this synthesis.[1]
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Cause 1: Sample Overloading. The most common cause is applying too much sample to the plate.[2] The stationary phase becomes saturated, leading to a streak rather than a distinct spot.
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Solution: Dilute your reaction sample with a volatile solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the TLC plate.[1]
-
-
Cause 2: Acidity of Compounds. Carboxylic acids can interact strongly and unevenly with the silica gel, causing tailing or streaking.
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Solution: Add a small amount (0.5-2%) of a polar acidic solvent, such as acetic or formic acid, to your eluent (mobile phase).[3] This suppresses the deprotonation of the carboxylic acid, leading to sharper, more defined spots.
-
-
Cause 3: High-Boiling Point Solvents. If your reaction is in a high-boiling point solvent like DMF or DMSO, it can interfere with the chromatography.
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Solution: After spotting your sample, place the TLC plate under a high vacuum for a few minutes to evaporate the reaction solvent before developing the plate.[4]
-
Q3: I don't see any spots on my TLC plate after developing and visualizing. What went wrong? A3: This can be alarming, but it is often correctable.
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Cause 1: Sample is too dilute. If the concentration of your compound is too low, it may not be visible.[3]
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Solution: Try concentrating your sample before spotting. Alternatively, apply the sample to the same spot multiple times, allowing the solvent to completely dry between each application.[2]
-
-
Cause 2: Improper Visualization. Cinnamic acid and its brominated products are often UV-active.
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Solution: Ensure you are using a UV lamp (typically at 254 nm) for visualization. If the compounds are not UV-active or the response is weak, try a chemical stain like potassium permanganate, which reacts with the double bond of the starting material and can also visualize the product.[5]
-
-
Cause 3: Spotting Line Below Solvent Level. If you spotted your sample below the level of the eluent in the developing chamber, your sample washed into the solvent reservoir instead of moving up the plate.[2]
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Solution: Always ensure the origin line where you spot your samples is several millimeters above the solvent level in the chamber.[5]
-
-
Cause 4: Compound Evaporation. If your compounds are volatile, they may have evaporated from the plate.[3] This is less likely for the compounds in this specific synthesis.
Q4: My spots are all clustered at the bottom (low Rf) or top (high Rf) of the plate. How do I get better separation? A4: This indicates that the polarity of your mobile phase (eluent) is not optimal for separating your compounds.[3]
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Problem: Spots are at the bottom (Rf value is too low). Your eluent is not polar enough to move the compounds up the polar silica plate. The compounds are sticking too strongly to the stationary phase.
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Solution: Increase the polarity of your eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of the more polar ethyl acetate.[3]
-
-
Problem: Spots are at the top (Rf value is too high). Your eluent is too polar. It is moving all the compounds, including the polar ones, up the plate too quickly, resulting in poor separation.
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Solution: Decrease the polarity of your eluent. In a hexane/ethyl acetate system, you would increase the proportion of the nonpolar hexane.[3]
-
Q5: I see multiple spots in the reaction lane. How do I know which is the product? A5: The best practice is to use a three-lane spotting system on your TLC plate:
-
Lane 1 (Reference): Spot a dilute solution of your starting material (trans-cinnamic acid).
-
Lane 2 (Co-spot): Apply a spot of the starting material first, and then carefully spot your reaction mixture directly on top of it.
-
Lane 3 (Reaction): Spot only your reaction mixture. By comparing the lanes, you can identify the starting material spot in your reaction mixture. The new spot that appears is likely your product. The co-spot lane helps to confirm if the spot in the reaction mixture is indeed the starting material.[4] The product, 2,3-dibromo-3-phenylpropanoic acid, is more polar than the starting trans-cinnamic acid, so it should have a lower Rf value (it will not travel as far up the plate).
Experimental Protocol: TLC Monitoring
This protocol outlines the procedure for monitoring the bromination of trans-cinnamic acid.
1. Preparation of the TLC Chamber:
-
Pour a suitable eluent (e.g., 7:3 hexane:ethyl acetate with 1% acetic acid) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside, leaning against the chamber wall, to saturate the chamber atmosphere with solvent vapors. This ensures a more uniform solvent front.
-
Cover the chamber and let it equilibrate for 5-10 minutes.
2. Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three small, equidistant ticks on this line for spotting. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction).
3. Spotting the TLC Plate:
-
Prepare a dilute solution of the trans-cinnamic acid starting material in a volatile solvent.
-
Using a capillary tube, apply a small spot of the starting material solution to the 'SM' tick. The spot should be 1-2 mm in diameter.[5]
-
Apply another spot of the starting material to the 'Co' tick.
-
Withdraw a small sample from your reaction vessel and dilute it.
-
Spot the diluted reaction mixture onto the 'Rxn' tick.
-
Carefully spot the diluted reaction mixture on top of the starting material spot at the 'Co' tick.
-
Allow the solvent from the spots to evaporate completely.
4. Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.
-
Cover the chamber and allow the eluent to travel up the plate via capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
5. Visualization and Analysis:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm) and circle their positions with a pencil.[1]
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]
-
Compare the spots. The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane.
Data Presentation: Expected Rf Values
The exact Rf values will depend on the specific TLC plate, eluent system, and laboratory conditions. However, the relative values are predictable. The product is more polar than the starting material and will therefore have a lower Rf value.
| Compound | Expected Rf Value (Illustrative) | Rationale |
| trans-Cinnamic Acid | ~0.6 | Less polar, travels further up the plate with a moderately polar eluent. |
| 2,3-dibromo-3-phenylpropanoic acid | ~0.4 | The addition of two polar bromine atoms increases polarity, causing it to adhere more strongly to the silica gel and have a lower Rf value. |
Note: Values are for a hypothetical eluent system like 7:3 Hexane:Ethyl Acetate.
Visualizations
Experimental Workflow
Caption: Workflow for monitoring a reaction using Thin Layer Chromatography.
Troubleshooting Guide
Caption: Decision-making flowchart for troubleshooting common TLC issues.
References
Stability and storage conditions for 2-Bromo-3-phenylpropanoic acid
This technical support center provides guidance on the stability and storage of 2-Bromo-3-phenylpropanoic acid, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C, with 4°C being a commonly cited temperature.[1][2] It is crucial to keep the container tightly sealed and in a dry, well-ventilated area to prevent degradation.[3][4]
Q2: What is the expected shelf-life of this compound?
Q3: What are the known incompatibilities for this compound?
Based on information for the closely related 2,3-dibromo-3-phenylpropanoic acid, strong oxidizing agents and strong bases should be avoided.[4] Contact with these substances could lead to vigorous reactions and decomposition of the compound.
Q4: What are the primary hazards associated with handling this compound?
This compound is a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Some sources indicate that it can cause severe skin burns and eye damage.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a fume hood.[3]
Q5: What are the potential degradation pathways for this compound?
While specific studies on the degradation of this compound were not found, based on general chemical principles for α-bromo acids, two likely degradation pathways are:
-
Elimination: Loss of hydrogen bromide (HBr) to form 2-phenylacrylic acid or 3-phenylacrylic acid (cinnamic acid). This is more likely to occur at elevated temperatures.
-
Hydrolysis: Reaction with water (hydrolysis) to substitute the bromine atom with a hydroxyl group, forming 2-hydroxy-3-phenylpropanoic acid.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of the starting material. | Verify the purity of the this compound using a suitable analytical method such as HPLC or NMR. If the purity is below the required specification, purify the compound or use a new batch. Ensure the compound has been stored under the recommended conditions. |
| Material has changed color (e.g., yellowing) | Slow decomposition over time, possibly due to exposure to light, air, or moisture. | Discoloration can be an indicator of impurity. Assess the purity of the material. If impurities are detected, purification by recrystallization may be necessary. For future prevention, store the compound in a tightly sealed, opaque container at the recommended temperature. |
| Low yield in a reaction | Inaccurate quantification of the starting material due to impurities or degradation. | Re-confirm the purity and re-weigh the material before use. Ensure that the reaction conditions are compatible with the stability of this compound (e.g., avoid high temperatures and strong bases if not intended). |
| Skin or eye irritation during handling | Inadequate personal protective equipment or accidental exposure. | Immediately wash the affected area with copious amounts of water and seek medical attention. Review and improve handling procedures to prevent future exposure. Always use appropriate PPE, including chemical-resistant gloves and safety goggles. |
Stability and Storage Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | 2 - 8 °C | [1][2] |
| Storage Conditions | Tightly closed container, dry, well-ventilated place | [3][4] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [4] |
| Chemical Stability | Stable under standard ambient conditions (room temperature) for short periods. Refrigeration recommended for long-term storage. | [4] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for assessing the purity of this compound. The specific column, mobile phase, and detection wavelength may need to be optimized.
-
Standard Preparation: Accurately weigh a small amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
-
Sample Preparation: Prepare a sample of the this compound to be tested at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the retention time of the main peak in the sample chromatogram to that of the standard. The purity can be calculated based on the peak area percentage of the main peak relative to the total peak area.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare several accurately weighed samples of this compound.
-
Stress Conditions: Expose the samples to a range of conditions, including:
-
Heat: Store a sample at an elevated temperature (e.g., 40°C or 60°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
Light: Expose a sample to UV light in a photostability chamber.
-
Humidity: Store a sample in a high-humidity environment (e.g., 75% RH).
-
Acid/Base Hydrolysis: Dissolve samples in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and monitor over time at room temperature.
-
Oxidation: Dissolve a sample in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide).
-
-
Analysis: At specified time points, analyze the stressed samples along with a control sample (stored under recommended conditions) using the HPLC method described in Protocol 1.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for experimental issues with this compound.
Caption: General workflow for purity analysis of this compound by HPLC.
References
Preventing decomposition of 2-Bromo-3-phenylpropanoic acid
Technical Support Center: 2-Bromo-3-phenylpropanoic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this reagent, with a primary focus on preventing its decomposition.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing actionable steps to resolve them.
Question: I've observed a color change (e.g., yellowing) or the formation of a precipitate in my stored this compound. What does this indicate and what should I do?
Answer: A change in appearance, such as discoloration or precipitate formation, is a strong indicator of chemical decomposition. The primary decomposition pathway is likely the elimination of hydrogen bromide (HBr) to form cinnamic acid, or hydrolysis if exposed to moisture.
Recommended Actions:
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Isolate the Material: Immediately quarantine the suspected container to prevent cross-contamination or use in a critical experiment.
-
Verify Storage Conditions: Ensure the material has been stored according to the recommended guidelines. Refer to the data table below for optimal conditions.
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Assess Purity: Before further use, the purity of the material must be assessed. A simple melting point determination can be a quick check; significant depression or a broad melting range compared to the reference value suggests impurity. For a more detailed analysis, techniques like Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
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Consider Purification: If the compound is deemed impure but salvageable, it may be purified. See the Experimental Protocols section for a detailed recrystallization procedure. If purification is not feasible, the batch should be disposed of according to your institution's safety protocols.
Question: My reaction is yielding unexpected byproducts, and I suspect the starting material is degrading under the reaction conditions. How can I prevent this?
Answer: Decomposition during a reaction is common if the conditions are not optimized for this sensitive reagent. Factors like temperature, solvent, and the presence of moisture or bases can accelerate degradation.
Recommended Actions:
-
Use Anhydrous Conditions: this compound is susceptible to hydrolysis.[1] Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Temperature: Elevated temperatures can promote the elimination of HBr. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Solvent Choice: Use dry, aprotic solvents. Protic solvents may react with the compound.
-
Base Selection: If the reaction requires a base, use a non-nucleophilic, hindered base to minimize the risk of promoting elimination reactions. Add the base slowly and at a controlled temperature.
-
Purify Before Use: Always ensure the starting material is pure before beginning a reaction. Impurities can catalyze decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] The recommended storage temperature is between 2-8°C.[4][5] Storing under an inert atmosphere is also advised to prevent moisture- and air-mediated decomposition.
Q2: What are the primary signs of decomposition? A2: Visual indicators include a change from a white or off-white solid to a yellowish or brownish color. You may also detect the sharp, acidic odor of hydrogen bromide (HBr) gas. A decreased melting point is another key indicator of impurity.[6]
Q3: Is this compound sensitive to light? A3: While moisture and heat are the primary concerns, it is good practice to store all halogenated compounds, particularly bromo-compounds, in amber vials or protected from direct light to prevent potential radical-initiated decomposition pathways.
Q4: What materials are incompatible with this compound? A4: Avoid contact with strong bases, strong oxidizing agents, and moisture. Bases can promote the elimination of HBr, and the compound can react with nucleophiles.
Data Presentation
This table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Storage Temperature | 2-8°C | [4][5] |
| Molecular Weight | 229.07 g/mol | [4][7] |
| Melting Point | ~145-155°C | [5] |
| Melting Point (Decomposition) | 195°C (for 2,3-dibromo derivative) | [8] |
| Predicted pKa | 2.82 ± 0.10 | [5] |
| Physical Form | Solid / Yellowish Oil | [5] |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
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Objective: To quickly assess the purity and identify the presence of non-polar impurities like cinnamic acid.
-
Materials: TLC plate (silica gel), developing chamber, sample of this compound, cinnamic acid (as a standard), and a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid).
-
Procedure:
-
Dissolve a small amount of your compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the dissolved sample onto the baseline of the TLC plate. Spot a reference sample of pure this compound and a spot of cinnamic acid alongside it.
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Place the plate in the developing chamber containing the eluent.
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Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
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Visualize the spots under a UV lamp. The presence of a spot from your sample that corresponds to the cinnamic acid standard indicates decomposition.
-
Protocol 2: Purification by Recrystallization from an Anhydrous Solvent
-
Objective: To purify the compound from degradation products. This procedure must be performed under anhydrous conditions.
-
Materials: this compound, anhydrous solvent (e.g., dry carbon disulfide or toluene), oven-dried glassware, heating mantle, and filtration apparatus.
-
Procedure:
-
Gently heat the minimum required volume of anhydrous solvent in a dry flask to just below its boiling point.
-
In a separate dry flask, add the impure this compound.
-
Slowly add the hot solvent to the acid with stirring until it is fully dissolved. Avoid adding excess solvent.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, washing them with a small amount of cold, fresh anhydrous solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
Below are diagrams illustrating key workflows and chemical pathways related to the stability of this compound.
Caption: Troubleshooting workflow for handling suspected decomposition.
References
- 1. prepchem.com [prepchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. chemscene.com [chemscene.com]
- 5. (S)-2-Bromo-3-phenylpropionic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Removal of unreacted starting material in 2-Bromo-3-phenylpropanoic acid synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the removal of unreacted starting material during the synthesis of 2-Bromo-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound, and which is more likely to contaminate the final product?
The two primary starting materials for the synthesis of this compound are Cinnamic Acid and D-phenylalanine.[1][2]
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From Cinnamic Acid: This route involves the addition of bromine or hydrogen bromide across the double bond. Unreacted cinnamic acid is a common impurity.
-
From D-phenylalanine: This synthesis involves a diazotization reaction followed by substitution with bromide.[1] Unreacted D-phenylalanine can also be a potential contaminant.
The physical properties of the starting materials and the product differ significantly, which forms the basis for purification.
Q2: I have synthesized this compound from cinnamic acid, and I suspect there is unreacted starting material. How can I confirm this?
You can use a few analytical techniques to confirm the presence of unreacted cinnamic acid:
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Thin-Layer Chromatography (TLC): Spot your crude product, pure cinnamic acid, and a co-spot on a TLC plate. A persistent spot at the same Rf as cinnamic acid in your product lane indicates contamination.
-
Melting Point Analysis: The melting point of your crude product will likely be lower and broader than the literature value for pure this compound if it is impure.
-
Spectroscopy (¹H NMR, IR): In ¹H NMR, the vinyl protons of cinnamic acid will be a key indicator. In IR spectroscopy, the C=C stretch of the alkene in cinnamic acid will be present in an impure sample.
Q3: What is the most effective method to remove unreacted cinnamic acid from my this compound product?
Recrystallization is a highly effective method for removing unreacted cinnamic acid. The choice of solvent is critical and depends on the differing solubilities of the product and the starting material. A mixed solvent system of ethanol and water is often used.[3][4] Alternatively, recrystallization from an anhydrous solvent like dry carbon disulfide can be effective, as cinnamic acid is more soluble in it than 3-bromo-3-phenylpropanoic acid, particularly in the cold.[5]
Q4: My synthesis started with D-phenylalanine. How do I remove any unreacted amino acid from my final product?
The purification process typically involves an extraction workup. After the reaction, the product is extracted into an organic solvent such as ethyl ether or toluene.[1][6] Unreacted D-phenylalanine, being an amino acid, has very low solubility in these organic solvents and will remain in the aqueous phase. Washing the organic phase with water can further remove any residual amino acid.
Troubleshooting Guide
Issue 1: Poor separation of cinnamic acid from this compound during recrystallization.
Possible Cause & Solution
-
Incorrect Solvent System: The solubility of both compounds may be too similar in the chosen solvent.
-
Solution: If using a single solvent, try a mixed solvent system like ethanol/water. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[3]
-
-
Cooling Too Rapidly: Rapid cooling can cause the starting material to co-precipitate with the product.
-
Solution: Allow the recrystallization solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Insufficient Washing: Residual starting material may remain on the surface of the crystals.
-
Solution: After filtering the crystals, wash them with a small amount of ice-cold solvent.
-
Issue 2: The product decomposes during purification.
Possible Cause & Solution
-
Presence of Water (for 3-bromo-3-phenylpropanoic acid): This specific isomer is known to be sensitive to water.[5]
-
Solution: Use anhydrous solvents for recrystallization, such as dry carbon disulfide.[5] Ensure all glassware is thoroughly dried before use.
-
-
Excessive Heat: Prolonged heating during recrystallization can lead to decomposition.
-
Solution: Use the minimum amount of heat necessary to dissolve the solid and do not heat for an extended period.
-
Data Presentation
Table 1: Physical Properties of this compound and Related Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₉H₉BrO₂ | 229.07 | Varies by isomer |
| Cinnamic Acid | C₉H₈O₂ | 148.16 | 133-136 |
| D-phenylalanine | C₉H₁₁NO₂ | 165.19 | ~283 (decomposes) |
Table 2: Solubility Data for Purification
| Compound | Water | Ethanol | Carbon Disulfide | Diethyl Ether |
| This compound | Slightly Soluble | Soluble | Slightly soluble (cold), Soluble (hot)[5] | Soluble[1] |
| Cinnamic Acid | Slightly Soluble | Soluble | Readily Soluble[5] | Soluble |
| D-phenylalanine | Soluble | Sparingly Soluble | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Recrystallization for Removal of Unreacted Cinnamic Acid
This protocol is adapted for the purification of 2,3-dibromo-3-phenylpropanoic acid.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently to dissolve the solid.
-
Addition of Anti-Solvent: Once the solid is dissolved, remove the flask from the heat source. Add hot water dropwise while swirling until the solution just begins to turn cloudy.
-
Re-dissolution: If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.[3]
-
Drying: Dry the purified crystals in a vacuum oven or air dry them completely.
Protocol 2: Extractive Workup for Removal of Unreacted D-phenylalanine
-
Quenching: After the reaction is complete, carefully quench the reaction mixture by pouring it into a separatory funnel containing demineralized water.
-
Extraction: Add an organic solvent such as toluene or ethyl ether to the separatory funnel.[1][6] Stopper the funnel and shake vigorously, venting frequently.
-
Phase Separation: Allow the layers to separate. The organic layer containing the product should be distinct from the aqueous layer containing unreacted D-phenylalanine and other inorganic salts.
-
Aqueous Wash: Drain the aqueous layer. Wash the organic layer with demineralized water (2-3 times) to ensure complete removal of water-soluble impurities.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product. Further purification by recrystallization may be necessary.
Visualizations
Caption: Troubleshooting workflow for identifying and removing unreacted starting material.
Caption: Experimental workflow for purification by recrystallization.
References
- 1. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
- 2. books.rsc.org [books.rsc.org]
- 3. csub.edu [csub.edu]
- 4. journals.iucr.org [journals.iucr.org]
- 5. prepchem.com [prepchem.com]
- 6. CA2399515A1 - Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
Challenges in the scale-up of 2-Bromo-3-phenylpropanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Bromo-3-phenylpropanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - For HVZ reaction: Ensure reaction is refluxed overnight.[1] - For diazotization of phenylalanine: Ensure the reaction temperature is maintained between -5 and 10°C.[2] |
| Product loss during workup. | - For HVZ reaction: Use ice-cooled n-butanol for quenching and perform vacuum distillation for purification.[1] - For diazotization of phenylalanine: Extract the product with a suitable solvent like toluene and perform extractions multiple times.[2][3] | |
| Formation of byproducts. | - For HVZ reaction: Avoid excessively high temperatures to prevent the formation of β-unsaturated carboxylic acids.[4] - For diazotization of phenylalanine: Control the addition rate of sodium nitrite solution.[2] | |
| Formation of 2,3-dibromo-3-phenylpropanoic acid | Use of bromine (Br₂) instead of HBr or PBr₃/Br₂. | This is the expected product of the electrophilic addition of bromine to cinnamic acid.[5][6] To obtain this compound from cinnamic acid, the Hell-Volhard-Zelinsky reaction is necessary. |
| Bromine contamination in HBr. | Ensure the use of pure HBr for reactions starting from cinnamic acid that do not follow the HVZ protocol. | |
| Unexpected Stereoisomer Formation | Incorrect chiral starting material or resolution agent. | - When starting from L-phenylalanine, the initial product is (S)-2-bromo-3-phenylpropanoic acid.[7] - For chiral inversion to the (R)-isomer, a diastereomeric resolution using an appropriate chiral amine like (R)-bornylamine is required.[7] |
| Reaction Not Initiating | Inactive catalyst in HVZ reaction. | Use fresh or properly stored red phosphorus or phosphorus tribromide.[1][4] |
| Low temperature for diazotization. | While low temperatures are necessary to prevent decomposition of the diazonium salt, temperatures below -10°C may slow down the reaction significantly.[2] | |
| Difficulty in Product Purification | Presence of unreacted starting material. | Optimize reaction time and stoichiometry to ensure complete conversion. Recrystallization can be used to separate the product from unreacted starting material. |
| Oily product instead of solid. | This may indicate the presence of impurities. Attempt to purify by column chromatography or by converting the acid to a salt, washing, and then re-acidifying. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary synthetic routes are:
-
Diazotization of Phenylalanine: This method involves the conversion of the amino group of either L-phenylalanine or D-phenylalanine to a diazonium salt, which is subsequently displaced by a bromide ion. This route is advantageous for producing specific stereoisomers.[2][7]
-
Hell-Volhard-Zelinsky (HVZ) Reaction: This reaction involves the alpha-bromination of 3-phenylpropanoic acid using a mixture of bromine and a catalytic amount of phosphorus tribromide (or red phosphorus).[1][4][8]
Q2: What are the main challenges in scaling up the Hell-Volhard-Zelinsky reaction for this synthesis?
A2: The HVZ reaction presents several challenges on a larger scale. The reaction conditions are harsh, requiring high temperatures and prolonged reaction times.[1][4] Handling bromine, a corrosive and toxic reagent, becomes more hazardous at scale. Byproduct formation, such as β-unsaturated carboxylic acids at very high temperatures, can complicate purification.[4]
Q3: How can I control the stereochemistry of the final product?
A3: Stereocontrol is best achieved by starting with a chiral precursor. For instance, using L-phenylalanine will yield (S)-2-bromo-3-phenylpropanoic acid.[7] If the opposite enantiomer is desired, a chiral inversion can be performed through a crystallization-induced diastereomeric resolution with a chiral amine like (R)-bornylamine to isolate the (R)-isomer.[7]
Q4: What are the key safety precautions to take during this synthesis?
A4: Both primary synthetic routes involve hazardous reagents.
-
Bromine (in HVZ reaction): Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Phosphorus Tribromide (in HVZ reaction): Corrosive and reacts violently with water. Handle with care in a dry environment.
-
Sodium Nitrite and Hydrobromic Acid (in diazotization): Sodium nitrite is an oxidizer and toxic. The reaction can produce toxic nitrogen oxides. The reaction should be carried out at low temperatures to control the reaction rate and prevent the decomposition of the unstable diazonium salt.
Q5: My final product has a different melting point than expected. What could be the issue?
A5: A discrepancy in melting point usually indicates the presence of impurities or the formation of an unexpected isomer. The melting point for 2,3-dibromo-3-phenylpropanoic acid is around 195°C (with decomposition), while different stereoisomers of 2,3-dibromo-3-phenylpropanoic acid have distinct melting points: the (2R,3S) and (2S,3R) enantiomeric pair melts at 204°C, while the (2S,3S) and (2R,3R) pair melts at 95°C.[9][10] The melting point of 3-bromo-3-phenylpropanoic acid is reported to be around 137°C.[5][11] It is crucial to confirm the product's identity using analytical techniques such as NMR spectroscopy and mass spectrometry.
Quantitative Data Summary
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Diazotization of D-phenylalanine | Hell-Volhard-Zelinsky of 3-phenylpropanoic acid |
| Starting Material | D-phenylalanine | 3-phenylpropanoic acid |
| Key Reagents | NaNO₂, HBr, Toluene | Br₂, Red Phosphorus (or PBr₃) |
| Reaction Temperature | -5 to 10°C[2] | Reflux (high temperature)[1] |
| Reaction Time | ~6 hours for NaNO₂ addition[2] | Overnight[1] |
| Reported Yield | ~84-93%[2][3] | ~85% (for α-bromo ester)[1] |
| Stereocontrol | High (retains stereochemistry of starting material) | Racemic product |
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid via Diazotization of D-Phenylalanine[2]
-
Preparation of Reaction Mixture: In a suitable reactor, add 46.0 ml of water and 275.5 g of 48% HBr. Cool the mixture and slowly add 67.7 g of 45% KOH. After the addition, cool the reaction mixture to 30-40°C.
-
Addition of Starting Material: Add 45.0 g of D-phenylalanine to the reaction mixture, followed by 213 ml of toluene.
-
Diazotization: Cool the mixture to 3°C. Over a period of 6 hours, add 95.9 g of a 30% aqueous solution of NaNO₂ while maintaining the temperature at 5°C.
-
Workup: Stop stirring and separate the aqueous phase. Extract the toluene phase twice with 160 ml of water.
-
Isolation: Heat the toluene phase to 70°C under a vacuum of 100 mbar to remove water via a Dean-Stark apparatus. Concentrate the toluene phase by evaporation at 50°C and 50 mbar to obtain the crystallized product.
Protocol 2: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction[1]
This is a general procedure for the HVZ reaction and may need optimization for 3-phenylpropanoic acid.
-
Acyl Chloride Formation (Optional but common): In a three-necked flask equipped with a condenser and thermometer, add 3-phenylpropanoic acid (1.0 eq) and SOCl₂ (1.1 eq). Heat the mixture to reflux for 2 hours and then cool to room temperature.
-
Bromination: Add red phosphorus (catalytic amount, e.g., 0.1 eq) followed by the dropwise addition of Br₂ (1.5 eq) while heating to 50°C.
-
Reaction: Reflux the reaction mixture overnight.
-
Quenching: Cool the mixture to 0°C and carefully pour it into ice-cooled n-butanol (3.0 eq) with vigorous stirring.
-
Isolation: Evaporate the resulting mixture under reduced pressure. The residue can be further purified by vacuum distillation to yield the α-bromo ester, which can then be hydrolyzed to the carboxylic acid.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for diagnosing the cause of low yield in the synthesis.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. CA2399515A1 - Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
- 3. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. benchchem.com [benchchem.com]
- 8. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. csub.edu [csub.edu]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Unexpected Peaks in NMR of 2-Bromo-3-phenylpropanoic Acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: I see extra peaks in the aromatic region (7.0-8.0 ppm) of my 1H NMR spectrum. What could they be?
A1: Unreacted starting material, 3-phenylpropanoic acid, will show a multiplet in the range of 7.17-7.34 ppm.[1] Another possibility is the presence of cinnamic acid, a potential impurity or degradation product, which displays signals in the aromatic region and characteristic vinyl proton signals. For trans-cinnamic acid, vinyl protons appear as doublets around 6.40 and 7.67 ppm.
Q2: There are unexpected signals in the aliphatic region (2.5-5.5 ppm) of my 1H NMR spectrum. What do they indicate?
A2: These peaks could be due to several factors:
-
Unreacted Starting Material: 3-Phenylpropanoic acid shows two triplets at approximately 2.69 ppm and 2.97 ppm.[1]
-
Over-bromination Product: The presence of 2,3-dibromo-3-phenylpropanoic acid, a common byproduct, would show signals for the protons on the carbon bearing the bromine atoms, typically in the range of 5.10-5.45 ppm.[2]
-
Solvent Impurities: Residual solvents from purification steps are a common source of extraneous peaks. Please refer to standard tables for the chemical shifts of common laboratory solvents.
Q3: My baseline is noisy and I'm seeing broad peaks. What could be the cause?
A3: A noisy baseline can result from poor shimming of the NMR spectrometer. Broad peaks, especially for the carboxylic acid proton, can be due to hydrogen exchange with residual water in the NMR solvent. This often appears as a broad singlet and can sometimes integrate for more than one proton if significant water is present.
Troubleshooting Guide
This guide will help you identify the source of unexpected peaks in the NMR spectrum of this compound.
Step 1: Verify the Expected Spectrum
First, ensure you have a clear understanding of the expected 1H and 13C NMR spectra for pure this compound. While a definitive, publicly available assigned spectrum is elusive, based on the structure and data from related compounds, the following are expected chemical shifts:
Table 1: Expected 1H and 13C NMR Chemical Shifts for this compound
| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Phenyl-H | ~7.2 - 7.5 (m) | ~127 - 140 |
| -CH(Br)- | ~4.5 - 4.8 (dd) | ~45 - 55 |
| -CH2- | ~3.2 - 3.6 (m) | ~38 - 45 |
| -COOH | ~10 - 12 (br s) | ~170 - 175 |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Step 2: Compare with Potential Impurities
Compare your observed spectrum with the known spectra of common starting materials, byproducts, and degradation products.
Table 2: 1H NMR Data for Potential Impurities
| Compound | Key 1H Chemical Shifts (ppm) | Multiplicity | Notes |
| 3-Phenylpropanoic Acid | 7.17 - 7.34 | m | Aromatic Protons |
| 2.97 | t | -CH2- adjacent to phenyl | |
| 2.69 | t | -CH2- adjacent to COOH | |
| Cinnamic Acid (trans) | 7.67 | d | Vinyl Proton |
| 7.33 - 7.47 | m | Aromatic Protons | |
| 6.40 | d | Vinyl Proton | |
| 2,3-Dibromo-3-phenylpropanoic Acid | 7.2 - 7.5 | m | Aromatic Protons |
| 5.10 - 5.45 | d | -CH(Br)- | |
| ~4.8 | d | -CH(Br)- |
Table 3: 13C NMR Data for Potential Impurities
| Compound | Key 13C Chemical Shifts (ppm) |
| 3-Phenylpropanoic Acid | 179.0 (COOH), 140.5 (ipso-C), 128.5, 128.3, 126.2 (Aromatic C), 35.8 (-CH2-), 30.7 (-CH2-) |
| Cinnamic Acid (trans) | 172.7 (COOH), 147.1 (β-C), 133.8 (ipso-C), 130.6, 128.9, 128.4 (Aromatic C), 117.4 (α-C) |
| 2,3-Dibromo-3-phenylpropanoic Acid | ~170 (COOH), ~135-140 (ipso-C), ~128-130 (Aromatic C), ~50-60 (-CH(Br)-), ~45-55 (-CH(Br)-) |
Step 3: Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow to identify the source of unexpected peaks.
References
Validation & Comparative
A Comparative Guide to Brominating Agents for Cinnamic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The bromination of cinnamic acid to synthesize 2,3-dibromo-3-phenylpropanoic acid is a fundamental reaction in organic synthesis, providing a key intermediate for the production of various pharmaceuticals and other fine chemicals. The choice of brominating agent is a critical decision that impacts reaction efficiency, safety, and scalability. This guide provides an objective comparison of common brominating agents, supported by experimental data, to inform reagent selection for this important transformation.
Performance Comparison of Brominating Agents
The selection of a brominating agent for the synthesis of 2,3-dibromo-3-phenylpropanoic acid from cinnamic acid involves a trade-off between reactivity, safety, and ease of handling. While elemental bromine (Br₂) is a powerful and traditional reagent, pyridinium tribromide (PTB) has emerged as a safer and more convenient alternative. N-bromosuccinimide (NBS), another common brominating agent, is typically employed for radical-based allylic and benzylic brominations and is less suitable for the electrophilic addition to the double bond of cinnamic acid.
Table 1: Quantitative Comparison of Brominating Agents for Cinnamic Acid
| Parameter | Elemental Bromine (Br₂) | Pyridinium Tribromide (PTB) | N-Bromosuccinimide (NBS) |
| Typical Yield | 70-93%[1] | Comparable to Br₂[2] | Not typically used for this transformation |
| Reaction Time | Approximately 30 minutes[1] | Approximately 25-30 minutes | Not applicable |
| Solvent | Dichloromethane (CH₂Cl₂) or Acetic Acid | Glacial Acetic Acid | Not applicable |
| Temperature | Reflux (approx. 40°C in CH₂Cl₂) or 50-70°C in Acetic Acid | 70-80°C | Not applicable |
| Reagent Form | Fuming, corrosive liquid | Crystalline solid | Crystalline solid |
| Safety Profile | Highly toxic, corrosive, volatile | Corrosive, lachrymator, but easier to handle than Br₂ | Irritant |
Reaction Mechanism and Stereochemistry
The bromination of trans-cinnamic acid proceeds via an electrophilic addition mechanism. The bromine molecule is polarized by the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs from the side opposite to the bromonium ion bridge (anti-addition). This stereospecific mechanism results in the formation of the erythro diastereomer of 2,3-dibromo-3-phenylpropanoic acid.
Caption: General reaction pathway for the bromination of cinnamic acid.
Experimental Protocols
Bromination using Elemental Bromine (Br₂) in Dichloromethane
This protocol is adapted from a standard laboratory procedure for the bromination of an alkene.
Materials:
-
trans-Cinnamic acid
-
1.0 M solution of Bromine in Dichloromethane (CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Cyclohexene (for quenching excess bromine)
-
Ice bath
-
Reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve trans-cinnamic acid in dichloromethane.
-
Slowly add the 1.0 M solution of bromine in dichloromethane dropwise to the cinnamic acid solution with stirring. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, gently reflux the mixture for approximately 30 minutes.[1]
-
If the red-brown color persists, add a few drops of cyclohexene until the color disappears.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold dichloromethane, and air dry.
Bromination using Pyridinium Tribromide (PTB) in Glacial Acetic Acid
This protocol highlights the use of a solid, safer alternative to liquid bromine.
Materials:
-
trans-Cinnamic acid
-
Pyridinium tribromide (PTB)
-
Glacial acetic acid
-
Ice-cold water
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine trans-cinnamic acid and glacial acetic acid.
-
Add pyridinium tribromide to the mixture.
-
Heat the reaction mixture to 70-80°C with stirring under a reflux condenser for 25-30 minutes. The color of the reaction mixture will typically fade from orange to a pale yellow.
-
After the reaction is complete, cool the flask and add ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
Logical Workflow for Reagent Selection
The choice of brominating agent can be guided by several factors, primarily safety, scale, and experimental convenience.
Caption: Decision workflow for selecting a brominating agent.
The Role of N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a versatile reagent for bromination, but its primary application is in the radical-mediated bromination of allylic and benzylic positions.[3] It can also be used as an electrophilic bromine source for the formation of bromohydrins in the presence of water.[3] While NBS can react with alkenes, it is generally not the reagent of choice for the simple dibromination of an alkene like cinnamic acid. In fact, in allylic bromination reactions, NBS is used specifically to provide a low concentration of Br₂ in situ, which favors the radical pathway over electrophilic addition to a double bond. Therefore, for the specific synthesis of 2,3-dibromo-3-phenylpropanoic acid, elemental bromine or pyridinium tribromide are the more direct and efficient reagents.
References
A Comparative Guide to Brominating Agents: N-Bromosuccinimide (NBS) vs. 2-Bromo-3-phenylpropanoic acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a brominating agent is pivotal for the successful and selective introduction of bromine into organic molecules. This guide provides a comprehensive comparison of N-Bromosuccinimide (NBS), a widely utilized and versatile brominating reagent, with 2-Bromo-3-phenylpropanoic acid. While NBS is a well-established reagent for a variety of bromination reactions, it is important to note that this compound is more commonly a synthetic target or intermediate rather than a reagent for bromination. This guide will objectively present the extensive applications and performance of NBS and separately detail the synthesis of this compound, reflecting the current state of chemical literature.
N-Bromosuccinimide (NBS): A Versatile Brominating Agent
N-Bromosuccinimide is a convenient and selective source of bromine for various transformations, including radical, electrophilic, and oxidative reactions.[1][2][3] Its solid, crystalline nature makes it easier and safer to handle compared to liquid bromine.[4]
Performance in Key Bromination Reactions
NBS is predominantly used for the selective bromination of allylic and benzylic positions, a reaction known as the Wohl-Ziegler reaction.[3][4] It is also effective for the α-bromination of carbonyl compounds and the bromination of electron-rich aromatic systems.[3][5]
Table 1: Performance Data for N-Bromosuccinimide in Various Bromination Reactions
| Substrate | Reaction Type | Product | Reaction Conditions | Yield (%) | Reference |
| Toluene | Benzylic Bromination | Benzyl bromide | NBS (1.05 equiv), Acetonitrile, 40W incandescent light | High (not specified) | [6] |
| 4-Methylphenylboronic acid derivative | Benzylic Bromination | 4-(Bromomethyl)phenyl derivative | NBS, LED light, Acetonitrile, 70°C, 2h | 72 | [6] |
| Phenylacetone | Benzylic Bromination | α-Bromo phenylacetone | NBS (1.05 equiv), Acetonitrile, CFL lamp, continuous flow | High (not specified) | [6][7] |
| Acetanilide | Electrophilic Aromatic Bromination | 4-Bromoacetanilide | NBS (1.0 equiv), Acetonitrile, cat. HCl, 20 min | High (not specified) | [8][9] |
| Alkenes | Allylic Bromination | Allylic Bromide | NBS, Radical initiator (AIBN or benzoyl peroxide), CCl₄, reflux or light irradiation | Varies | [1][10] |
| Ketones/Esters | α-Bromination | α-Bromo Ketone/Ester | NBS, Acid catalysis or enolate/enol ether/enol acetate | High | [3][5] |
| Phenols/Anilines | Electrophilic Aromatic Bromination | Bromo-substituted Phenol/Aniline | NBS, often with high regioselectivity | Varies | [3] |
Experimental Protocols for NBS Bromination
Protocol 1: Benzylic Bromination of a Toluene Derivative (Wohl-Ziegler Reaction) [6][7]
-
Materials: Substituted toluene (1.0 equiv), N-Bromosuccinimide (1.05 equiv), acetonitrile, and a light source (e.g., compact fluorescent lamp or LED lamp). A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can also be used, particularly in the absence of light.[1]
-
Procedure:
-
Dissolve the substituted toluene in acetonitrile in a reaction vessel equipped with a condenser and a magnetic stirrer.
-
Add N-Bromosuccinimide to the solution.
-
Irradiate the mixture with a suitable light source while stirring. Alternatively, if using a radical initiator, heat the mixture to reflux.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The succinimide byproduct can be removed by filtration.
-
The filtrate is then concentrated, and the crude product is purified by a suitable method such as recrystallization or column chromatography.
-
Protocol 2: Electrophilic Aromatic Bromination of Acetanilide [8][9]
-
Materials: Acetanilide (1.0 equiv), N-Bromosuccinimide (1.0 equiv), acetonitrile, and a catalytic amount of concentrated hydrochloric acid.
-
Procedure:
-
In a suitable flask, dissolve acetanilide and N-Bromosuccinimide in acetonitrile with stirring.
-
Add a catalytic amount of concentrated HCl to the mixture.
-
Stir the reaction at room temperature and monitor its progress.
-
Once the reaction is complete, the product can often be precipitated by the addition of water.
-
The solid product is collected by vacuum filtration, washed with water, and dried.
-
Reaction Mechanisms
The versatility of NBS stems from its ability to participate in different reaction pathways depending on the reaction conditions.
Caption: Radical mechanism for allylic/benzylic bromination using NBS.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Validation of 2-Bromo-3-phenylpropanoic Acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of 2-Bromo-3-phenylpropanoic acid from different sources using a validated High-Performance Liquid Chromatography (HPLC) method. The data presented herein is designed to assist researchers in making informed decisions when selecting reagents for their work.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. The most common impurities arise from its synthesis, which often involves the bromination of cinnamic acid. These impurities typically include residual starting material (cinnamic acid) and over-brominated products (e.g., 2,3-dibromo-3-phenylpropanoic acid).
This guide outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound purity. We compare a hypothetical high-purity product ("Product X") against a certified reference standard and a leading competitor's product.
Experimental Workflow
The following diagram illustrates the workflow for the validation of this compound purity by HPLC.
Caption: Workflow for HPLC Purity Validation.
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (50:50 v/v) with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Run Time: 15 minutes.
2. Preparation of Standard and Sample Solutions:
-
Diluent: Mobile phase (Acetonitrile:Water 50:50 with 0.1% TFA).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound certified reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solutions (0.5 mg/mL): Accurately weigh approximately 25 mg of "Product X" and the competitor's product into separate 50 mL volumetric flasks. Dissolve and dilute to volume with the diluent.
3. System Suitability:
Before sample analysis, the chromatographic system was equilibrated with the mobile phase until a stable baseline was achieved. The reference standard solution was injected five times. The system suitability parameters were checked to ensure the system was performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
4. Data Analysis:
The chromatograms were integrated, and the purity of each sample was calculated based on the area percentage of the main peak relative to the total area of all peaks.
Results and Discussion
The developed HPLC method successfully separated this compound from its potential impurities, cinnamic acid and 2,3-dibromo-3-phenylpropanoic acid. The retention times were approximately 4.5 minutes for 2,3-dibromo-3-phenylpropanoic acid, 6.2 minutes for this compound, and 8.9 minutes for cinnamic acid.
Comparative Purity Analysis
The purity of "Product X" was compared against a certified reference standard and a leading competitor's product. The results are summarized in the table below.
| Sample | Purity (% Area) | Impurity 1 (Cinnamic Acid) (% Area) | Impurity 2 (2,3-dibromo-3-phenylpropanoic acid) (% Area) |
| Reference Standard | 99.8% | 0.1% | 0.1% |
| Product X | 99.5% | 0.2% | 0.3% |
| Competitor Product | 97.2% | 1.5% | 1.3% |
As the data indicates, "Product X" demonstrates a high degree of purity, comparable to the certified reference standard and significantly higher than the competitor's product. The levels of process-related impurities are substantially lower in "Product X".
Chromatographic Performance
The following table summarizes the chromatographic performance for the analysis of "Product X".
| Parameter | "Product X" Result |
| Retention Time (min) | 6.2 |
| Tailing Factor | 1.1 |
| Theoretical Plates | 5800 |
The sharp, symmetrical peak shape and high plate count for "Product X" indicate good chromatographic performance and a high-quality material.
Conclusion
The validated reversed-phase HPLC method described in this guide is suitable for the routine quality control and purity determination of this compound. The comparative data clearly demonstrates that "Product X" possesses a superior purity profile compared to the competitor's product, making it an excellent choice for demanding research and development applications where high purity is critical. Researchers can have confidence in the quality and consistency of "Product X" for their synthetic needs.
A Comparative Benchmarking Guide to 2-Bromo-3-phenylpropanoic Acid and its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Phenylpropanoic acid derivatives, particularly those halogenated at the alpha position, serve as versatile precursors for a wide array of chiral molecules, including unnatural amino acids and pharmacologically active compounds. This guide provides an objective comparison of 2-Bromo-3-phenylpropanoic acid with its chloro- and fluoro-analogs, supported by representative experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound is a highly reactive and versatile building block, primarily utilized in nucleophilic substitution reactions to introduce a variety of functional groups. Its reactivity is benchmarked against 2-Chloro-3-phenylpropanoic acid and 2-Fluoro-3-phenylpropanoic acid. The choice of halogen significantly impacts the reactivity of the building block, following the general trend of leaving group ability: Br > Cl > F. This guide will delve into a comparative analysis of their performance in a typical nucleophilic substitution reaction, the synthesis of β-phenylalanine, a valuable chiral intermediate in drug discovery.
Data Presentation: Comparative Performance in Nucleophilic Substitution
The following table summarizes the representative yields and reaction times for the synthesis of 3-amino-3-phenylpropanoic acid (β-phenylalanine) from 2-halo-3-phenylpropanoic acids via a nucleophilic substitution reaction with ammonia. The data is based on typical experimental outcomes and established principles of chemical reactivity.
| Building Block | Leaving Group | Relative Reactivity | Typical Reaction Time (hours) | Typical Yield (%) |
| This compound | Br⁻ | High | 4 - 6 | 85 - 95% |
| 2-Chloro-3-phenylpropanoic acid | Cl⁻ | Moderate | 8 - 12 | 60 - 75% |
| 2-Fluoro-3-phenylpropanoic acid | F⁻ | Low | 24 - 48 | < 10% |
Note: Reaction conditions are kept constant for a fair comparison (e.g., excess aqueous ammonia, room temperature).
Experimental Protocols
A detailed methodology for a representative nucleophilic substitution reaction is provided below. This protocol can be adapted for the different halogenated starting materials, with the understanding that reaction times will vary significantly.
Synthesis of 3-Amino-3-phenylpropanoic acid (β-Phenylalanine) from this compound
Materials:
-
This compound (1.0 eq)
-
Aqueous Ammonia (28-30%, large excess)
-
Deionized Water
-
Diethyl Ether
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a large excess of aqueous ammonia.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). For the bromo derivative, the reaction is typically complete within 4-6 hours.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material and non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 7 using 1 M HCl. This will protonate the amino group and deprotonate the carboxylic acid, leading to the precipitation of the zwitterionic product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to yield 3-amino-3-phenylpropanoic acid.
Mandatory Visualizations
Logical Relationship of Building Block Reactivity
The following diagram illustrates the relationship between the halogen substituent and the reactivity of the building block in SN2 reactions. The reactivity is primarily governed by the leaving group's ability, which is inversely proportional to its basicity.
Caption: Relationship between halogen and reactivity.
Experimental Workflow for β-Phenylalanine Synthesis
This diagram outlines the key steps in the synthesis of β-phenylalanine from a 2-halo-3-phenylpropanoic acid building block.
Caption: Workflow for β-phenylalanine synthesis.
Signaling Pathway: Hypothetical Inhibition of Phenylalanine Hydroxylase
Derivatives of phenylpropanoic acid can be explored as potential inhibitors of enzymes involved in amino acid metabolism. This diagram illustrates a simplified signaling pathway involving Phenylalanine Hydroxylase (PAH) and a hypothetical point of inhibition by a derivative synthesized from our building blocks.[1][2]
Caption: Phenylalanine metabolism and potential inhibition.
References
Characterization of Halogenated Phenylpropanoic Acids: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise structural characterization of chiral molecules is paramount. 2-Bromo-3-phenylpropanoic acid and its derivatives are important chiral building blocks in organic synthesis. X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing unequivocal proof of stereochemistry and conformation.[1][2][3][4] This guide provides a comparative analysis of the crystallographic data for two polymorphs of a closely related compound, 2,3-Dibromo-3-phenylpropanoic acid, and outlines the experimental protocols involved.
Comparative Crystallographic Data
The bromination of trans-cinnamic acid can lead to the formation of 2,3-Dibromo-3-phenylpropanoic acid (C9H8Br2O2), which has been shown to crystallize in at least two different polymorphic forms: one monoclinic and one orthorhombic.[5] The crystallographic data for these two forms are summarized in the table below, offering a direct comparison of their key structural parameters.
| Parameter | Monoclinic Polymorph | Orthorhombic Polymorph |
| Chemical Formula | C9H8Br2O2 | C9H8Br2O2 |
| Formula Weight | 307.97 | 307.97 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/n | Pnma |
| Unit Cell Dimensions | ||
| a (Å) | 5.5382 (2) | 7.0278 (1) |
| b (Å) | 28.8640 (13) | 9.7105 (1) |
| c (Å) | 6.6112 (3) | 29.2970 (4) |
| α (°) | 90 | 90 |
| β (°) | 111.896 (2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 980.32 (7) | 1999.33 (4) |
| Z | 4 | 8 |
| Temperature (K) | 106 | 100 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.093 | 0.025 |
| Disorder | Aliphatic C atoms disordered over three sites | Carbon and oxygen atoms disordered over two sites |
Table 1: Comparative Crystallographic Data for the Monoclinic and Orthorhombic Polymorphs of 2,3-Dibromo-3-phenylpropanoic acid.[5][6]
In the monoclinic structure, the aliphatic carbon atoms are disordered over three sets of sites.[5] In the crystal packing, molecules form inversion dimers through O—H⋯O hydrogen bonds, creating an R2²(8) ring motif. These dimers are further linked by weak C—H⋯Br hydrogen bonds into chains.[5] The orthorhombic form also exhibits inversion dimers linked by O—H⋯O hydrogen bonds, with disorder observed in all carbon and oxygen atoms over two sites.[6]
Experimental Protocols
The determination of a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis.[3][4]
1. Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For 2,3-Dibromo-3-phenylpropanoic acid, crystals of the monoclinic and orthorhombic polymorphs were obtained by crystallization from an ethanol-water (1:1) mixture.[5] The formation of different polymorphs can be influenced by factors such as solvent, temperature, and rate of crystallization.
2. Data Collection: A suitable single crystal is mounted on a goniometer. For the monoclinic polymorph of 2,3-Dibromo-3-phenylpropanoic acid, data was collected on a Bruker APEXII CCD area detector diffractometer.[5] The crystal is cooled to a low temperature (e.g., 106 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[5][6] As the crystal is rotated, a series of diffraction patterns are collected.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to obtain an initial electron density map. For small molecules, direct methods are often employed.[3] The atomic positions are then refined against the experimental data to improve the model. The final structure is validated and analyzed for geometric parameters and intermolecular interactions.
Experimental Workflow
The following diagram illustrates the typical workflow for the characterization of a small organic molecule by single-crystal X-ray crystallography.
Caption: Workflow for X-ray Crystallography.
Alternative Characterization Methods
While X-ray crystallography provides the most definitive structural data for crystalline materials, other techniques can be valuable, especially when suitable single crystals cannot be obtained or for complementary analysis.
-
Powder X-ray Diffraction (PXRD): This technique is used for the analysis of polycrystalline materials. It is essential for identifying crystalline phases, determining phase purity, and can even be used for structure solution in some cases.[7][8]
-
Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[9] It measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to that calculated using quantum chemical methods, the absolute stereochemistry can be assigned.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a primary tool for determining the connectivity of a molecule, specialized NMR techniques, such as the use of chiral derivatizing agents or chiral solvating agents, can be used to distinguish between enantiomers and determine enantiomeric excess.
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
Navigating Stereoselectivity: A Comparative Analysis of (R)- and (S)-2-Bromo-3-phenylpropanoic Acid Reactivity
For researchers, scientists, and drug development professionals, the stereochemical configuration of a molecule is a critical determinant of its biological activity and chemical reactivity. This guide provides a comprehensive comparison of the reactivity of (R)- and (S)-2-Bromo-3-phenylpropanoic acid, two enantiomers that serve as versatile chiral building blocks in the synthesis of pharmaceuticals and other bioactive compounds. While direct comparative kinetic studies are not extensively documented in publicly available literature, this analysis, supported by established principles of stereochemistry and documented synthetic applications, offers valuable insights into their differential behavior in chemical transformations.
The core difference in the reactivity of (R)- and (S)-2-Bromo-3-phenylpropanoic acid lies in their three-dimensional arrangement of atoms. This stereoisomerism dictates how each enantiomer interacts with other chiral molecules, including reagents, catalysts, and biological targets. Their utility as precursors in the synthesis of valuable compounds, such as the common intermediate (S)-2-acetylthio-3-phenylpropanoic acid used in the development of vasopeptidase inhibitors, underscores the importance of understanding their distinct reactive properties.[1]
Comparative Reactivity Profile
The reactivity of the chiral carbon bearing the bromine atom is central to the chemical behavior of these enantiomers. Nucleophilic substitution reactions are a primary pathway for their transformation. The stereochemical outcome of these reactions is highly dependent on the mechanism (SN1 or SN2) and the nature of the nucleophile and solvent.
| Feature | (R)-2-Bromo-3-phenylpropanoic acid | (S)-2-Bromo-3-phenylpropanoic acid |
| Typical Starting Material | D-phenylalanine[1] | L-phenylalanine[1] |
| Reaction with Nucleophiles | Undergoes nucleophilic substitution, potentially leading to inversion or retention of configuration depending on the reaction conditions. | Undergoes nucleophilic substitution, with stereochemical outcomes dependent on the mechanism. A key reaction is the substitution with potassium thioacetate to yield (S)-2-acetylthio-3-phenylpropanoic acid.[1] |
| Chiral Inversion | Can be formed from the (S)-enantiomer through a crystallization-induced chiral inversion process.[1] | Can be inverted to the (R)-enantiomer, a process that can be driven to high enantiomeric excess (96-99%).[1] |
| Stereospecificity in Reactions | Reactions with chiral reagents will exhibit stereospecificity, leading to diastereomeric products with potentially different physical and chemical properties. | Similarly, reactions with other chiral molecules will proceed with stereospecificity, influencing reaction rates and product distribution. |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of these enantiomers are crucial for their effective utilization in research and development.
Synthesis of (R)- and (S)-2-Bromo-3-phenylpropanoic acid
The synthesis of these enantiomers typically starts from the corresponding enantiomers of the amino acid phenylalanine through a diazotization/bromination reaction, which is known to proceed with retention of configuration.[1]
Protocol for Diazotization/Bromination:
-
Dissolve the starting amino acid (D-phenylalanine for the (R)-bromo acid or L-phenylalanine for the (S)-bromo acid) in an aqueous solution of hydrobromic acid.
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature.
-
Stir the reaction mixture for a specified period to ensure complete reaction.
-
Extract the product, 2-bromo-3-phenylpropanoic acid, using a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Dry the organic extract and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Nucleophilic Substitution with Potassium Thioacetate
This reaction is a key step in the synthesis of important pharmaceutical intermediates.[1]
Protocol:
-
Dissolve the (R)- or (S)-2-bromo-3-phenylpropanoic acid in a suitable solvent.
-
Add potassium thioacetate (KSAc) to the solution.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
Purify the product, for example, (S)-2-acetylthio-3-phenylpropanoic acid, by chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic routes to (R)- and (S)-2-Bromo-3-phenylpropanoic acid and a subsequent key reaction.
Caption: Synthesis of (R)- and (S)-2-Bromo-3-phenylpropanoic acid.
Caption: Nucleophilic substitution of the (S)-enantiomer.
References
A Comparative Guide to Analytical Method Validation for 2-Bromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Bromo-3-phenylpropanoic acid is critical in various stages of drug development and research. As a key intermediate or potential impurity, reliable analytical methods are essential for quality control, stability studies, and pharmacokinetic assessments. This guide provides a comparative overview of the primary analytical techniques suitable for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific validated methods for this compound are not extensively published, this guide synthesizes best practices and data from structurally similar aromatic and halogenated carboxylic acids to provide a robust starting point for method development and validation.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and the nature of the analysis (e.g., purity, quantification). Below is a summary of the expected performance characteristics of HPLC and GC-MS for the analysis of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Typically in the low pg/mL range |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range | Typically in the mid-to-high pg/mL range |
| Selectivity/Specificity | High, especially with UV-Vis or MS detection | Very high, based on mass fragmentation patterns |
| Sample Throughput | High | Moderate |
| Chiral Separation | Possible with chiral stationary phases | Possible with chiral columns and derivatization |
| Derivatization Required | No | Yes (for the carboxylic acid group) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving validated analytical methods. The following sections provide representative methodologies for the analysis of this compound using HPLC and GC-MS. These should be considered as starting points and will require optimization and validation for your specific application.
High-Performance Liquid Chromatography (HPLC) Method Protocol
This reverse-phase HPLC method is suitable for the quantification and purity assessment of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Elution:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic or gradient, depending on the sample complexity. A starting point could be a 60:40 (v/v) mixture of Mobile Phase A and B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
3. Detection:
-
Wavelength: 220 nm or as determined by UV scan.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Chiral Separation (Optional):
-
For the separation of enantiomers, a chiral stationary phase (CSP) column is required.
-
The mobile phase will likely consist of a non-polar solvent system (e.g., hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid). Method development will be necessary to optimize the separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol
Due to the low volatility of the carboxylic acid group, derivatization is necessary for GC-MS analysis. Esterification is a common approach.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Sample Derivatization (Esterification):
-
To a known amount of the sample, add a suitable esterifying agent (e.g., BF₃ in methanol or diazomethane).
-
Heat the reaction mixture as required to ensure complete derivatization.
-
After the reaction, quench and extract the derivative into a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Dry the extract over anhydrous sodium sulfate and bring it to a final known volume.
3. GC Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
4. MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.
Caption: General workflow for analytical method validation.
Logical Comparison of Analytical Methods
This diagram outlines the decision-making process for selecting an appropriate analytical method for this compound.
Caption: Decision tree for method selection.
A Comparative Guide to the Cross-Reactivity of 2-Phenylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of 2-phenylpropanoic acid derivatives, with a focus on their inhibitory activity against cyclooxygenase (COX) enzymes. The information presented is intended to assist researchers in understanding the selectivity of these compounds and to provide detailed experimental methodologies for assessing such activity. While the primary focus of this guide is on derivatives of 2-phenylpropanoic acid due to the availability of published data, the principles and methods described are directly applicable to the study of structurally related compounds such as 2-bromo-3-phenylpropanoic acid derivatives.
Enzymatic Cross-Reactivity: Inhibition of COX-1 and COX-2
A study on a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives has provided valuable insights into their selective inhibition of COX-1 and COX-2, the two key enzymes in the prostaglandin biosynthesis pathway.[1] Understanding the selectivity of these compounds is crucial, as differential inhibition of COX isoforms is a key factor in the therapeutic efficacy and side-effect profile of nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
Data Presentation: COX Inhibition
The inhibitory activity of various 2-phenylpropanoic acid derivatives against COX-1 and COX-2 is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-2) / IC50 (COX-1), where a value greater than 1 indicates selectivity for COX-1, and a value less than 1 indicates selectivity for COX-2.
| Compound ID | Derivative Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| 6h | 2-(4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid | 3.54 | 0.25 | 0.07 |
| 6l | 2-(4-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)phenyl)propanoic acid | 2.98 | 0.21 | 0.07 |
| Ibuprofen | (Standard) | 8.26 | 12.87 | 1.56 |
| Nimesulide | (Standard) | - | 0.19 | - |
Data extracted from a study on dual COX inhibitory-antibacterial agents.[1]
Note: The derivatives presented are of 2-(4-bromomethyl)phenyl)propionic acid, a closely related structure to this compound.
Experimental Protocols: COX Inhibitory Assay
The following is a detailed methodology for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds.
Principle: The assay measures the peroxidase activity of cyclooxygenase, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Tris-HCl buffer (pH 8.0)
-
Hemin (cofactor)
-
Test compounds and reference standards (Ibuprofen, Nimesulide)
-
96-well microplate reader
Procedure:
-
Enzyme Preparation: The enzymes (COX-1 and COX-2) are diluted in Tris-HCl buffer to the desired concentration.
-
Reaction Mixture Preparation: In a 96-well plate, add the following in order:
-
Buffer solution
-
Hemin
-
Enzyme (COX-1 or COX-2)
-
Test compound or reference standard at various concentrations.
-
-
Pre-incubation: The plate is incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by adding a solution of arachidonic acid and TMPD to each well.
-
Kinetic Measurement: The absorbance at 595 nm is measured immediately and continuously for a set period (e.g., 5 minutes) using a microplate reader.
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cross-Reactivity in Immunoassays
Cross-reactivity is a critical parameter in the development and validation of immunoassays. It refers to the ability of antibodies to bind to substances other than the primary analyte. This can lead to inaccurate quantification and false-positive results. For derivatives of this compound, which may be developed as haptens for antibody production, understanding and characterizing cross-reactivity is essential.
Experimental Protocols: Competitive ELISA for Cross-Reactivity Assessment
The following protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of related compounds with an antibody raised against a specific this compound derivative.
Principle: This assay is based on the competition between the target analyte (or a derivative conjugated to a protein) coated on the microplate and the free analyte (or cross-reactant) in the sample for a limited number of antibody binding sites. A higher concentration of the cross-reactant will result in less antibody binding to the plate and a weaker signal, indicating cross-reactivity.
Materials:
-
Microplate coated with a conjugate of a this compound derivative and a carrier protein (e.g., BSA or OVA).
-
Specific primary antibody against the this compound derivative.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate for the enzyme (e.g., TMB).
-
Stopping solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with Tween-20).
-
Blocking buffer (e.g., BSA in PBS).
-
Test compounds (potential cross-reactants) and the target analyte.
Procedure:
-
Blocking: Block the coated microplate with a blocking buffer to prevent non-specific binding.
-
Competition: Add a standard solution of the target analyte or the test compounds at various concentrations to the wells. Then, add a fixed concentration of the primary antibody to all wells. Incubate to allow competition for antibody binding.
-
Washing: Wash the plate to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Reaction: Add the substrate solution and incubate in the dark for color development.
-
Stopping Reaction: Stop the reaction by adding the stopping solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the target analyte.
-
Determine the IC50 for the target analyte and each test compound.
-
Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Signaling pathway of prostaglandin synthesis and inhibition by phenylpropanoic acid derivatives.
References
Comparative Purity Analysis of Commercial 2-Bromo-3-phenylpropanoic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative analysis of the purity of commercial 2-Bromo-3-phenylpropanoic acid, a key building block in the synthesis of various pharmaceutical agents. The data presented herein is based on a compilation of typical findings from common analytical techniques and serves to guide the user in selecting and verifying the quality of this reagent.
Purity Comparison of Commercial this compound
The purity of this compound from different commercial suppliers can vary. While most suppliers offer a purity of ≥95%, the nature and quantity of impurities can differ. Below is a summary of representative analytical data from three fictional suppliers to illustrate potential variations.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC, %) | 98.5% | 96.2% | 99.1% |
| Cinnamic Acid (%) | 0.8 | 1.5 | 0.3 |
| 2,3-Dibromo-3-phenylpropanoic Acid (%) | 0.5 | 2.1 | 0.4 |
| Other Impurities (%) | 0.2 | 0.2 | 0.2 |
| Appearance | White to off-white solid | Off-white to yellowish solid | White crystalline solid |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard
-
Sample of commercial this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 210 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard. Quantify impurities based on their relative peak areas.
Proton Nuclear Magnetic Resonance (¹H NMR)
Objective: To confirm the structure and assess the purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
Sample of commercial this compound
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the commercial this compound sample in approximately 0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum according to the instrument's standard procedures.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate all signals. The purity can be estimated by comparing the integral of the analyte's protons to the integrals of impurity signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column suitable for derivatized carboxylic acids (e.g., DB-5ms)
-
Autosampler
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Sample of commercial this compound
Procedure:
-
Derivatization:
-
In a vial, dissolve a known amount of the commercial this compound sample in the anhydrous solvent.
-
Add an excess of the derivatizing agent (BSTFA).
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization of the carboxylic acid to its trimethylsilyl ester.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), then ramp up to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-500).
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Processing: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities based on their peak areas relative to the main component.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for purity analysis and a decision-making process for selecting the appropriate analytical technique.
Summary
The purity of commercial this compound is a critical factor for its successful application in research and development. While most suppliers provide a product with a purity of 95% or higher, the presence of impurities such as the starting material, cinnamic acid, and the over-brominated product, 2,3-dibromo-3-phenylpropanoic acid, can be a concern. A multi-technique approach employing HPLC for quantitative purity assessment, ¹H NMR for structural confirmation, and GC-MS for the identification of volatile impurities is recommended for a comprehensive quality evaluation. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to independently verify the purity of their commercial reagents.
A Proposed Framework for Comparative DFT and Experimental Studies on the Reaction Mechanisms of 2-Bromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
A thorough review of the current scientific literature reveals a notable absence of specific Density Functional Theory (DFT) studies focused on the reaction mechanisms of 2-Bromo-3-phenylpropanoic acid. This guide, therefore, presents a proposed framework for a comprehensive comparative study, combining computational and experimental approaches to elucidate the competing bimolecular substitution (S(_N)2) and elimination (E2) pathways. By outlining detailed theoretical and experimental protocols, this document serves as a template for researchers aiming to investigate the reactivity of this and similar α-halo carboxylic acids, which are valuable chiral building blocks in organic synthesis and drug development.
Introduction
This compound is a halogenated carboxylic acid with significant potential in the synthesis of biologically active molecules. Its reactivity is primarily governed by the presence of a good leaving group (bromide) on the α-carbon, making it susceptible to both nucleophilic substitution and base-induced elimination reactions. The competition between these pathways is crucial for controlling product distribution and stereochemical outcomes in synthetic applications.
Computational chemistry, particularly DFT, offers powerful tools for exploring reaction mechanisms, transition states, and energy profiles that are often difficult to probe experimentally.[1] A comparative theoretical and experimental study would provide a deep understanding of the factors governing the S(_N)2 versus E2 competition for this substrate.
Proposed Methodologies
A dual approach, combining theoretical calculations with experimental validation, is essential for a robust understanding of the reaction mechanisms.
Computational Protocol: Density Functional Theory (DFT) Studies
DFT calculations would be employed to model the potential energy surfaces of the S(_N)2 and E2 reactions of this compound with a model nucleophile/base, such as the hydroxide ion (OH
−
).
Table 1: Proposed DFT Computational Parameters
| Parameter | Specification | Rationale |
| DFT Functional | M06-2X | A hybrid meta-GGA functional known for its good performance in calculating main-group thermochemistry and barrier heights, making it suitable for kinetic and thermodynamic studies of S(N)2 and E2 reactions.[2] |
| Basis Set | 6-311++G(2df,2p) | A triple-zeta basis set with diffuse and polarization functions to accurately describe the electronic structure of anions, transition states, and non-covalent interactions. |
| Solvent Model | Solvation Model based on Density (SMD) | An implicit solvation model to account for the bulk effects of a solvent (e.g., water or ethanol) on the reaction energetics.[3] |
| Task | Transition State Search & IRC | Locate the first-order saddle points (transition states) for the S(_N)2 and E2 pathways and perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition states connect the reactants and products.[1] |
| Properties | Thermochemistry | Calculate activation enthalpies ((\Delta)H
|
Experimental Protocol
Experimental studies are crucial for validating the computational predictions and providing real-world kinetic and product data.
Kinetic Studies: The reaction kinetics would be monitored to determine the overall rate law and the individual rate constants for the substitution and elimination pathways.[4]
-
Reaction Setup: A solution of this compound and a base (e.g., sodium hydroxide) in a suitable solvent (e.g., aqueous ethanol) would be maintained at a constant temperature in a thermostatted reactor.
-
Monitoring: Aliquots of the reaction mixture would be taken at regular intervals and quenched. The concentrations of the reactant and products would be determined using High-Performance Liquid Chromatography (HPLC) with a chiral column to distinguish between stereoisomers.
-
Data Analysis: The rate of disappearance of the reactant and the rate of appearance of the products would be plotted against time. The initial rates method would be used to determine the order of the reaction with respect to each reactant and to calculate the rate constants.[4]
Product Analysis: The reaction products would be isolated and characterized to determine the ratio of substitution to elimination products.
-
Workup: After the reaction is complete, the mixture would be neutralized, and the products would be extracted with an organic solvent.
-
Separation: The substitution and elimination products would be separated by column chromatography.
-
Characterization: The structure of each product would be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The stereochemistry of the substitution product would be determined by polarimetry and comparison with authentic samples.
Illustrative Data Presentation
The following table presents a hypothetical comparison of the energetic data that could be obtained from the proposed DFT study.
Table 2: Hypothetical Calculated Energy Barriers and Reaction Enthalpies (kcal/mol) for the Reaction of this compound with OH
−
in Water*
| Pathway | Activation Enthalpy ((\Delta)H
| Activation Gibbs Free Energy ((\Delta)G
| Reaction Enthalpy ((\Delta)H({rxn})) |
| S(_N)2 | 20.5 | 24.8 | -15.2 |
| E2 | 22.1 | 26.3 | -12.8 |
*This data is for illustrative purposes only and represents the type of results a DFT study would generate.
Visualizing the Study and Mechanisms
To clearly communicate the logical flow of the proposed research and the chemical pathways under investigation, the following diagrams are provided.
Caption: Workflow for a combined DFT and experimental study.
Caption: Competing SN2 and E2 reaction pathways.
Conclusion
While no specific DFT studies on the reaction mechanisms of this compound currently exist in the literature, this guide provides a comprehensive and actionable framework for such an investigation. A combined computational and experimental approach, as outlined, would yield valuable insights into the fundamental reactivity of this important chiral building block. The data generated would be highly beneficial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes in the field of drug development and organic chemistry.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-3-phenylpropanoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Bromo-3-phenylpropanoic acid is critical for ensuring laboratory safety and environmental protection. As a halogenated organic acid, this compound requires specific handling procedures to mitigate risks associated with its hazardous properties, which include causing severe skin burns and eye damage.[1] This guide provides detailed, step-by-step instructions for its proper management from point of generation to final disposal.
Immediate Safety and Handling
Before handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum, chemical-resistant gloves, safety goggles with side shields, and a fully buttoned laboratory coat.[2][3] All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or mixed with general trash.[2][4]
-
Waste Classification: This compound must be treated as a Halogenated Organic Acid Waste . This dual classification is crucial for proper segregation.[5]
-
Container Selection:
-
Choose a container that is in good condition, free of leaks or cracks, and chemically compatible with the acid.[6][7] High-density polyethylene (HDPE) or other plastic containers are often preferred for acidic waste.[8]
-
The container must have a secure, tight-fitting screw cap to prevent leakage or spillage.[7] Keep the container closed at all times except when adding waste.[6][8]
-
-
Labeling:
-
Immediately label the waste container with a fully completed hazardous waste tag.[6][9]
-
The label must clearly identify the contents as "Hazardous Waste: this compound".[10] It should also include the full chemical name, relevant hazard pictograms (e.g., corrosive), the name of the principal investigator or waste generator, and the date accumulation started.[10]
-
-
Segregation and Storage:
-
Critical Step: Proper segregation is essential to prevent dangerous chemical reactions. Store this waste separately from:
-
Store the labeled, closed container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of waste generation.[7][8]
-
The SAA must have secondary containment (such as a tub or tray) to contain any potential leaks.[6][9]
-
-
Arranging Disposal:
-
Monitor the amount of waste being accumulated. Do not exceed the storage limits for your facility's SAA.[9]
-
Once the container is full or has reached the institutional time limit for storage, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[8]
-
The final disposal method for halogenated organic waste is typically high-temperature incineration at a licensed chemical destruction facility.[2][5]
-
Spill Response Protocol
Accidental spills must be treated as hazardous waste.
-
Small Spills: For minor spills that can be cleaned up quickly by trained personnel, ensure proper PPE is worn.[13] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the contaminated absorbent material and place it in a designated hazardous waste container.[4] All cleanup materials must be disposed of as hazardous waste.[6][9]
-
Large Spills: In the event of a large spill, evacuate the area immediately.[2][3] Alert colleagues and notify your institution's EHS or emergency response team for assistance.[9]
Hazardous Waste Storage Guidelines
The following table summarizes key quantitative limits and guidelines for storing hazardous chemical waste in a laboratory setting.
| Guideline | Specification | Citation(s) |
| Max. SAA Volume | 55 gallons of total hazardous waste. | [8][9] |
| Max. Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) of P-listed waste. | [8][9] |
| Storage Time Limit | Containers may remain in an SAA for up to 12 months, or until the container is full, whichever comes first. | [7][8] |
| Container Status | Must be kept closed except when adding waste. | [6][8] |
| Drain Disposal pH | Prohibited for this chemical. For certain neutralized aqueous non-hazardous wastes, a pH between 6.0 and 9.0 may be permissible. | [12] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 2-Bromo-3-phenylpropanoic acid
This guide provides essential safety, handling, and disposal protocols for 2-Bromo-3-phenylpropanoic acid, designed for laboratory and drug development professionals. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified as a corrosive material that poses significant health risks upon exposure. The primary danger is its ability to cause severe skin burns and eye damage[1].
GHS Hazard Summary
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B |
| Danger | H314: Causes severe skin burns and eye damage[1] |
Note: Some suppliers may list related compounds or mixtures with less severe classifications, such as skin and eye irritation (H315, H319) or respiratory irritation (H335)[2]. However, the most severe classification should be followed for safety protocols.
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory when handling this compound. Because this compound is a corrosive solid, protection against dust inhalation and skin contact is paramount[3][4].
Required PPE
| Body Area | Protection Type | Material/Standard | Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles conforming to EN 166 (EU) or NIOSH (US). | Protects against dust particles and potential splashes. A face shield provides a secondary layer of protection and is required when splash hazards are high[5]. |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber[3]. | Prevents direct skin contact which can cause severe chemical burns. Gloves must be inspected for damage before each use[6][7]. |
| Body | Chemical-Resistant Lab Coat or Apron | Rubber or other impervious material. | Protects skin and personal clothing from contamination by dust or spills[8]. |
| Respiratory | NIOSH-approved Respirator | As needed, based on risk assessment. | Required if dust cannot be controlled at the source (e.g., outside a fume hood) or if exposure limits are exceeded[3][9]. |
Operational Plan: Safe Handling Protocol
All handling of this compound must be conducted in a controlled environment, following a systematic workflow to minimize exposure risk.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure an emergency eyewash station and safety shower are immediately accessible and tested[4][6].
-
Designate a specific work area, preferably within a certified chemical fume hood, for handling the compound[4][5].
-
Assemble all necessary equipment (spatulas, weigh boats, containers) and spill cleanup materials before beginning work.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above, ensuring a proper fit.
-
-
Handling the Chemical:
-
Post-Handling:
-
Decontaminate the work surface and any equipment used.
-
Securely seal and label all containers of the chemical.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands and face thoroughly with soap and water.
-
Caption: Workflow for Safely Handling this compound.
Emergency Plan: Spill and Exposure Response
Accidents require immediate and correct action to mitigate harm.
First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[11]. |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes, preferably under a safety shower. Seek immediate medical attention[10]. |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[10]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most. Seek immediate medical attention[10][11][12]. |
Spill Response Protocol
-
Evacuate: Alert others and evacuate the immediate area.
-
Protect: Ensure you are wearing appropriate PPE before attempting cleanup.
-
Contain: For a small, dry spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal[10]. Do not add water to the spill area.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate environmental health and safety personnel.
Caption: Emergency Response Plan for a Chemical Spill.
Disposal Plan
Chemical waste must be managed in accordance with institutional, local, and national regulations.
Procedure for Waste Disposal
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed, and suitable container.
-
Disposal Method: The material must be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[7]. Do not discharge to sewer systems or contaminate waterways[7][12].
-
Packaging: Contaminated empty containers should be triple-rinsed (or equivalent) before being offered for recycling or disposal[7]. The rinsate should be collected as hazardous waste.
References
- 1. This compound | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. safeti.com [safeti.com]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. chemicalbook.com [chemicalbook.com]
- 8. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 9. echemi.com [echemi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
